Rhod-2 AM
説明
特性
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWZOWDWYQKBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59BrN4O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rhod-2 AM: An In-depth Technical Guide to its Mechanism of Action for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator, Rhod-2 AM, detailing its mechanism of action, key experimental considerations, and protocols for its application in cellular and mitochondrial calcium signaling studies.
Core Mechanism of Action
This compound (Rhodamine-2 Acetoxymethyl Ester) is a high-affinity, cell-permeable fluorescent dye widely used for measuring intracellular calcium concentrations ([Ca²⁺]i), with a particular utility in monitoring mitochondrial calcium dynamics.[1][2][3] Its mechanism of action can be dissected into a multi-step process, beginning with its entry into the cell and culminating in a calcium-dependent fluorescent signal.
The acetoxymethyl (AM) ester modification renders the Rhod-2 molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[2][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2][4] This hydrolysis reaction is crucial as it transforms the molecule into its active, cell-impermeant form, Rhod-2.[2][3] The resulting carboxylate groups on the Rhod-2 molecule are negatively charged, effectively trapping it within the intracellular environment.[4]
The active Rhod-2 molecule is a derivative of the BAPTA chelator conjugated to a rhodamine fluorophore.[2] In its unbound state, Rhod-2 is essentially non-fluorescent.[5] Upon binding to free calcium ions (Ca²⁺), the molecule undergoes a conformational change that significantly enhances its fluorescence intensity.[2] This increase in fluorescence is directly proportional to the concentration of free Ca²⁺, allowing for the quantitative measurement of intracellular calcium levels.[2][6]
A key characteristic of Rhod-2 is its preferential accumulation in mitochondria.[1][7][8][9] The cationic nature of the this compound ester facilitates its sequestration into the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[8][10] Following hydrolysis by mitochondrial esterases, the active Rhod-2 becomes trapped within the organelle, making it a powerful tool for specifically studying mitochondrial calcium uptake and release.[8][11][12]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Rhod-2, post-hydrolysis. It is important to note that these values can be influenced by the intracellular environment.
| Property | Value | References |
| Excitation Wavelength (λex) | 549 - 557 nm | [1][5][13][14][15] |
| Emission Wavelength (λem) | 574 - 581 nm | [1][5][13][14][15] |
| Dissociation Constant (Kd) for Ca²⁺ | 570 nM - 1 µM | [1][5][14][16][17] |
| Molecular Weight | ~1124 g/mol | [1][18][19] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound action.
References
- 1. stemcell.com [stemcell.com]
- 2. Buy this compound (EVT-1206878) [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. biotium.com [biotium.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. This compound, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound | AAT Bioquest [aatbio.com]
- 17. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. This compound | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
An In-depth Technical Guide to Rhod-2 AM Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Rhod-2 AM for measuring intracellular calcium concentrations. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this powerful fluorescent indicator, including its mechanism of action, spectral properties, and practical experimental protocols.
Core Principles of this compound
This compound (Rhod-2 acetoxymethyl ester) is a high-affinity, fluorescent dye used to detect and quantify intracellular calcium ions (Ca²⁺).[1][2] It belongs to the rhodamine family of dyes and is particularly valuable for its long excitation and emission wavelengths, which minimize autofluorescence from cellular components.[3][4] This characteristic makes it an excellent alternative to green fluorescent indicators like Fluo-3, especially in tissues with high levels of natural fluorescence.[4][5]
The "AM" designation indicates that the molecule is in its acetoxymethyl ester form. This modification renders the dye cell-permeable, allowing it to passively diffuse across the cell membrane.[6][7] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting this compound into its active, cell-impermeant form, Rhod-2.[3][6] This active form is trapped within the cell and can bind to free Ca²⁺.[6]
Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity.[3][6] Unlike ratiometric indicators such as Fura-2, Rhod-2 is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the Ca²⁺ concentration, without a shift in its emission spectrum.[6]
A key feature of this compound is its tendency to accumulate in mitochondria due to its net positive charge.[7][8][9] This property makes it an invaluable tool for specifically studying mitochondrial Ca²⁺ dynamics, which play a crucial role in various cellular processes, including apoptosis and cellular metabolism.[7][10]
Mechanism of Action
The process of using this compound for calcium imaging involves a series of well-defined steps:
-
Cell Loading: The lipophilic this compound passively crosses the cell membrane.[6]
-
De-esterification: Inside the cell, intracellular esterases hydrolyze the AM ester groups, converting this compound into the membrane-impermeant Rhod-2.[6] This process traps the dye within the cell.
-
Calcium Binding: The active Rhod-2 binds to free intracellular Ca²⁺, leading to a conformational change in the dye molecule.[6]
-
Fluorescence Emission: This binding event significantly enhances the fluorescence of Rhod-2, which can be detected and quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Rhod-2.
| Property | Value | References |
| Excitation Maximum (Ex) | 549 - 557 nm | [1][6][7][9][11] |
| Emission Maximum (Em) | 574 - 581 nm | [3][4][6][7][11] |
| Dissociation Constant (Kd) for Ca²⁺ | 570 nM - 1.0 µM | [6][7][12][13][14] |
| Molecular Weight | ~1124 g/mol | [2][6][7] |
| Quantum Yield | 0.1 | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolving this compound: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 2 to 5 mM.[3][5]
-
Storage: If not used immediately, aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][12] Avoid repeated freeze-thaw cycles.[3]
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[4] Prepare a working solution by diluting the stock solution to a final concentration of 2-20 µM in a buffer of choice, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[3][4] For many cell lines, a final concentration of 4-5 µM is recommended.[4][5]
-
Optional: Use of Pluronic® F-127: To aid in the dispersion of the hydrophobic this compound in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[4][5][12]
-
Optional: Use of Probenecid: To reduce the leakage of the de-esterified Rhod-2 from the cells via organic anion transporters, probenecid can be added to the working solution at a final concentration of 0.5-1.0 mM.[3][15]
-
Cell Incubation: Replace the cell culture medium with the this compound working solution. Incubate the cells for 30 to 60 minutes at 37°C, protected from light.[4][5] The optimal incubation time may vary between cell types.[3] For measuring cytoplasmic calcium, incubation at room temperature is recommended to reduce dye compartmentalization into organelles.[12]
-
Washing: After incubation, remove the loading solution and wash the cells several times with fresh, warm buffer (e.g., HBSS) to remove any extracellular dye.[3][12] If probenecid was used during loading, include it in the wash buffer as well.[15]
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the intracellular this compound.[15]
-
Imaging: The cells are now ready for fluorescence imaging. Measure the fluorescence intensity using an appropriate instrument with excitation and emission wavelengths set around 550 nm and 580 nm, respectively.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Calcium Imaging
Caption: Experimental workflow for this compound.
Mitochondrial Calcium Uptake in Apoptosis Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. abmole.com [abmole.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Buy this compound (EVT-1206878) [evitachem.com]
- 7. stemcell.com [stemcell.com]
- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. biotium.com [biotium.com]
- 13. This compound | AAT Bioquest [aatbio.com]
- 14. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 15. abpbio.com [abpbio.com]
Rhod-2 AM: A Comprehensive Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-2 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent indicator widely utilized for the detection and quantification of intracellular calcium (Ca²⁺), with a particular utility in monitoring mitochondrial Ca²⁺ dynamics.[1][2] Its longer excitation and emission wavelengths make it a valuable tool for multiplexing with other fluorescent probes and for use in cells and tissues with high autofluorescence.[3] This technical guide provides an in-depth overview of the spectral properties of Rhod-2 AM, detailed experimental protocols for its use, and a visualization of the associated cellular signaling pathways.
Core Principles
This compound is a non-polar compound that can readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, converting it into the polar, cell-impermeant Rhod-2 molecule.[4][5] This active form of the dye exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[4] Due to its net positive charge, Rhod-2 tends to accumulate in the mitochondria, driven by the mitochondrial membrane potential, making it an excellent probe for studying mitochondrial Ca²⁺ signaling.[2][6]
Spectral and Physicochemical Properties
The spectral and physicochemical properties of Rhod-2 are summarized in the table below. These values are crucial for designing and executing experiments, as well as for data analysis.
| Property | Value | References |
| Excitation Wavelength (λex) | 549 - 557 nm | [5][7][8] |
| Emission Wavelength (λem) | 574 - 581 nm | [5][8][9] |
| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [7] |
| Molecular Weight | 1123.96 g/mol | [7] |
| CAS Number | 145037-81-6 | [7] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [5][8] |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible results with this compound. The following is a comprehensive guide for cell loading and fluorescence microscopy.
Reagent Preparation
-
This compound Stock Solution (1-5 mM):
-
Pluronic® F-127 Solution (20% w/v in DMSO):
-
Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of this compound in aqueous solutions.[7]
-
Prepare a 20% (w/v) solution in DMSO.
-
-
Probenecid Stock Solution (Optional):
-
Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[7]
-
Prepare a stock solution in a suitable buffer.
-
-
Hanks' Balanced Salt Solution with HEPES (HHBS):
-
Prepare HHBS or another appropriate physiological buffer for cell washing and imaging.
-
Cell Loading Procedure
-
Culture cells on a suitable imaging plate (e.g., black-wall, clear-bottom 96-well plates) or coverslips overnight.[3]
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 2-20 µM in HHBS or your buffer of choice. For most cell lines, a final concentration of 4-5 µM is recommended.[11]
-
(Optional) To improve solubility, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the buffer, to achieve a final Pluronic® F-127 concentration of 0.02-0.04%.[7][10]
-
(Optional) If dye leakage is a concern, add probenecid to the working solution at a final concentration of 0.5-1.0 mM.[11]
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary between cell lines.[3][11]
-
After incubation, wash the cells twice with HHBS or your buffer of choice to remove excess dye. If using probenecid, include it in the wash buffer.[3]
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound.[7]
-
The cells are now ready for fluorescence imaging.
Fluorescence Microscopy
-
Mount the coverslip or plate on a fluorescence microscope equipped with appropriate filters for Rhod-2 (e.g., a TRITC filter set).[11]
-
Excite the cells at ~540-550 nm and collect the emission at ~580-590 nm.[10]
-
Acquire baseline fluorescence before adding your stimulant of interest.
-
Add the stimulant and record the changes in fluorescence intensity over time.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the intracellular processing of this compound and a typical experimental workflow for its use in calcium imaging studies.
Conclusion
This compound is a powerful and versatile tool for investigating intracellular Ca²⁺ signaling, particularly within the mitochondria. Its long-wavelength spectral properties offer distinct advantages for various experimental designs. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex roles of calcium in cellular physiology and pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. biotium.com [biotium.com]
- 5. This compound, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 6. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. abpbio.com [abpbio.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to Rhod-2 AM for Mitochondrial Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rhod-2 AM, a fluorescent probe widely used for measuring mitochondrial calcium (Ca²⁺) levels. We will delve into its core principles, provide detailed experimental protocols, and explore its application in understanding mitochondrial Ca²⁺ signaling pathways.
Core Principles of this compound
This compound is a cell-permeable acetoxymethyl (AM) ester derivative of the rhodamine-based Ca²⁺ indicator, Rhod-2.[1][2] Its chemical structure allows it to passively diffuse across the plasma membrane into the cytosol.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting this compound into its active, membrane-impermeant form, Rhod-2.[3][4] This process effectively traps the dye within the cell.
The key to its utility in mitochondrial studies lies in its net positive charge, which promotes its sequestration into the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[5][6] Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, with excitation and emission maxima in the longer wavelength visible spectrum, making it suitable for experiments in cells with high autofluorescence.[1][2] This fluorescence enhancement is the basis for quantifying mitochondrial Ca²⁺ concentrations.[3]
Mechanism of Action
The following diagram illustrates the mechanism of this compound for mitochondrial Ca²⁺ measurement.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [7] |
| Molecular Weight | 1123.94 g/mol | [7] |
| Excitation Maximum (Ca²⁺-bound) | ~549-557 nm | [1][7][8][9][10][11] |
| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | [1][3][8][9][10][11] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [2][3][10] |
| Recommended Stock Solution Concentration | 2-5 mM in anhydrous DMSO | [1][12][13] |
| Recommended Working Concentration | 2-20 µM | [1][12] |
Experimental Protocols
Successful measurement of mitochondrial Ca²⁺ using this compound requires careful attention to the experimental protocol. The following table provides a detailed methodology for loading, imaging, and analysis.
| Step | Procedure | Key Considerations & Notes | Reference(s) |
| 1. Reagent Preparation | Prepare a 2-5 mM stock solution of this compound in high-quality, anhydrous DMSO. | Store aliquots at -20°C and protect from light and moisture. Avoid repeated freeze-thaw cycles. | [1][4][12][14] |
| Prepare a working solution of 2-20 µM this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). | The optimal concentration should be determined empirically for each cell line. For most cell lines, 4-5 µM is a good starting point. | [1][12] | |
| (Optional) Add 0.02-0.04% Pluronic® F-127 to the working solution to aid in dye solubilization. | Pluronic® F-127 is a non-ionic detergent that can improve the loading efficiency of AM esters. | [1][4][12][13] | |
| (Optional) Add 0.5-2.5 mM probenecid to the working and wash buffers to inhibit organic anion transporters. | This reduces leakage of the de-esterified dye from the cells. | [1][12][13] | |
| 2. Cell Loading | Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight. | Ensure cells are healthy and at an appropriate confluency (~70%). | [1][14] |
| Replace the culture medium with the this compound working solution. | If serum interferes with subsequent treatments, replace the medium with a serum-free buffer before adding the dye. | [1][12] | |
| Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. | Incubation time may need to be optimized for different cell types. Longer incubation can improve signal but may also lead to compartmentalization in other organelles. | [1][12][13] | |
| 3. De-esterification and Washing | Remove the this compound working solution and wash the cells with fresh buffer (with or without probenecid). | Thorough washing is crucial to remove extracellular dye and reduce background fluorescence. | [1][13] |
| Incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye. | This step ensures that the majority of the dye is in its active, Ca²⁺-sensitive form. | [13][14] | |
| 4. Imaging and Data Acquisition | Image the cells using a fluorescence microscope, confocal microscope, or microplate reader equipped with appropriate filters for Rhod-2. | Use an excitation wavelength around 540-550 nm and collect emission around 570-590 nm. | [1][12] |
| Acquire baseline fluorescence before applying any stimuli. | This is essential for quantifying changes in Ca²⁺ levels. | ||
| Apply stimulants or drugs and record the changes in fluorescence intensity over time. | [12] | ||
| 5. (Optional) Calibration | To convert fluorescence values to Ca²⁺ concentrations, calibrate the signal using ionophores (e.g., A23187) in the presence of Ca²⁺-free (with EGTA) and saturating Ca²⁺ buffers to obtain Rmin and Rmax values. | This step is necessary for absolute quantification of Ca²⁺ concentrations. | [14] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for using this compound.
Mitochondrial Calcium Signaling Pathways
Mitochondria play a crucial role in cellular Ca²⁺ homeostasis.[15][16] They can rapidly take up and release Ca²⁺, thereby shaping the spatio-temporal dynamics of intracellular Ca²⁺ signals.[15] This process is critical for regulating various cellular functions, including ATP production and cell death pathways.[16][17]
The primary mechanism for Ca²⁺ entry into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU) , a highly selective channel located in the inner mitochondrial membrane.[1][15] The activity of the MCU is regulated by a complex of associated proteins, including MICU1 and MICU2 , which act as gatekeepers, sensing cytosolic Ca²⁺ levels.[16][17]
Ca²⁺ is extruded from the mitochondria primarily through the sodium-calcium exchanger (NCLX) and, in some cell types, a hydrogen-calcium exchanger (HCX) .[2][13][17]
Under conditions of excessive Ca²⁺ uptake, the mitochondrial permeability transition pore (mPTP) can open, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering cell death.[16]
Key Signaling Components
The following diagram illustrates the key components of the mitochondrial Ca²⁺ signaling pathway.
Applications in Drug Development
The ability to accurately measure mitochondrial Ca²⁺ is of paramount importance in drug development. Dysregulation of mitochondrial Ca²⁺ handling is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound can be employed in high-throughput screening assays to identify compounds that modulate mitochondrial Ca²⁺ uptake or release.[13] Furthermore, it can be used in preclinical studies to assess the on-target and off-target effects of drug candidates on mitochondrial function and cell viability.
Troubleshooting and Optimization
-
Low Signal: Increase the loading concentration of this compound or the incubation time. Ensure that the cells are healthy and the imaging settings are optimal.
-
High Background: Ensure thorough washing after dye loading. Consider using a lower dye concentration or including probenecid to prevent dye leakage.
-
Dye Compartmentalization: While this compound preferentially accumulates in mitochondria, some localization to other organelles can occur.[14] Co-staining with a mitochondria-specific marker (e.g., MitoTracker Green) can help confirm mitochondrial localization. For more specific mitochondrial targeting, permeabilizing the plasma membrane with a mild detergent like digitonin can allow cytosolic dye to be washed out.
-
Phototoxicity: Minimize exposure of the cells to excitation light to reduce phototoxicity and photobleaching.
By following the guidelines and protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the intricate role of mitochondrial calcium in cellular physiology and disease.
References
- 1. Frontiers | Structure, Activity Regulation, and Role of the Mitochondrial Calcium Uniporter in Health and Disease [frontiersin.org]
- 2. NCLX: the mitochondrial sodium calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Ca2+ and Regulation of the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Physiological and Pathophysiological Roles of Mitochondrial Na+-Ca2+ Exchanger, NCLX, in Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Molecular mechanism of mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NCLX: The Mitochondrial Sodium Calcium Exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The structure of the MICU1‐MICU2 complex unveils the regulation of the mitochondrial calcium uniporter | The EMBO Journal [link.springer.com]
- 16. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 17. Mitochondrial Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Rhod-2 AM vs. Other Calcium Indicators: A Technical Guide for Beginners
This guide provides a comprehensive comparison of Rhod-2 AM with other commonly used fluorescent calcium indicators, specifically tailored for researchers, scientists, and drug development professionals who are new to calcium imaging. We will delve into the core properties of these indicators, provide detailed experimental protocols, and offer a logical framework for selecting the appropriate dye for your experimental needs.
Introduction to Fluorescent Calcium Indicators
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Fluorescent calcium indicators are small molecules that chelate Ca²⁺, resulting in a change in their fluorescent properties. This allows for the real-time visualization and measurement of intracellular Ca²⁺ dynamics.
Most chemical indicators are available as acetoxymethyl (AM) esters. The AM group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant, active form of the dye in the cytoplasm.
There are two main categories of fluorescent calcium indicators:
-
Single-Wavelength Indicators : These dyes, such as Fluo-4 and Rhod-2, exhibit a significant increase in fluorescence intensity upon binding Ca²⁺ without a shift in their excitation or emission wavelengths.[1][2] They are generally very bright and are well-suited for detecting transient Ca²⁺ changes.
-
Ratiometric Indicators : These indicators, like Fura-2, undergo a spectral shift in either their excitation or emission wavelength upon Ca²⁺ binding.[3] By measuring the ratio of fluorescence at two different wavelengths, one can obtain a more accurate quantification of the absolute Ca²⁺ concentration, which corrects for variables like uneven dye loading, cell thickness, or photobleaching.[4][5][6]
Core Calcium Indicators: A Comparative Overview
For beginners, three indicators represent the most common starting points: the green-fluorescent Fluo-4, the red-fluorescent Rhod-2, and the ratiometric Fura-2. Each has distinct advantages and is suited for different applications.
Rhod-2 is a red-fluorescent, single-wavelength indicator. Its longer excitation and emission wavelengths make it particularly valuable for experiments in cells or tissues with high levels of green autofluorescence.[7] A key characteristic of this compound is its net positive charge, which promotes its sequestration into mitochondria.[1][8] While this makes it an excellent tool for measuring mitochondrial Ca²⁺, it can complicate measurements of cytosolic Ca²⁺.[9][10]
Fluo-4 is arguably one of the most popular green-fluorescent, single-wavelength indicators.[11] It is known for its large dynamic range, with a fluorescence intensity increase of over 100-fold upon Ca²⁺ binding.[12] This high signal-to-noise ratio makes it exceptionally well-suited for detecting small and rapid Ca²⁺ transients. Its excitation maximum at 494 nm is a near-perfect match for the common 488 nm argon-ion laser line, resulting in very bright signals.[11][12]
Fura-2 is the gold standard for quantitative calcium measurements.[13] As a ratiometric indicator, it is excited by UV light and exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm when bound to Ca²⁺, with a stable emission around 510 nm.[4][14] This property allows for the calculation of absolute intracellular Ca²⁺ concentrations.[5] However, its reliance on UV excitation can be more phototoxic to cells, and it requires specialized imaging equipment capable of rapidly alternating excitation wavelengths.[9][15]
Quantitative Data Comparison
The selection of a calcium indicator is critically dependent on its spectral properties and its affinity for calcium, described by the dissociation constant (K_d). The K_d is the Ca²⁺ concentration at which half of the indicator molecules are bound to calcium.[1][13] An indicator is most sensitive in a range between 0.1 and 10 times its K_d.[1][13] It is important to note that K_d values can be influenced by factors such as pH, temperature, and ionic strength.[3][13]
| Indicator | Type | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | K_d (Ca²⁺) | Key Characteristics |
| Rhod-2 | Single-Wavelength | ~552 - 557[1][8] | ~576 - 581[1][8][16] | ~570 nM - 1.0 µM[1][16] | Red fluorescence; minimizes autofluorescence issues; preferentially accumulates in mitochondria.[9][10] |
| Fluo-4 | Single-Wavelength | ~494[17] | ~506 - 516[17] | ~335 - 345 nM[17] | Green fluorescence; very bright with high signal-to-noise ratio; compatible with standard FITC filters.[12] |
| Fura-2 | Ratiometric (Dual-Ex) | ~340 (Ca²⁺-bound) / ~380 (Ca²⁺-free)[4][14] | ~510[4][14] | ~145 nM[5][18] | UV-excitable; allows for quantitative ratiometric measurement of absolute [Ca²⁺].[5] |
Logical and Experimental Workflows
Choosing the right indicator and executing the experiment correctly are crucial for reliable data. The following diagrams illustrate the decision-making process for indicator selection and the general workflow for a calcium imaging experiment using AM esters.
Figure 1. Decision-making flowchart for selecting a beginner-friendly calcium indicator.
Figure 2. General experimental workflow for loading cells with AM ester calcium indicators.
Detailed Experimental Protocols
The following are generalized protocols for loading cells with AM ester-based calcium indicators. Concentrations and incubation times may need to be optimized for specific cell types and experimental conditions.
-
Indicator Stock Solution : Prepare a 1 to 5 mM stock solution of the AM ester dye (this compound, Fluo-4 AM, or Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).[16][19][20] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Solution (Optional but Recommended) : Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent helps to disperse the water-insoluble AM esters in aqueous buffer.[16][19]
-
Physiological Buffer : Use a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer.[16][19] For some experiments, an organic anion-transport inhibitor like probenecid (1-2.5 mM) can be added to the buffer to reduce dye leakage from the cells.[19][21]
-
Cell Culture : Culture cells to an appropriate confluency on a support suitable for fluorescence microscopy (e.g., glass coverslips or imaging-specific microplates).
-
Prepare Working Solution : On the day of the experiment, thaw the indicator stock solution. Prepare a final working solution with a dye concentration typically between 1-5 µM in the physiological buffer.[16][19]
-
To aid solubilization: Mix the required volume of dye stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[19] Vortex briefly to mix.
-
-
Dye Loading : Remove the cell culture medium and wash the cells once with the physiological buffer. Add the dye working solution to the cells.
-
Incubation : Incubate the cells for 30 to 60 minutes.[19][21] The incubation temperature is critical:
-
Wash and De-esterification : After incubation, remove the dye-loading solution and wash the cells two to three times with fresh physiological buffer to remove any extracellular dye.[16]
-
Final Incubation : Incubate the cells for an additional 30 minutes at the chosen temperature to ensure complete de-esterification of the AM esters by intracellular esterases.[21] The cells are now ready for imaging.
-
Image Acquisition : Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for the chosen indicator (e.g., TRITC set for Rhod-2, FITC set for Fluo-4, or UV filters for Fura-2).
-
Establish Baseline : Acquire a stable baseline fluorescence reading (F₀) before applying a stimulus.
-
Stimulation : Add the agonist or apply the stimulus to evoke a Ca²⁺ response.
-
Data Recording : Record the change in fluorescence intensity (F) over time.
-
Analysis : For single-wavelength indicators, the response is typically reported as the change in fluorescence normalized to the baseline (ΔF/F₀ = (F - F₀) / F₀). For ratiometric indicators like Fura-2, the ratio of emissions when excited at 340 nm and 380 nm is calculated and can be converted to an absolute Ca²⁺ concentration using the Grynkiewicz equation.[1]
Conclusion
For beginners in calcium imaging, the choice between this compound, Fluo-4 AM, and Fura-2 AM depends heavily on the experimental goals and available equipment. Fluo-4 AM is an excellent starting point for general-purpose detection of Ca²⁺ transients due to its brightness and ease of use. This compound is the indicator of choice when studying mitochondrial Ca²⁺ or when working with systems plagued by green autofluorescence. For researchers requiring precise quantification of absolute Ca²⁺ concentrations, Fura-2 AM remains the definitive, albeit more technically demanding, option. By understanding the fundamental properties of these indicators and following robust experimental protocols, researchers can successfully embark on the dynamic and insightful field of calcium signaling.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scimedia.com [scimedia.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Fura-2 AM | AAT Bioquest [aatbio.com]
- 6. Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. This compound | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 13. static.igem.org [static.igem.org]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. biotium.com [biotium.com]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. abpbio.com [abpbio.com]
The Red Window into Neuronal Calcium: An In-depth Technical Guide to Rhod-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentrations is therefore paramount to advancing our understanding of the nervous system in both health and disease. Among the arsenal of chemical fluorescent Ca²⁺ indicators, Rhod-2 has emerged as a powerful tool, particularly for its red-shifted spectral properties which offer distinct advantages in complex biological systems.
This technical guide provides a comprehensive overview of the applications of Rhod-2 in neuroscience. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their experimental paradigms. We will delve into the core principles of Rhod-2, present detailed experimental protocols, summarize key quantitative data, and visualize complex signaling and experimental workflows.
Core Principles of Rhod-2
Rhod-2 is a fluorescent Ca²⁺ indicator belonging to the rhodamine family.[1] Its acetoxymethyl (AM) ester form, Rhod-2 AM, is a cell-permeant derivative that readily crosses the plasma membrane of neurons and other cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, rendering the molecule membrane-impermeant and trapping the active Rhod-2 indicator within the cell.[3]
The fluorescence of Rhod-2 is highly dependent on the concentration of free Ca²⁺. In its Ca²⁺-free state, Rhod-2 is dimly fluorescent. Upon binding to Ca²⁺, it undergoes a conformational change that results in a dramatic increase in its fluorescence intensity, with reports of an 80- to 100-fold increase.[4][5] This property allows for the sensitive detection of intracellular Ca²⁺ transients.
A key characteristic of Rhod-2 is its preferential accumulation in mitochondria, driven by the dye's net positive charge and the negative mitochondrial membrane potential.[3][6] This has made Rhod-2 a widely used probe for investigating the role of mitochondrial Ca²⁺ buffering and signaling in neuronal function and pathology.[7][8][9]
Quantitative Data: A Comparative Overview
To aid in the selection of the appropriate Ca²⁺ indicator for a given neuroscience application, the following table summarizes the key photophysical and chemical properties of Rhod-2 in comparison to other commonly used fluorescent Ca²⁺ indicators.
| Property | Rhod-2 | Fluo-4 | Fura-2 |
| Excitation Max (nm) | ~549 - 557 | ~494 | 340/380 (ratiometric) |
| Emission Max (nm) | ~574 - 581 | ~516 | ~510 |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | ~345 nM | ~145 nM |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold[5][6] | >100-fold | Ratiometric Shift |
| Quantum Yield | Moderate | High | Moderate |
| Phototoxicity | Lower (visible light excitation) | Higher (blue light excitation) | High (UV excitation) |
| Ratiometric | No[1] | No | Yes |
| Mitochondrial Sequestration | High[6] | Low | Low |
| Two-Photon Excitation | Yes (around 850 nm)[10] | Yes (around 800-900 nm)[11] | Yes[11] |
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
A. Stock Solution (2-5 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[12]
-
For example, to make a 2 mM stock solution, dissolve 1 mg of this compound in 444.86 µL of anhydrous DMSO.[13]
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[12]
B. Working Solution (2-20 µM):
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in a physiological buffer of choice, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12] The optimal concentration should be determined empirically for each cell type and experimental condition, but a final concentration of 4-5 µM is often a good starting point for many cell lines.[14]
-
To aid in the solubilization of this compound in aqueous buffers, the non-ionic detergent Pluronic® F-127 is often used at a final concentration of 0.02-0.04%.[13][14]
-
To prevent the extrusion of the de-esterified dye by organic anion transporters, which can be active in some neuronal and glial cells, probenecid (1-2.5 mM) can be included in the working solution.[13]
II. Loading this compound into Primary Neuronal Cultures
-
Culture primary neurons on glass coverslips suitable for microscopy.
-
On the day of the experiment, remove the culture medium.
-
Add the this compound working solution to the coverslips.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[14]
-
After incubation, wash the cells 2-3 times with warm physiological buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at 37°C in fresh buffer before imaging. This step is crucial for complete cleavage of the AM esters and trapping of the active Rhod-2.
III. Loading this compound into Acute Brain Slices
-
Prepare acute brain slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
For bulk loading, incubate the slices in a small volume of aCSF containing this compound (e.g., 5-10 µM) and Pluronic F-127 (0.02-0.04%) for 30-60 minutes at 37°C. The incubation should be done in a dark, oxygenated chamber.
-
Alternatively, for targeted loading of specific cells, Rhod-2 can be included in the patch pipette solution (e.g., 200 µM) during whole-cell patch-clamp recordings.[15]
-
After incubation, transfer the slices to a recording chamber perfused with oxygenated aCSF for imaging.
IV. Measuring Mitochondrial Ca²⁺ and Distinguishing from Cytosolic Signals
Due to its propensity to accumulate in mitochondria, specific protocols are required to isolate the mitochondrial Ca²⁺ signal.
A. Selective Mitochondrial Loading:
-
Incubate cells with a low concentration of this compound (e.g., 1-2 µM) for a longer duration (e.g., 60-90 minutes) at a lower temperature (e.g., room temperature followed by a brief period at 37°C). This can favor mitochondrial sequestration.
B. Permeabilization Method:
-
Load cells with this compound as described for cultured neurons.
-
After loading, briefly permeabilize the plasma membrane with a mild detergent like saponin (e.g., 50 µg/mL for 1-2 minutes) or digitonin.[16] This allows the cytosolic pool of Rhod-2 to be washed out, while the dye trapped within the mitochondria is retained.
-
Wash the permeabilized cells with an intracellular-like buffer to remove the cytosolic dye before imaging.
C. Co-localization with a Mitochondrial Marker:
-
Co-load cells with this compound and a mitochondrial-specific fluorescent marker, such as MitoTracker Green FM.[17]
-
Image both fluorophores simultaneously using appropriate filter sets.
-
Regions of co-localization (appearing yellow in a merged image) confirm the mitochondrial localization of the Rhod-2 signal.[17] An analysis mask can be created based on the MitoTracker signal to specifically quantify the Rhod-2 fluorescence within mitochondria.[18]
Data Analysis and Interpretation
A. Background Subtraction: Before any quantitative analysis, it is essential to subtract the background fluorescence from the images. The background can be determined from a region of the image that does not contain any cells.
B. Normalization of Fluorescence Changes (ΔF/F₀): Since Rhod-2 is a non-ratiometric indicator, changes in fluorescence intensity are typically expressed as a ratio relative to the baseline fluorescence (F₀).[1]
ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the baseline fluorescence intensity, usually averaged over a period before the stimulus.[19]
This normalization corrects for variations in dye concentration between cells and changes in illumination intensity during the experiment.
C. Calibration to Absolute Ca²⁺ Concentrations: While more complex for non-ratiometric dyes, it is possible to estimate the absolute Ca²⁺ concentration by performing a calibration at the end of the experiment.
-
Determine F_min: Obtain the minimum fluorescence by applying a Ca²⁺-free solution containing a strong Ca²⁺ chelator like EGTA and a Ca²⁺ ionophore (e.g., ionomycin) to deplete intracellular Ca²⁺.
-
Determine F_max: Obtain the maximum fluorescence by applying a solution with a saturating concentration of Ca²⁺ in the presence of the ionophore.
-
The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
Where:
-
Kd is the dissociation constant of Rhod-2 for Ca²⁺ (~570 nM).
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Mitochondrial Ca²⁺ Imaging
Simplified Signaling Pathway: Mitochondrial Ca²⁺ Uptake
Applications of Rhod-2 in Neuroscience Research
Rhod-2 has been instrumental in a variety of neuroscience research areas:
-
Mitochondrial Ca²⁺ Homeostasis: Its primary application is in monitoring mitochondrial Ca²⁺ dynamics in response to neuronal activity, excitotoxicity, and in models of neurodegenerative diseases.[8][9]
-
Synaptic Transmission: Rhod-2 has been used to study Ca²⁺ transients in presynaptic terminals, shedding light on the role of mitochondria in buffering Ca²⁺ during neurotransmitter release.[20][21]
-
Astrocyte-Neuron Interactions: The red-shifted spectrum of Rhod-2 makes it suitable for multicolor imaging experiments, for instance, to simultaneously image Ca²⁺ dynamics in astrocytes (labeled with Rhod-2) and neurons (expressing a green fluorescent protein).[15][22]
-
Neurodegenerative Diseases: Rhod-2 has been employed to investigate alterations in mitochondrial Ca²⁺ handling in cellular models of diseases like Alzheimer's and Parkinson's, where mitochondrial dysfunction is a key pathological feature.
-
Drug Discovery: In a drug development context, Rhod-2 can be used in high-throughput screening assays to identify compounds that modulate neuronal or mitochondrial Ca²⁺ signaling.
Advantages and Limitations of Rhod-2
Advantages:
-
Red-Shifted Spectrum: Its longer excitation and emission wavelengths minimize phototoxicity and reduce background autofluorescence from endogenous fluorophores like NAD(P)H, which is particularly beneficial for in vivo and tissue imaging.[3]
-
High Fluorescence Enhancement: The large increase in fluorescence upon Ca²⁺ binding provides a high signal-to-noise ratio.[4]
-
Mitochondrial Targeting: Its preferential accumulation in mitochondria makes it a valuable tool for studying the role of this organelle in Ca²⁺ signaling.[6]
-
Compatibility with Green Fluorophores: Its red emission allows for multicolor imaging with green fluorescent probes like GFP or Fluo-4.[15]
Limitations:
-
Non-Ratiometric: As a single-wavelength indicator, its signal can be affected by factors other than Ca²⁺ concentration, such as dye loading, cell volume changes, and photobleaching.[1]
-
Mitochondrial Sequestration: While an advantage for studying mitochondria, this can be a drawback if the goal is to measure cytosolic Ca²⁺, as the signal will be a composite of both compartments. Careful experimental design is needed to dissect these signals.
-
Potential for Cytotoxicity: Like other chemical indicators, high concentrations or prolonged loading times can be cytotoxic. One study has shown that this compound can increase astrocytic and neuronal glucose uptake and induce an increase in extracellular K⁺ and ATP in vivo.[5]
Conclusion
Rhod-2 is a valuable and versatile fluorescent Ca²⁺ indicator for neuroscience research. Its red-shifted spectral properties and propensity for mitochondrial accumulation offer unique advantages for specific experimental questions. By understanding its core principles, employing rigorous experimental protocols, and being mindful of its limitations, researchers can effectively harness the power of Rhod-2 to gain deeper insights into the intricate role of calcium signaling in the nervous system. This in-depth guide provides the foundational knowledge for scientists and drug development professionals to confidently integrate Rhod-2 into their research endeavors, ultimately contributing to the advancement of neuroscience.
References
- 1. scimedia.com [scimedia.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. stemcell.com [stemcell.com]
- 4. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 5. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial free calcium levels (Rhod-2 fluorescence) and ultrastructural alterations in neuronally differentiated PC12 cells during ceramide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Presynaptic Mitochondria in Functionally Different Motor Neurons Exhibit Similar Affinities for Ca2+ But Exert Little Influence as Ca2+ Buffers at Nerve Firing Rates In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evidence that mitochondria buffer physiological Ca2+ loads in lizard motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Astrocytic Calcium Signaling: Mechanism and Implications for Functional Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rhod-2 AM for Detecting Intracellular Calcium Release
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rhod-2 acetoxymethyl ester (Rhod-2 AM), a fluorescent probe widely utilized for the detection and quantification of intracellular calcium (Ca²⁺) release. This document details the core principles of this compound, its mechanism of action, experimental protocols, and its application in studying key signaling pathways.
Introduction to this compound
This compound is a high-affinity, cell-permeant fluorescent indicator for calcium ions. Its red fluorescence emission makes it particularly valuable for multicolor imaging studies, allowing for simultaneous measurement of calcium dynamics alongside other fluorescent probes, such as those in the green spectrum like Fluo-4.[1] The acetoxymethyl (AM) ester group confers lipophilicity to the molecule, enabling it to passively diffuse across the cell membrane.[1][2][3][4][5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now cell-impermeant Rhod-2 in the cytosol.[1][2][3][5] The active Rhod-2 molecule exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2]
A key characteristic of Rhod-2 is its propensity to accumulate within mitochondria due to its net positive charge.[7][8][9][10][11][12] This feature makes it an invaluable tool for specifically investigating mitochondrial calcium uptake and release.
Mechanism of Action
The functionality of this compound as a calcium indicator is a two-step process. First, the non-polar AM ester derivative readily crosses the plasma membrane into the cell. In the intracellular environment, esterases hydrolyze the AM groups, yielding the polar, fluorescently active Rhod-2 molecule. This process ensures that the indicator is trapped within the cell.
Upon binding to free Ca²⁺, the Rhod-2 molecule undergoes a conformational change that results in a dramatic enhancement of its fluorescence emission. The intensity of the emitted fluorescence is directly proportional to the concentration of intracellular free calcium, allowing for quantitative measurements of calcium transients.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of Rhod-2 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [1][5][8] |
| Molecular Weight | ~1124 g/mol | [1][5][8] |
| Excitation Maximum (Ca²⁺-bound) | ~549-557 nm | [1][5][7][8][13] |
| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | [1][8] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [1] |
Key Intracellular Calcium Release Pathways
Intracellular calcium release is primarily mediated by two key receptor channels located on the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR): the Inositol 1,4,5-trisphosphate (IP₃) receptors and the Ryanodine receptors (RyRs).
IP₃ Receptor Signaling Pathway
The IP₃ receptor signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃.[14] IP₃, a soluble second messenger, diffuses through the cytoplasm and binds to its receptor (IP₃R) on the ER membrane.[14][15] This binding event opens the channel, allowing for the rapid release of stored Ca²⁺ from the ER into the cytosol.[14][16][17]
Ryanodine Receptor Signaling Pathway
Ryanodine receptors are a family of calcium release channels primarily found on the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in other cell types.[18][19][20][21] In striated muscle, RyRs are activated by a direct physical coupling to dihydropyridine receptors (DHPRs) in the T-tubule membrane following membrane depolarization.[18][20] In cardiac muscle and other cell types, RyRs are activated by a mechanism known as calcium-induced calcium release (CICR).[20][22] A small influx of Ca²⁺ from the extracellular space or from IP₃R-mediated release raises the local cytosolic Ca²⁺ concentration, which in turn activates the RyRs to release a much larger amount of Ca²⁺ from the SR/ER stores.[20]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in cell-based assays.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Serum-free cell culture medium or buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
Protocol:
-
Prepare a 1-5 mM this compound stock solution: Dissolve the solid this compound in anhydrous DMSO.[2][4][5][7][23] For example, to make a 1 mM stock solution, add the appropriate volume of DMSO to 1 mg of this compound (molecular weight ~1124 g/mol ). Store the stock solution in small aliquots at -20°C, protected from light and moisture.[2][24]
-
Prepare the this compound working solution: On the day of the experiment, thaw a stock solution aliquot to room temperature.[2][23] Dilute the stock solution to a final working concentration of 1-10 µM in serum-free medium or a suitable buffer.[2][4][5][7][23]
-
Use of Pluronic® F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, Pluronic® F-127, a non-ionic detergent, can be used.[2][3][4] A common method is to mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer to achieve a final Pluronic® F-127 concentration of 0.02-0.04%.[4][23]
Cell Loading Protocol
Materials:
-
Adherent or suspension cells
-
This compound working solution
-
Indicator-free medium or buffer
-
(Optional) Probenecid
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in microplates for plate reader-based assays. For suspension cells, adjust the cell density as required for the experiment.
-
Dye Loading:
-
Incubation: Incubate the cells with the this compound working solution for 15-60 minutes at 20-37°C, protected from light.[4][5][7] The optimal loading time and temperature should be determined empirically for each cell type.[4] Incubation at 37°C may promote sequestration of the dye into organelles, particularly mitochondria, while loading at room temperature may favor cytosolic localization.[2]
-
(Optional) Use of Probenecid: To reduce the leakage of the de-esterified indicator from the cells via organic anion transporters, probenecid (1-2.5 mM) can be included in the loading and post-loading buffers.[4][24]
-
Wash: After incubation, remove the loading solution and wash the cells two to three times with indicator-free medium or buffer to remove any extracellular dye.[2][7]
-
De-esterification: Incubate the cells for an additional 30 minutes in indicator-free medium to allow for the complete hydrolysis of the AM esters by intracellular esterases.[4]
-
Measurement: The cells are now ready for fluorescence measurement of intracellular calcium.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment using this compound to measure intracellular calcium release.
Advantages and Limitations
Advantages:
-
Red Fluorescence: Its longer excitation and emission wavelengths minimize autofluorescence from cellular components and reduce phototoxicity compared to UV-excitable probes.[1][2]
-
Mitochondrial Targeting: this compound is particularly useful for studying mitochondrial calcium dynamics due to its preferential accumulation in this organelle.[1][7][9][10]
-
High Ca²⁺ Affinity: Its dissociation constant in the sub-micromolar range makes it suitable for detecting transient physiological changes in intracellular calcium.[1]
-
Multiplexing Capability: The red emission spectrum allows for its use in combination with green fluorescent probes for multi-parameter analysis.[1]
Limitations:
-
Intensity-Based Measurement: Rhod-2 is a single-wavelength indicator, meaning that changes in fluorescence intensity are used to determine calcium concentration. This can be susceptible to artifacts from changes in cell volume, dye concentration, and photobleaching. Ratiometric indicators like Fura-2 can overcome some of these issues.
-
Compartmentalization: While its mitochondrial accumulation is an advantage for specific applications, it can be a limitation if the goal is to measure cytosolic calcium exclusively. Careful loading conditions (e.g., lower temperature) can help to mitigate this, but some degree of compartmentalization is often unavoidable.[2]
-
Lower Quantum Yield: Compared to some green fluorescent indicators like Fluo-4, Rhod-2 may have a lower fluorescence quantum yield, resulting in a slightly lower signal-to-noise ratio.[2]
Conclusion
This compound is a powerful and versatile tool for the investigation of intracellular calcium signaling. Its unique spectral properties and tendency to localize within mitochondria make it an indispensable probe for a wide range of applications in cell biology, neuroscience, and drug discovery. By understanding its mechanism of action and adhering to optimized experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the complex dynamics of intracellular calcium release.
References
- 1. Buy this compound (EVT-1206878) [evitachem.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. stemcell.com [stemcell.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]
- 15. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 17. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 21. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. docs.aatbio.com [docs.aatbio.com]
A Foundational Guide to Fluorescent Calcium Probes for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the principles and applications of fluorescent calcium probes. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, from signal transduction and neurotransmission to muscle contraction and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is therefore paramount to understanding cellular physiology and pathology. Fluorescent calcium indicators have emerged as indispensable tools for these investigations, enabling real-time monitoring of Ca²⁺ dynamics in living cells and organisms.
This guide provides a comprehensive overview of the two main classes of fluorescent calcium probes: chemical indicators and genetically encoded calcium indicators (GECIs). It details their mechanisms of action, key performance metrics, and the experimental protocols necessary for their successful implementation. Furthermore, it illustrates critical calcium signaling pathways, providing a visual context for the application of these powerful research tools.
Principles of Fluorescent Calcium Detection
Fluorescent calcium indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. This change can manifest as an increase in fluorescence intensity or a shift in the excitation or emission wavelength. The fundamental principle behind these probes is their composition: a Ca²⁺-binding chelator linked to a fluorophore. When Ca²⁺ binds to the chelator, it induces a conformational change in the molecule that alters the electronic environment of the fluorophore, thereby modulating its fluorescence.
There are two primary categories of fluorescent calcium indicators:
-
Chemical Indicators: These are small organic molecules that can be loaded into cells. They are often derivatives of chelators like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which provides high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺)[1].
-
Genetically Encoded Calcium Indicators (GECIs): These are proteins that can be introduced into cells via transfection or by creating transgenic organisms[2]. They are composed of a Ca²⁺-binding protein domain, typically calmodulin (CaM) or troponin C, fused to one or more fluorescent proteins[3][4][5].
Quantitative Properties of Fluorescent Calcium Probes
The selection of an appropriate calcium indicator is critical for the success of an experiment and depends on factors such as the expected Ca²⁺ concentration range, the desired temporal resolution, and the specific cellular context. The following tables summarize the key quantitative properties of commonly used chemical and genetically encoded calcium indicators to facilitate this selection process.
Table 1: Properties of Common Chemical Calcium Indicators
| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (M-1cm-1) |
| Fura-2 | Ratiometric (Excitation) | 145 | 340 / 380 | 510 | ~0.23-0.49 | ~23,000 |
| Indo-1 | Ratiometric (Emission) | 230 | ~346 | 475 / 401 | ~0.37-0.59 | ~32,000 |
| Fluo-4 | Single Wavelength | 345 | 494 | 516 | ~0.85 | ~72,000 |
| Oregon Green 488 BAPTA-1 | Single Wavelength | 170 | 494 | 523 | ~0.71 | ~60,000 |
| Cal-520 | Single Wavelength | 320 | 492 | 514 | ~0.70 | ~56,000 |
| Rhod-2 | Single Wavelength | 570 | 557 | 581 | - | - |
| X-Rhod-1 | Single Wavelength | 700 | 580 | 600 | - | - |
Data compiled from multiple sources[2][6][7][8][9]. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
Table 2: Properties of Common Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) |
| GCaMP6s | Single Wavelength | 287 | 488 | 512 |
| GCaMP6m | Single Wavelength | 226 | 488 | 512 |
| GCaMP6f | Single Wavelength | 375 | 488 | 512 |
| jRGECO1a | Single Wavelength (Red) | 146 | 560 | 585 |
| jRCaMP1a | Single Wavelength (Red) | 709 | 562 | 585 |
| Cameleon (YC3.60) | FRET-based Ratiometric | 250 | 440 (CFP) | 480 (CFP) / 535 (YFP) |
Data compiled from multiple sources[4][10]. Note that the performance of GECIs can vary depending on the expression system and cellular environment.
Experimental Protocols
The successful use of fluorescent calcium probes relies on proper experimental design and execution. This section provides detailed methodologies for key experimental procedures.
Protocol 1: Loading Chemical Indicators into Adherent Cells using Fura-2 AM
This protocol is adapted for loading adherent cells with the ratiometric indicator Fura-2 AM[11][12][13][14].
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to inhibit dye extrusion)
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.
-
-
Prepare Loading Buffer:
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into pre-warmed HBSS.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in the dispersion of the nonpolar AM ester in the aqueous buffer.
-
If dye leakage is a concern, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, wash the cells twice with pre-warmed HBSS (containing probenecid if used during loading) to remove extracellular dye.
-
Add fresh HBSS and incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
-
-
Imaging:
-
The cells are now ready for imaging on a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Protocol 2: Introducing GECIs into Cells via Plasmid Transfection
This protocol provides a general workflow for expressing GECIs in cultured cells using plasmid transfection.
Materials:
-
GECI plasmid DNA (e.g., GCaMP6s in a suitable expression vector)
-
Cultured cells
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium
Procedure:
-
Cell Plating: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, dilute the GECI plasmid DNA and the transfection reagent in separate tubes of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent and incubate for the recommended time to allow for complex formation.
-
Add the DNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium.
-
-
Expression: Allow the cells to express the GECI for 24-72 hours before imaging. The optimal expression time will vary depending on the cell type and the specific GECI.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific GECI (e.g., ~488 nm excitation and ~510 nm emission for GCaMP).
Protocol 3: In Vivo Calcium Imaging in Mice
This protocol outlines the general steps for performing in vivo two-photon calcium imaging in the brain of a mouse expressing a GECI[15][16][17][18].
Materials:
-
Mouse expressing a GECI in the brain (either through viral injection or a transgenic line)
-
Surgical tools for craniotomy
-
Dental cement
-
Cover glass
-
Two-photon microscope
-
Anesthesia
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater.
-
Place a cover glass over the exposed brain and seal it with dental cement to create a cranial window.
-
-
Imaging:
-
Allow the mouse to recover from surgery.
-
For imaging, the mouse can be either anesthetized or head-fixed and awake on a treadmill or in a virtual reality environment.
-
Position the mouse under the two-photon microscope and locate the region of interest.
-
Acquire time-series images of GECI fluorescence to monitor neuronal activity.
-
Data Analysis Workflow
The analysis of calcium imaging data typically involves several key steps to extract meaningful biological information[19][20][21][22][23].
-
Preprocessing: This includes motion correction to account for animal movement and background subtraction to reduce noise.
-
Region of Interest (ROI) Selection: Identify individual cells or subcellular compartments of interest. This can be done manually or using automated segmentation algorithms.
-
Signal Extraction: Extract the average fluorescence intensity from each ROI for each frame of the imaging movie.
-
Calculation of ΔF/F₀: Normalize the fluorescence signal to represent the change in fluorescence relative to the baseline. This is typically calculated as (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Spike Inference (for neuronal data): Deconvolve the calcium signal to estimate the underlying spike train of the neuron.
-
Data Interpretation: Correlate the observed calcium transients with specific stimuli, behaviors, or pharmacological treatments.
Key Calcium Signaling Pathways
Fluorescent calcium probes are instrumental in dissecting the complex spatio-temporal dynamics of intracellular Ca²⁺ signaling. Below are diagrams of key pathways that are frequently investigated using these tools.
G-Protein Coupled Receptor (GPCR) and Tyrosine Kinase Receptor Signaling
Many hormones, neurotransmitters, and growth factors initiate intracellular signaling cascades by binding to GPCRs or tyrosine kinase receptors, leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and the subsequent release of Ca²⁺ from the endoplasmic reticulum (ER)[13][24][25][26].
Caption: GPCR-mediated intracellular calcium release pathway.
Store-Operated Calcium Entry (SOCE)
Depletion of Ca²⁺ from the ER triggers the opening of store-operated Ca²⁺ channels (SOCs) in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This process, known as store-operated calcium entry (SOCE), is crucial for replenishing ER Ca²⁺ stores and for prolonged Ca²⁺ signaling[1][6][24][27][28][29].
Caption: The store-operated calcium entry (SOCE) pathway.
Calcium Signaling in Neurotransmitter Release
At the presynaptic terminal of a neuron, the arrival of an action potential triggers the opening of voltage-gated Ca²⁺ channels. The resulting influx of Ca²⁺ is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft[3][5][24][30][31].
Caption: Calcium-dependent neurotransmitter release at the synapse.
Conclusion and Future Outlook
Fluorescent calcium probes have revolutionized our ability to study the intricate roles of Ca²⁺ in cellular function. The continuous development of new and improved chemical indicators and GECIs, with enhanced brightness, photostability, and a wider range of affinities, promises to further expand the frontiers of calcium imaging. These advancements, coupled with progress in microscopy techniques and data analysis tools, will undoubtedly lead to a deeper understanding of the complex signaling networks that govern life at the cellular and organismal level, with significant implications for both basic research and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Calcium Influx: Initiation of Neurotransmitter Release [web.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. What's the kd of Calcium Indicators including Fluo-8®, Cal-520® and Calbryte™ indicators? | AAT Bioquest [aatbio.com]
- 8. static.igem.org [static.igem.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The kinetic mechanisms of fast-decay red-fluorescent genetically encoded calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionoptix.com [ionoptix.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 15. In Vivo Wide-Field and Two-Photon Calcium Imaging from a Mouse Using a Large Cranial Window [jove.com]
- 16. Video: In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice [jove.com]
- 17. mightexbio.com [mightexbio.com]
- 18. mightexbio.com [mightexbio.com]
- 19. An integrated calcium imaging processing toolbox for the analysis of neuronal population dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. First steps for presentation and analysis of calcium imaging data - FocalPlane [focalplane.biologists.com]
- 21. First steps for presentation and analysis of calcium imaging data [data.caltech.edu]
- 22. researchgate.net [researchgate.net]
- 23. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calcium signaling - Wikipedia [en.wikipedia.org]
- 25. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. journals.plos.org [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Store-Operated Calcium Channels: From Function to Structure and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Calcium’s Vital Role in Neurotransmission [brainfacts.org]
- 31. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Rhod-2 AM Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rhod-2 AM, a fluorescent probe for the detection of intracellular and, notably, mitochondrial calcium (Ca²⁺) levels in cultured cells. This document outlines the mechanism of action, detailed protocols for cell staining, and troubleshooting guidance to ensure robust and reproducible results.
Introduction
This compound is a cell-permeable fluorescent dye used to measure intracellular calcium concentrations.[1] Its acetoxymethyl (AM) ester group facilitates its passage across the cell membrane.[2] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeable Rhod-2 molecule.[2][3] Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] A key feature of this compound is its net positive charge, which promotes its accumulation within the mitochondria, making it a valuable tool for studying mitochondrial calcium dynamics.[4] The dye has an excitation maximum around 549-553 nm and an emission maximum around 574-581 nm.[5][6]
Mechanism of Action
The process of intracellular calcium measurement using this compound involves several key steps:
-
Cellular Uptake: The lipophilic this compound passively diffuses across the plasma membrane into the cell's cytoplasm.[2]
-
Mitochondrial Sequestration: Due to its positive charge, this compound preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential.[4]
-
Hydrolysis: Non-specific esterases within the cell cleave the acetoxymethyl ester groups, converting this compound into its active, polar form, Rhod-2.[2][3] This process traps the dye inside the cell and primarily within the mitochondria.
-
Calcium Binding: The active Rhod-2 binds to free Ca²⁺ ions, leading to a conformational change that results in a significant increase in fluorescence emission.[2]
-
Fluorescence Detection: The increase in fluorescence intensity is directly proportional to the intracellular calcium concentration and can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[6][7]
Reagent Preparation and Storage
Proper preparation and storage of reagents are crucial for successful staining.
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 2-5 mM.[7] | Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7] |
| Pluronic® F-127 | Prepare a 10% or 20% (w/v) stock solution in DMSO.[8][9] | Store at room temperature. |
| Probenecid | Prepare a 25 mM stock solution. Specific preparation may vary by supplier.[8] | Store according to the manufacturer's instructions. |
| Hanks' Balanced Salt Solution (HBSS) | Prepare with 20 mM HEPES (HHBS) or use a buffer of choice.[7] | Store at 2-8°C. |
Experimental Protocols
The following are generalized protocols for staining adherent and suspension cells. Optimal conditions, such as dye concentration and incubation time, should be determined empirically for each cell line and experimental setup.[7][9]
Protocol 1: Staining Adherent Cells
-
Cell Plating: Plate cells in a suitable vessel (e.g., black-wall/clear-bottom plate, coverslips) and allow them to adhere overnight in complete culture medium.[7]
-
Working Solution Preparation:
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 2-20 µM in HBSS or a buffer of your choice. A common starting concentration is 4-5 µM.[7]
-
(Optional) To improve dye solubility and prevent aggregation, add Pluronic® F-127 to the working solution at a final concentration of 0.02-0.04%.[7][8]
-
(Optional) To reduce dye leakage from cells that express organic anion transporters, add probenecid to the working solution at a final concentration of 0.5-1.0 mM.[7][8]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for at least 30 minutes. Incubation can also be performed at room temperature to potentially reduce dye compartmentalization in organelles other than mitochondria.[7][10]
-
Washing: Remove the working solution and wash the cells once or twice with HBSS or a buffer of choice. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.[7][9]
-
De-esterification: Incubate the cells for an additional 30 minutes in the wash buffer to allow for complete de-esterification of the intracellular this compound.[9]
-
Imaging/Analysis: Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer.
Protocol 2: Staining Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS. Resuspend the cells to a density of 1x10⁶ cells/mL.[11]
-
Working Solution Preparation: Prepare the this compound working solution as described in Protocol 1, step 2.
-
Cell Loading: Add 1 mL of the working solution to the cell suspension and incubate at room temperature for 5-30 minutes.[11]
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS.[11]
-
Final Resuspension: Resuspend the cells in serum-free culture medium or PBS for analysis.[11]
-
Imaging/Analysis: Proceed with fluorescence measurement.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Fluorescence Signal | Ineffective dye loading (concentration too low, incubation too short). | Optimize this compound concentration (try a range of 2-20 µM). Increase incubation time (e.g., up to 60 minutes).[7][9] |
| Cell death or poor cell health. | Ensure cells are healthy and viable before staining. | |
| Incomplete de-esterification of this compound. | Increase the post-wash incubation time to 30 minutes or longer to allow for complete enzymatic cleavage.[9] | |
| Incorrect filter sets or instrument settings. | Verify that the excitation and emission wavelengths used for detection match the spectral properties of Rhod-2 (Ex/Em ~550/580 nm).[5][6] | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after the loading step.[7] |
| Dye concentration is too high. | Perform a titration to determine the lowest effective dye concentration.[9] | |
| Autofluorescence from cells or medium. | Image an unstained control sample to assess autofluorescence. If problematic, consider using a medium with low background fluorescence during imaging. | |
| Uneven or Punctate Staining | Dye precipitation or aggregation. | Use Pluronic® F-127 in the working solution to improve solubility. Ensure the DMSO used for the stock solution is anhydrous.[7][12] |
| Subcellular compartmentalization. | Lower the incubation temperature to room temperature to reduce sequestration in organelles other than mitochondria.[10] | |
| Cell Toxicity or Death | Dye concentration is too high. | Reduce the this compound concentration. |
| Prolonged incubation. | Decrease the incubation time. | |
| Toxicity from DMSO or Pluronic® F-127. | Ensure the final concentration of DMSO is low (<0.5%). Use the lowest effective concentration of Pluronic® F-127. | |
| Rapid Loss of Signal (Dye Leakage) | Presence of organic anion transporters in the cell membrane. | Add probenecid (0.5-2.5 mM) to both the loading and wash buffers to inhibit these transporters.[7][9] |
Data Presentation
For quantitative analysis, fluorescence intensity is measured before and after the application of a stimulus known to alter intracellular calcium levels. The data can be presented as a ratio of fluorescence over time (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.
| Parameter | Recommended Range |
| This compound Stock Concentration | 2 - 5 mM in anhydrous DMSO[7] |
| This compound Working Concentration | 2 - 20 µM (start with 4-5 µM)[7] |
| Pluronic® F-127 Final Concentration | 0.02 - 0.04%[7][8] |
| Probenecid Final Concentration | 0.5 - 2.5 mM[7][9] |
| Loading Incubation Time | 15 - 60 minutes[9] |
| Loading Incubation Temperature | Room Temperature to 37°C[9][10] |
| De-esterification Time | ~30 minutes[9] |
| Excitation Wavelength | ~549 - 553 nm[7][11] |
| Emission Wavelength | ~574 - 581 nm[5][6] |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound to investigate the critical role of intracellular and mitochondrial calcium signaling in various cellular processes.
References
- 1. stemcell.com [stemcell.com]
- 2. Buy this compound (EVT-1206878) [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. abmole.com [abmole.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abpbio.com [abpbio.com]
- 10. biotium.com [biotium.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for Loading Rhod-2 AM into Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-2 AM is a high-affinity, fluorescent calcium indicator that is widely utilized for measuring intracellular calcium concentration.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Rhod-2 dye inside the cell.[2][3] A key characteristic of Rhod-2 is its preferential accumulation within mitochondria due to its net positive charge at physiological pH, making it a valuable tool for investigating mitochondrial calcium dynamics.[2][4][5] However, it can also be used to measure cytosolic calcium transients.[6] This document provides a detailed protocol for loading this compound into primary neurons, along with troubleshooting tips and data presentation guidelines.
Principle of this compound
The AM ester group renders the Rhod-2 molecule lipophilic, facilitating its passage through the plasma membrane. Once inside the neuron, cytosolic esterases hydrolyze the AM esters, releasing the fluorescent, calcium-sensitive form of Rhod-2. The now polar Rhod-2 is membrane-impermeant and is thus trapped within the cell. Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, which can be monitored using fluorescence microscopy, microplate readers, or flow cytometry.[1]
Experimental Workflow
The following diagram outlines the general workflow for loading this compound into primary neurons and subsequent calcium imaging.
Caption: Experimental workflow for this compound loading and calcium imaging in primary neurons.
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
| This compound | 1-5 mM in anhydrous DMSO | -20°C, desiccated, protected from light |
| Pluronic® F-127 | 10-20% (w/v) in DMSO | Room Temperature or 4°C |
| Probenecid | 25-100 mM in 1 M NaOH or buffer | 4°C |
| Hanks' Balanced Salt Solution (HBSS) or other physiological buffer | 1X | 4°C |
| Anhydrous Dimethyl Sulfoxide (DMSO) | N/A | Room Temperature |
| Primary Neuron Culture Medium | N/A | 37°C |
Detailed Experimental Protocol
This protocol is a guideline and may require optimization for specific primary neuron types and experimental conditions.
1. Preparation of Reagents:
-
This compound Stock Solution (2-5 mM): Dissolve 1 mg of this compound in anhydrous DMSO to a final concentration of 2 to 5 mM.[7] For example, to make a 2 mM stock solution, dissolve 1 mg of this compound in approximately 445 µL of anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This solution can be viscous; gentle warming may aid dissolution.
-
Probenecid Stock Solution (25 mM): Prepare a 25 mM stock solution of Probenecid in a suitable buffer or 1 M NaOH.[7] Probenecid is an organic anion transporter inhibitor that can help reduce the leakage of the de-esterified dye from the cells.[1]
2. Preparation of Loading Solution:
-
The final working concentration of this compound for primary neurons typically ranges from 1 to 10 µM.[4] A common starting concentration is 4-5 µM.[1][7]
-
To prepare the loading solution, first dilute the this compound stock solution in a physiological buffer such as HBSS.
-
To aid in the dispersion of the lipophilic this compound in the aqueous buffer, it is recommended to add Pluronic® F-127 to the loading solution at a final concentration of 0.02-0.04%.[1][7]
-
If dye leakage is a concern, Probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[7]
-
Example Loading Solution (for a final concentration of 5 µM this compound):
-
To 1 mL of HBSS, add 1-2.5 µL of 2 mM this compound stock solution.
-
Add 2-4 µL of 10% Pluronic® F-127 stock solution.
-
If using, add 40-100 µL of 25 mM Probenecid stock solution.
-
Vortex briefly to mix.
-
3. Loading of Primary Neurons:
-
Grow primary neurons on coverslips or in imaging-compatible plates.
-
Aspirate the culture medium from the neurons.
-
Gently add the prepared this compound loading solution to the neurons.
-
Incubate the neurons for 30-60 minutes at 37°C or room temperature in the dark.[1][8][9] The optimal loading time and temperature should be determined empirically for your specific neuronal culture.[1] Incubation at 37°C generally accelerates the loading process.
4. Washing and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the neurons 2-3 times with warm (37°C) physiological buffer (e.g., HBSS) to remove any extracellular dye. If Probenecid was used during loading, it is recommended to include it in the wash and imaging buffer as well.[7]
-
After washing, add fresh, warm buffer and incubate the neurons for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the this compound by intracellular esterases.[9]
5. Calcium Imaging:
-
Mount the coverslip with the loaded neurons onto a perfusion chamber on the microscope stage.
-
Continuously perfuse the neurons with physiological buffer.
-
Use an appropriate filter set for Rhod-2. The excitation maximum is around 552 nm, and the emission maximum is around 581 nm. A standard TRITC or similar filter set is suitable.[1]
-
Record baseline fluorescence (F₀) for a few minutes to ensure a stable signal.[10]
-
Apply your stimulus of interest (e.g., neurotransmitter, depolarizing agent) and record the change in fluorescence intensity (F) over time.
-
The change in fluorescence is typically expressed as the ratio ΔF/F₀ = (F - F₀) / F₀.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 2-5 mM in anhydrous DMSO | Prepare fresh or use aliquots stored at -20°C.[1][7] |
| This compound Working Concentration | 1-10 µM | 4-5 µM is a common starting point.[1][7] The optimal concentration should be determined empirically. |
| Pluronic® F-127 Concentration | 0.02-0.04% (v/v) | Aids in dye solubilization.[1][7] |
| Probenecid Concentration | 1-2.5 mM | Optional, reduces dye leakage.[1][7] |
| Loading Temperature | Room Temperature or 37°C | 37°C can reduce loading time.[1][8][9] |
| Loading Time | 30-60 minutes | Longer incubation may increase signal but also potential cytotoxicity.[1] |
| De-esterification Time | 30 minutes | Crucial for complete activation of the dye.[9] |
| Excitation/Emission Wavelengths | ~552 nm / ~581 nm | Compatible with TRITC filter sets.[1] |
Signaling Pathway Example: Depolarization-Induced Calcium Influx
This compound is frequently used to monitor calcium influx following neuronal depolarization. The diagram below illustrates this simplified signaling pathway.
Caption: Depolarization-induced mitochondrial calcium uptake measured by Rhod-2.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No or weak fluorescence signal | Incomplete de-esterification | Increase the de-esterification time to 30-60 minutes. |
| Low dye concentration | Increase the this compound working concentration in increments. | |
| Poor dye loading | Optimize loading time and temperature. Ensure Pluronic® F-127 is used. | |
| Cell death/toxicity | Decrease this compound concentration or loading time. Check the health of the primary neuron culture. | |
| High background fluorescence | Incomplete removal of extracellular dye | Increase the number and volume of washes after loading. |
| Dye precipitation | Ensure this compound is fully dissolved in the loading buffer. Prepare fresh loading solution. | |
| Rapid signal loss (dye leakage) | Active export of the dye | Include Probenecid in the loading, wash, and imaging buffers.[1][7] |
| Signal compartmentalized in organelles other than mitochondria | Rhod-2 can sometimes accumulate in the nucleolus.[5][11] | Co-stain with a mitochondrial-specific marker like MitoTracker Green to confirm localization.[5] |
| Phototoxicity or photobleaching | Excessive excitation light intensity or duration | Reduce the intensity of the excitation light and/or the frequency of image acquisition. |
Concluding Remarks
Loading primary neurons with this compound is a powerful technique to investigate intracellular, particularly mitochondrial, calcium signaling. Careful optimization of the loading protocol is crucial for obtaining robust and reliable data. By following the detailed protocol and considering the troubleshooting suggestions provided in these application notes, researchers can successfully employ this compound in their studies of neuronal function and dysfunction.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. stemcell.com [stemcell.com]
- 3. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. google.com [google.com]
- 9. Mitochondrial Membrane Potential‐dependent Endoplasmic Reticulum Fragmentation is an Important Step in Neuritic Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial free calcium levels (Rhod-2 fluorescence) and ultrastructural alterations in neuronally differentiated PC12 cells during ceramide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Rhod-2 AM Concentration for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent probe extensively utilized for measuring mitochondrial calcium (Ca²⁺) concentrations in live cells.[1][2][3] Its long excitation and emission wavelengths make it particularly valuable for cells with high autofluorescence.[1][3] The lipophilic AM group facilitates its passage across the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now cell-impermeant Rhod-2.[1][4] Due to its net positive charge, Rhod-2 preferentially accumulates within the mitochondria, driven by the mitochondrial membrane potential.[2][5] Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, allowing for the dynamic monitoring of mitochondrial Ca²⁺ uptake, a critical process in cellular signaling, metabolism, and apoptosis.[3][6]
Optimizing the loading concentration of Rhod-2 AM is a critical step to ensure robust and reliable data. Insufficient loading will result in a poor signal-to-noise ratio, while excessive concentrations can lead to cytosolic sequestration, mitochondrial dysfunction, and cellular toxicity.[7] This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific live cell imaging experiments.
Key Experimental Considerations
Several factors influence the optimal loading concentration and conditions for this compound. These should be empirically determined for each cell type and experimental setup.
-
Cell Type: Different cell lines and primary cells exhibit varying efficiencies in dye uptake and hydrolysis.
-
Dye Concentration: Generally ranges from 1 µM to 10 µM. Higher concentrations can lead to artifacts.[2][7][8]
-
Incubation Time: Typically between 15 and 120 minutes.[9][10]
-
Temperature: Incubation is often performed at room temperature or 37°C. Lower temperatures may reduce dye compartmentalization in organelles other than mitochondria.[10][11]
-
Pluronic® F-127: A non-ionic surfactant used to aid the dispersion of the water-insoluble this compound in aqueous media.[9][10]
-
Probenecid: An inhibitor of organic anion transporters that can be used to reduce the leakage of the de-esterified dye from the cells.[4][10]
-
Phototoxicity: High excitation light intensity can cause phototoxicity and photobleaching. It is crucial to use the lowest possible laser power that provides an adequate signal.[12][13]
Quantitative Data Summary
The following tables summarize typical concentration ranges and loading conditions for this compound as reported in various protocols. It is crucial to note that these are starting points, and optimization is essential.
Table 1: Recommended this compound Loading Concentrations and Conditions
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Start with a concentration in the middle of this range (e.g., 4-5 µM) and titrate up or down.[2][7][8][9] |
| Incubation Time | 15 - 120 minutes | Shorter times may be sufficient for some cell types, while others may require longer incubation for adequate loading.[9][10] |
| Incubation Temperature | Room Temperature to 37°C | 37°C can promote dye compartmentalization in mitochondria but may also increase sequestration in other organelles. Room temperature incubation may minimize this.[10][11] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% (w/v) | Aids in solubilizing this compound.[9][14] |
| Probenecid Concentration | 0.5 - 2.5 mM | Prevents the extrusion of the active dye by cellular pumps.[4][9][10] |
Table 2: Example Loading Protocols for Different Applications
| Application | Cell Type | This compound Concentration | Incubation Time & Temperature | Reference |
| Mitochondrial Ca²⁺ Measurement | General Cell Lines | 4 - 5 µM | 30 - 60 minutes at 37°C | [9][14] |
| Flow Cytometry | Suspension Cells | 10 µM | Not specified | [2] |
| Fluorescence Microscopy | IMR5 Cells | 7.5 µM | 2 hours | [8] |
| Confocal Imaging | Cultured Cells | 5 µM | 30 minutes at Room Temperature | [7] |
| Oocyte Imaging | Oocytes | 6 µM | 30 minutes at 37°C | [2] |
| Cardiac Myocytes | Rat Ventricular Myocytes | 5 µM | Not specified | [15] |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with this compound for fluorescence microscopy.
Materials:
-
This compound (stored as a 2-5 mM stock solution in anhydrous DMSO at -20°C)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 10% stock solution in distilled water)[9]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer[4]
-
Probenecid (optional, prepared as a stock solution)[9]
-
Black-wall, clear-bottom imaging plates or coverslips
Procedure:
-
Cell Preparation: Plate adherent cells on a black-wall, clear-bottom plate or on coverslips and allow them to adhere overnight in a CO₂ incubator.
-
Preparation of Loading Solution (2X Working Solution):
-
Thaw the this compound stock solution and Pluronic® F-127 stock solution to room temperature.
-
For a final in-well concentration of 5 µM this compound and 0.04% Pluronic® F-127, prepare a 2X working solution (10 µM this compound and 0.08% Pluronic® F-127) in HHBS.[9]
-
If using probenecid, add it to the working solution at this stage (e.g., for a final concentration of 1 mM, add to the 2X solution at 2 mM).[9]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X this compound working solution to the wells containing culture medium (this will result in a 1X final concentration). Alternatively, replace the culture medium entirely with the 1X working solution.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[14] The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with warm HHBS or the buffer of your choice. If probenecid was used during loading, include it in the wash buffer as well.[14]
-
-
De-esterification:
-
Add fresh HHBS (with probenecid, if applicable) to the cells.
-
Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[7]
-
-
Imaging:
Protocol 2: Optimization of this compound Concentration
To determine the optimal this compound concentration, a titration experiment is recommended.
Procedure:
-
Prepare a series of this compound working solutions with varying concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM).
-
Follow the general staining protocol (Protocol 1) for each concentration.
-
Image the cells under identical acquisition settings.
-
Evaluate the following parameters for each concentration:
-
Signal Intensity: The fluorescence intensity should be sufficiently above background.
-
Signal-to-Noise Ratio: A higher ratio indicates better signal quality.[16][17][18][19][20]
-
Dye Localization: Confirm that the dye is primarily localized to the mitochondria. This can be verified by co-staining with a mitochondrial marker like MitoTracker™ Green FM.[6] Be aware of potential nucleolar staining, which is considered an artifact.[6][7]
-
Cell Viability and Morphology: Assess cell health. Signs of toxicity include membrane blebbing, cell detachment, or changes in mitochondrial morphology.[13]
-
-
Select the lowest concentration that provides a strong mitochondrial signal with a good signal-to-noise ratio and minimal signs of cytotoxicity.
Signaling Pathway and Experimental Workflow Visualization
Mitochondrial Calcium Signaling
Mitochondria play a crucial role in buffering cytosolic Ca²⁺ signals, particularly those originating from the endoplasmic reticulum (ER). The following diagram illustrates a common signaling pathway leading to mitochondrial Ca²⁺ uptake.
Caption: A simplified signaling pathway illustrating agonist-induced mitochondrial Ca²⁺ uptake.
Experimental Workflow for this compound Staining and Imaging
The following diagram outlines the key steps in a typical this compound live cell imaging experiment.
Caption: A flowchart of the experimental workflow for this compound staining and live cell imaging.
Troubleshooting
-
Low Signal:
-
Increase this compound concentration.
-
Increase incubation time.
-
Ensure proper de-esterification.
-
-
High Background:
-
Decrease this compound concentration.
-
Ensure thorough washing.
-
Use a buffer without serum during loading and imaging.
-
-
Cytosolic Staining:
-
Lower the incubation temperature to room temperature.[11]
-
Reduce the this compound concentration.
-
Decrease the incubation time.
-
-
Cell Death/Toxicity:
-
Decrease this compound concentration.
-
Reduce incubation time.
-
Minimize light exposure during imaging.[13]
-
By carefully optimizing the loading conditions and following these protocols, researchers can successfully employ this compound to gain valuable insights into the complex dynamics of mitochondrial calcium signaling in live cells.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitochondrial Calcium Assay Kit with this compound [sbsgenetech.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. abpbio.com [abpbio.com]
- 11. biotium.com [biotium.com]
- 12. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. abmole.com [abmole.com]
- 15. ionoptix.com [ionoptix.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of the signal-to-noise ratio of frequency-domain instrumentation for near-infrared spectro-imaging of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of signal-to-noise ratio in short-duration SEP recordings by variation of stimulation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Rhod-2 AM in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-2 acetoxymethyl (AM) ester is a high-affinity fluorescent probe used for measuring intracellular calcium ions (Ca²⁺), particularly within the mitochondria.[1][2] Its acetoxymethyl ester group renders the molecule cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeable Rhod-2 dye.[1][3][4] Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][3] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential, making it a valuable tool for studying mitochondrial calcium dynamics.[2][5] With excitation and emission maxima at approximately 552 nm and 581 nm respectively, Rhod-2 is well-suited for flow cytometry, often being detected in the PE channel.[5] Its longer wavelength fluorescence is advantageous in cells with high autofluorescence.[1][3]
Mechanism of Action and Signaling Pathway
The use of Rhod-2 AM to measure mitochondrial Ca²⁺ relies on a straightforward biochemical process. The lipophilic AM ester allows the dye to passively cross the plasma and mitochondrial membranes. Inside the cell, and particularly within the mitochondrial matrix, esterases hydrolyze the AM esters, releasing the polar, Ca²⁺-sensitive form of Rhod-2. This process effectively traps the dye within the organelle. Upon a stimulus that elevates mitochondrial Ca²⁺ levels, such as the release of Ca²⁺ from the endoplasmic reticulum, Rhod-2 binds to the free Ca²⁺, resulting in a pronounced increase in its fluorescence emission.[2][5]
Experimental Protocols
This section provides a detailed methodology for measuring mitochondrial calcium using this compound in flow cytometry.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fetal Bovine Serum (FBS)
-
Pluronic® F-127 (optional)
-
Probenecid (optional)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with appropriate laser and filters (e.g., 488 nm or 561 nm laser for excitation, PE detector)
Reagent Preparation
-
This compound Stock Solution (2-5 mM): Dissolve this compound in anhydrous DMSO. For example, to make a 2 mM stock solution from 1 mg of this compound (MW ~1124 g/mol ), add approximately 445 µL of DMSO.[6] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3][4] Avoid repeated freeze-thaw cycles.[3]
-
Pluronic® F-127 Stock Solution (10-20% w/v, optional): Dissolve Pluronic® F-127 in distilled water or DMSO.[4][6] This can aid in the solubilization of this compound.[4]
-
Probenecid Stock Solution (25 mM, optional): Prepare in a suitable buffer, potentially with the addition of NaOH to aid dissolution.[6] Probenecid can reduce the leakage of the de-esterified dye from the cells.[6]
-
This compound Working Solution (2-20 µM): On the day of the experiment, dilute the this compound stock solution in a suitable buffer like HBSS. For most cell lines, a final concentration of 4-5 µM is recommended, but this should be optimized for your specific cell type and experimental conditions.[3][7] If using, add Pluronic® F-127 to a final concentration of 0.02-0.04% and/or probenecid to a final concentration of 0.5-1.0 mM.[3][6]
Staining Protocol for Suspension or Adherent Cells
The following is a general protocol that should be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cells at a concentration of approximately 1 x 10⁶ cells/mL in your chosen buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).[8]
-
Staining: Add the this compound working solution to the cell suspension. The final concentration of this compound will need to be optimized, but a starting point of 4-10 µM is common.[9][8]
-
Incubation: Incubate the cells for 20-120 minutes. Incubation at 37°C can promote dye compartmentalization in organelles, including mitochondria.[4] For measuring cytoplasmic calcium, incubation at room temperature is sometimes recommended to reduce this effect.[4] Protect the cells from light during incubation.
-
Washing: After incubation, centrifuge the cells and discard the supernatant. Wash the cells twice with your buffer to remove excess dye.[9][8]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use forward and side scatter to gate on the cell population of interest and exclude debris.[9] Detect the Rhod-2 fluorescence in the appropriate channel (typically PE).
Data Presentation and Analysis
Quantitative data from various protocols are summarized below for easy comparison. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental goals.
| Parameter | Concentration Range | Incubation Time | Incubation Temperature | Buffer/Media | Notes |
| This compound | 2 - 20 µM[3][7] | 20 min - 2 h[5] | Room Temp or 37°C[4][8] | PBS, HBSS, DMEM[3][5] | Optimal concentration is cell-type dependent. |
| Pluronic® F-127 | 0.02 - 0.04% | Co-incubated with this compound | Same as this compound | In working solution | Optional, aids in dye solubilization.[3] |
| Probenecid | 0.5 - 1.0 mM[3][6] | Co-incubated with this compound | Same as this compound | In working solution | Optional, prevents dye leakage.[6] |
| Cell Density | 1 x 10⁶ cells/mL[8] | N/A | N/A | In staining buffer | Can be adjusted based on the experiment. |
Data analysis will involve gating on the live cell population based on forward and side scatter. The fluorescence intensity of Rhod-2 will then be measured. An increase in fluorescence intensity corresponds to an increase in intracellular mitochondrial Ca²⁺. Controls are essential, including unstained cells to set the baseline fluorescence and positive controls (e.g., using a calcium ionophore like A23187 or ionomycin) to confirm that the dye is responsive to Ca²⁺.[2][5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient dye concentration or incubation time.[10] - Low expression of the target or low Ca²⁺ levels.[10] - Dye degradation.[10] - Inefficient dye loading. | - Titrate this compound concentration and optimize incubation time. - Use a positive control (e.g., ionomycin) to confirm dye responsiveness. - Ensure proper storage of this compound stock solution (aliquoted, -20°C, protected from light). - Consider adding Pluronic® F-127 to the working solution. |
| High Background | - Incomplete removal of extracellular dye. - Dye leakage from cells. - Cell death or damage. | - Perform thorough washing steps after incubation. - Consider adding probenecid to the working solution.[6] - Use a viability dye to exclude dead cells from the analysis. Handle cells gently to avoid damage.[10] |
| High Cell-to-Cell Variation | - Heterogeneous cell population. - Uneven dye loading. | - Ensure a single-cell suspension before staining and analysis. - Gently mix during incubation to ensure uniform dye access to all cells. |
| Signal Saturated | - Dye concentration is too high. - Instrument settings (PMT voltage) are too high. | - Reduce the concentration of this compound. - Adjust the PMT voltage on the flow cytometer. |
References
- 1. stemcell.com [stemcell.com]
- 2. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. biotium.com [biotium.com]
- 5. Calcium Flux between the Endoplasmic Reticulum and Mitochondrion Contributes to Poliovirus-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. abmole.com [abmole.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Rhod-2 AM Imaging in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring calcium ion ([Ca²⁺]) dynamics in isolated mitochondria using the fluorescent indicator Rhod-2 AM. This technique is crucial for studying the role of mitochondrial Ca²⁺ handling in cellular physiology and pathophysiology, and for screening compounds that may modulate mitochondrial function.
Introduction
Mitochondria are central to cellular metabolism and signaling. They play a critical role in buffering cytosolic Ca²⁺, a process that can influence ATP production, the generation of reactive oxygen species (ROS), and the initiation of apoptosis.[1] this compound is a cell-permeant, cationic fluorescent dye that selectively accumulates within the mitochondria due to the negative mitochondrial membrane potential.[2] Once inside the mitochondria, esterases cleave the acetoxymethyl (AM) ester group, trapping the active Rhod-2 dye. Upon binding to Ca²⁺, the fluorescence intensity of Rhod-2 increases significantly, allowing for the quantitative measurement of mitochondrial [Ca²⁺] levels.[1]
This document provides a comprehensive protocol for the isolation of mitochondria, loading of this compound, and subsequent fluorescence imaging to monitor [Ca²⁺] dynamics.
Key Experimental Parameters
A summary of critical quantitative data for this compound imaging in isolated mitochondria is presented in the table below for easy reference and comparison.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in dry DMSO | Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.[3] |
| Pluronic F-127 Stock Solution | 20% (w/v) in dry DMSO | Aids in the dispersion of the lipophilic this compound in aqueous buffers. |
| This compound Working Concentration | 1-10 µM | The optimal concentration should be determined empirically for each mitochondrial preparation to maximize signal-to-noise ratio while minimizing potential artifacts. |
| Mitochondrial Protein Concentration | 0.1 - 0.5 mg/mL | The ideal concentration may vary depending on the imaging system and experimental setup. |
| Loading Temperature | Room Temperature (22-25°C) | Loading at lower temperatures can reduce the activity of cytosolic esterases, potentially improving mitochondrial specificity if isolating from intact cells first.[3][4] For isolated mitochondria, room temperature is standard. |
| Loading Time | 20-40 minutes in the dark | Incubation time should be optimized to ensure adequate dye loading without causing mitochondrial stress. |
| Excitation Wavelength | ~552 nm | |
| Emission Wavelength | ~576 nm | |
| Rhod-2 Kd for Ca²⁺ | ~570 nM | This dissociation constant makes it suitable for measuring the relatively high [Ca²⁺] found in the mitochondrial matrix.[3] |
Experimental Protocols
This section details the step-by-step methodologies for isolating mitochondria and performing this compound-based calcium imaging.
Part 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods and is suitable for many adherent and suspension cell lines.[5] All steps should be performed at 4°C or on ice to maintain mitochondrial integrity.
Reagents and Buffers:
-
Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.[6]
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Protease Inhibitor Cocktail: Add to MIB immediately before use.
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, then scrape cells into ice-cold PBS.
-
For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold MIB with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). Alternatively, a needle homogenization (25-27 gauge needle, 15-20 passes) can be used.[5] The goal is to lyse the plasma membrane while leaving mitochondrial membranes intact.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600-800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[5]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing the Mitochondrial Pellet:
-
Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.
-
Repeat the high-speed centrifugation (10,000-12,000 x g for 15 minutes at 4°C).
-
-
Final Preparation:
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired imaging buffer (see Part 2).
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford).
-
Part 2: this compound Loading and Imaging of Isolated Mitochondria
Reagents and Buffers:
-
This compound Stock Solution: 1 mM in dry DMSO.
-
Pluronic F-127 Stock Solution: 20% (w/v) in dry DMSO.
-
Imaging Buffer (KCl-based): 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 40 µM EGTA, pH 7.2 with KOH.[6]
-
Respiratory Substrates: 1 M Pyruvic acid and 500 mM L-Malic acid stocks.
-
Calcium Chloride (CaCl₂) Solution: 100 mM stock in deionized water.
-
Ionomycin or FCCP (optional controls): For determining maximum and minimum fluorescence.
Procedure:
-
Prepare this compound Loading Solution:
-
In a microcentrifuge tube, mix a volume of this compound stock solution and an equal volume of 20% Pluronic F-127.
-
Dilute this mixture into the imaging buffer to achieve the final desired working concentration of this compound (e.g., 5 µM). Vortex briefly to mix.
-
-
Energize Mitochondria:
-
Dilute the isolated mitochondria to the desired final protein concentration (e.g., 0.25 mg/mL) in the imaging buffer.
-
Add respiratory substrates to energize the mitochondria and establish a membrane potential, which is necessary for this compound uptake. Add pyruvate and malate to a final concentration of 5 mM and 2.5 mM, respectively.
-
-
Dye Loading:
-
Add the this compound loading solution to the mitochondrial suspension.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Imaging Preparation:
-
Transfer the this compound-loaded mitochondrial suspension to a suitable imaging chamber (e.g., a glass-bottom dish or a 96-well plate).
-
-
Fluorescence Imaging:
-
Use a fluorescence microscope or plate reader equipped with appropriate filters for Rhod-2 (Excitation/Emission: ~552/576 nm).
-
Acquire a baseline fluorescence reading (F₀).
-
To induce mitochondrial Ca²⁺ uptake, add a known concentration of CaCl₂ and monitor the change in Rhod-2 fluorescence over time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Express the change in fluorescence as a ratio (F/F₀) or as a percentage increase from baseline.
-
For calibration, at the end of the experiment, you can add a Ca²⁺ ionophore like ionomycin to determine the maximum fluorescence (F_max) in the presence of saturating Ca²⁺, followed by a chelator like EGTA to determine the minimum fluorescence (F_min).
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams created using the DOT language are provided.
A flowchart of the experimental workflow from cell harvesting to data analysis.
The signaling pathway of this compound within an isolated mitochondrion.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Signal | - Inefficient dye loading. - Low mitochondrial protein concentration. - Loss of mitochondrial membrane potential. | - Optimize this compound concentration and incubation time. - Increase the amount of isolated mitochondria. - Ensure respiratory substrates are added and mitochondria are kept on ice to maintain integrity. |
| High Background Fluorescence | - Autofluorescence of mitochondria or buffer components. - Incomplete removal of unbound dye. | - Measure and subtract background fluorescence from a sample of mitochondria without this compound. - Ensure proper washing of the mitochondrial pellet after isolation. |
| No Response to Ca²⁺ Addition | - Damaged mitochondria (e.g., ruptured inner membrane). - Inactive calcium uniporter. | - Handle mitochondria gently during isolation and keep them on ice. - Verify mitochondrial integrity with other assays (e.g., membrane potential-sensitive dyes like TMRE). |
| Signal Present in the Absence of Mitochondria | - Precipitation of this compound. | - Ensure Pluronic F-127 is used to aid solubilization. - Centrifuge the this compound working solution before use to pellet any aggregates. |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can reliably measure mitochondrial calcium dynamics, providing valuable insights into cellular function and disease.
References
- 1. stemcell.com [stemcell.com]
- 2. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. protocols.io [protocols.io]
- 6. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Calcium Dynamics in Cardiomyocytes using Rhod-2 AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rhod-2 AM to measure intracellular calcium ([Ca²⁺]) dynamics in cardiomyocytes. This document covers the principles of this compound, detailed experimental protocols, data presentation, and interpretation.
Introduction to this compound
Rhod-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent dye used for the detection of intracellular calcium. The AM ester group renders the molecule cell-permeant, allowing it to be loaded into cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active Rhod-2 indicator in the cytosol. Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, with peak excitation and emission wavelengths in the visible spectrum, which minimizes autofluorescence from cellular components like NAD(P)H.[1] Its relatively low affinity for Ca²⁺ compared to indicators like Fura-2 makes it suitable for measuring the large and rapid Ca²⁺ transients characteristic of cardiomyocyte excitation-contraction coupling.[2]
Key Properties of Rhod-2
A summary of the essential properties of Rhod-2 is presented in the table below for easy reference.
| Property | Value | References |
| Excitation Wavelength (Ca²⁺-bound) | ~549 - 556 nm | [3][4] |
| Emission Wavelength (Ca²⁺-bound) | ~576 - 581 nm | [2][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM (in vitro) | [2][5] |
| Kd with 0.5 mM Myoglobin | ~710 nM (in vitro) | [5] |
| Molecular Weight | ~1124 g/mol | [6] |
| Formulation | Acetoxymethyl (AM) ester | [7] |
Experimental Protocols
Materials and Reagents
-
This compound (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)[7][8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)[7]
-
Tyrode's solution or other suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HHBS)
-
Isolated adult ventricular cardiomyocytes
-
Confocal microscope with appropriate laser lines and detectors
Cardiomyocyte Isolation
Cardiomyocytes should be isolated from animal hearts (e.g., rat, rabbit, mouse) using established enzymatic digestion protocols. After isolation, cells should be allowed to stabilize in a calcium-containing solution before dye loading.
This compound Loading Protocol for Cytosolic Calcium Measurement
This protocol is optimized for measuring cytosolic Ca²⁺ transients.
-
Prepare Loading Solution:
-
Thaw the this compound stock solution and Pluronic® F-127 to room temperature.[4]
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and 20% Pluronic® F-127.[7]
-
Dilute this mixture in pre-warmed (37°C) Tyrode's solution to a final this compound concentration of 1-5 µM.[7][8] The final concentration of Pluronic® F-127 should be around 0.02%.[7]
-
(Optional) Add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye extrusion.[3][7]
-
-
Cell Loading:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Carefully replace the culture medium with the this compound loading solution.
-
Incubate the cells for 15-60 minutes at 20-37°C in the dark.[7] Optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can reduce subcellular compartmentalization.[7]
-
-
De-esterification:
-
After loading, wash the cells twice with indicator-free Tyrode's solution to remove extracellular dye.[7]
-
Incubate the cells for an additional 20-30 minutes at room temperature or 37°C in fresh Tyrode's solution to allow for complete de-esterification of the this compound by intracellular esterases.[7][8][9]
-
Confocal Microscopy and Image Acquisition
-
Microscope Setup:
-
Image Acquisition:
-
Use a line-scan mode to achieve the high temporal resolution required to resolve the rapid calcium transients in cardiomyocytes.
-
Adjust laser power and detector gain to obtain an optimal signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Record baseline fluorescence before stimulating the cells.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation to elicit Ca²⁺ transients.
-
Data Analysis and Presentation
The recorded fluorescence intensity (F) over time is proportional to the intracellular Ca²⁺ concentration. Data is typically presented as the ratio of the fluorescence signal to the baseline fluorescence (F/F₀), where F₀ is the fluorescence intensity at rest (diastole).
Key parameters to quantify from the calcium transients include:
-
Amplitude: The peak F/F₀ value, representing the systolic Ca²⁺ level.
-
Time to Peak: The time from the stimulus to the peak of the transient.
-
Decay Kinetics (Tau): The time constant of the fluorescence decay, which reflects Ca²⁺ removal from the cytosol.
These quantitative parameters should be summarized in a table for clear comparison between different experimental conditions.
| Parameter | Control | Treatment 1 | Treatment 2 |
| Amplitude (F/F₀) | |||
| Time to Peak (ms) | |||
| Decay Tau (ms) | |||
| Diastolic [Ca²⁺] (nM) | |||
| Systolic [Ca²⁺] (nM) |
Signaling Pathways and Experimental Workflow
Cardiomyocyte Excitation-Contraction Coupling
The following diagram illustrates the key steps in cardiomyocyte excitation-contraction coupling, the process that links electrical stimulation to cell contraction and is driven by changes in intracellular Ca²⁺.
Caption: Simplified signaling pathway of cardiomyocyte excitation-contraction coupling.
Experimental Workflow for this compound Imaging
The diagram below outlines the logical flow of an experiment using this compound to measure calcium dynamics in cardiomyocytes.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. biotium.com [biotium.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. stemcell.com [stemcell.com]
- 7. abpbio.com [abpbio.com]
- 8. ionoptix.com [ionoptix.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Co-staining with Rhod-2 AM and MitoTracker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous monitoring of mitochondrial localization and mitochondrial calcium concentration is crucial for understanding cellular physiology and pathology. This application note provides a detailed protocol for co-staining live cells with Rhod-2 AM, a fluorescent indicator for mitochondrial calcium, and MitoTracker, a fluorescent dye that selectively accumulates in mitochondria. This compound is a cell-permeant acetoxymethyl (AM) ester that is sequestered by mitochondria due to its net positive charge and subsequently cleaved by esterases, trapping the fluorescent probe within the organelle.[1][2] Its fluorescence intensity is directly proportional to the mitochondrial calcium concentration.[1] MitoTracker probes are a series of dyes that selectively stain mitochondria in live cells and their accumulation is dependent on the mitochondrial membrane potential.[3] This co-staining technique is a powerful tool for investigating the role of mitochondrial calcium signaling in various cellular processes, including apoptosis, cellular metabolism, and signal transduction.[4]
Signaling Pathway: Mitochondrial Calcium Homeostasis
Mitochondria play a pivotal role in cellular calcium homeostasis. They can rapidly sequester calcium from the cytosol, particularly from microdomains of high calcium concentration near the endoplasmic reticulum, through the mitochondrial calcium uniporter (MCU).[4] This uptake is driven by the large electrochemical gradient across the inner mitochondrial membrane. Inside the mitochondrial matrix, calcium can modulate the activity of several enzymes in the tricarboxylic acid (TCA) cycle, thereby influencing ATP production. Dysregulation of mitochondrial calcium handling is implicated in numerous diseases.
References
Application of Rhod-2 AM in Drug Screening Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent indicator dye widely utilized for the measurement of intracellular calcium ([Ca²⁺]i), with a particular propensity for accumulation within mitochondria. Its cell-permeant nature allows for straightforward loading into live cells, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Rhod-2 dye within the cell. Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, making it a valuable tool for monitoring changes in intracellular calcium dynamics. With excitation and emission maxima in the longer wavelength visible light spectrum (approximately 552 nm and 581 nm, respectively), Rhod-2 is particularly advantageous for use in cells with high autofluorescence.
These characteristics make Rhod-2 AM an ideal probe for a variety of drug screening assays, especially in high-throughput screening (HTS) formats. Its application is prominent in two major areas: the assessment of drug-induced cardiotoxicity and the screening of compounds targeting G-protein coupled receptors (GPCRs) that signal through calcium mobilization. This document provides detailed application notes and protocols for the use of this compound in these critical areas of drug discovery.
Mechanism of Action
The utility of this compound in measuring intracellular calcium hinges on a two-step process. First, the lipophilic AM ester group facilitates the passive diffusion of the molecule across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester, yielding the polar, membrane-impermeant Rhod-2 molecule.[1] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential.[1] When Rhod-2 binds to free Ca²⁺, its conformation changes, leading to a dramatic increase in its fluorescence emission. This fluorescence signal is directly proportional to the concentration of free intracellular calcium, allowing for real-time monitoring of calcium signaling events.
Key Applications in Drug Screening
Cardiotoxicity Assays
Drug-induced cardiotoxicity is a leading cause of drug attrition during development and post-market withdrawal. Many cardiotoxic compounds disrupt normal cardiomyocyte calcium homeostasis, leading to arrhythmias and cell death. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a physiologically relevant in vitro model for predicting cardiotoxicity. This compound is employed in this context to monitor changes in the amplitude, frequency, and duration of calcium transients in beating hiPSC-CMs upon exposure to test compounds.
GPCR Drug Screening
A significant number of GPCRs, particularly those of the Gαq subtype, signal through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and the subsequent release of Ca²⁺ from the endoplasmic reticulum. This increase in cytosolic calcium serves as a robust and readily detectable signal for receptor activation. This compound-based calcium mobilization assays are a mainstay in HTS campaigns to identify and characterize agonists, antagonists, and allosteric modulators of Gαq-coupled GPCRs.
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data from representative drug screening assays.
Table 1: Assay Performance Metrics for HTS
| Parameter | Typical Value | Interpretation | Reference |
| Z'-Factor | > 0.5 | Indicates a robust assay with good separation between positive and negative controls, suitable for HTS. | [2] |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio indicates a large dynamic range of the assay, facilitating hit identification. | |
| Coefficient of Variation (%CV) | < 15% | Low %CV indicates good reproducibility of the assay. |
Note: Specific Z'-factor and S/B ratio values are highly dependent on the specific assay conditions, cell type, and instrumentation. The values presented are generally accepted benchmarks for robust HTS assays.
Table 2: Cardiotoxicity Data for Doxorubicin in hiPSC-Cardiomyocytes
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| LD₅₀ (72h) | 0.1643 µM (in susceptible cells) | hiPSC-CMs | 72-hour exposure to doxorubicin | |
| LD₅₀ (72h) | 3.015 µM (in less susceptible cells) | hiPSC-CMs | 72-hour exposure to doxorubicin | |
| Mitochondrial ROS | >2.5-fold increase at 10 µM | hiPSC-CMs | 24-hour exposure to doxorubicin |
Table 3: Agonist Potency at a Gαq-Coupled GPCR
| Compound | EC₅₀ | Target | Cell Line | Assay Notes |
| Carbachol | ~1 µM | Muscarinic M1 Receptor | CHO-M1 cells | Calcium mobilization assay |
| ATP | ~0.5 µM | P2Y Receptors | CHO-K1 cells | Calcium mobilization assay |
Note: The EC₅₀ values are illustrative and can vary based on the specific cell line, receptor expression level, and assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1-5 mM):
-
Dissolve this compound solid in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] For example, to make a 2 mM stock solution from 1 mg of this compound (MW ≈ 1124 g/mol ), dissolve it in approximately 445 µL of DMSO.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
-
Working Solution Preparation (2-10 µM):
-
On the day of the experiment, thaw a vial of the this compound stock solution to room temperature.
-
Dilute the stock solution to the desired final concentration in a buffered physiological solution, such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.[1]
-
Optional but Recommended: To improve the solubility and cellular uptake of this compound, add Pluronic® F-127 to the working solution at a final concentration of 0.02-0.04%.
-
Optional but Recommended: To reduce the leakage of the de-esterified dye from the cells, which can be mediated by organic anion transporters, add probenecid to the working solution at a final concentration of 1-2.5 mM.
-
Protocol 2: Cell Loading with this compound for Drug Screening
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
-
Cell Plating:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Add an equal volume of the this compound working solution to each well. For example, if the cells are in 100 µL of medium, add 100 µL of 2X this compound working solution to achieve a 1X final concentration.
-
Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically.
-
-
Washing (Optional but Recommended for some assays):
-
After incubation, gently remove the dye-loading solution.
-
Wash the cells 1-2 times with HBSS or another appropriate buffer. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
-
-
Compound Addition and Fluorescence Measurement:
-
Add the test compounds (agonists, antagonists, or toxins) to the wells. For antagonist screening, pre-incubate the cells with the antagonist before adding the agonist.
-
Immediately begin measuring the fluorescence intensity using a fluorescence microplate reader, a fluorescence microscope, or a high-content imaging system.
-
For kinetic assays, record the fluorescence signal over time, typically with an excitation wavelength of ~540-550 nm and an emission wavelength of ~570-590 nm.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Gαq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: Cardiomyocyte excitation-contraction coupling and calcium cycling.
Experimental Workflow Diagram
Caption: High-throughput screening workflow using this compound.
Conclusion
This compound is a versatile and robust fluorescent probe for monitoring intracellular calcium, making it an invaluable tool in drug screening. Its preferential accumulation in mitochondria provides an added advantage for studying compound effects on this critical organelle. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively employ this compound in cardiotoxicity assessment and GPCR drug discovery campaigns, ultimately contributing to the development of safer and more effective therapeutics. Careful optimization of assay parameters for the specific cell type and screening platform is crucial for generating high-quality, reproducible data.
References
Application Notes: Methodological Considerations for Rhod-2 AM Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhod-2 AM
Rhod-2 Acetoxymethyl (AM) ester is a high-affinity, cell-permeable fluorescent dye designed for the measurement of intracellular calcium (Ca²⁺) concentrations.[1][2] Due to a net positive charge on the rhodamine portion of the molecule, the AM ester form tends to accumulate within mitochondria, driven by the mitochondrial membrane potential.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeable Rhod-2 indicator within organelles, primarily the mitochondria.[2][5][6][7]
Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, with excitation and emission maxima in the longer wavelength range of the visible spectrum, which helps to reduce interference from cellular autofluorescence.[5][8][9][10] These properties make this compound a valuable tool for investigating mitochondrial Ca²⁺ homeostasis, particularly in studies related to apoptosis, cell signaling, and bioenergetics.[5][7][11]
Core Properties and Spectral Characteristics
The spectral properties of Rhod-2 make it compatible with common fluorescence microscopy and flow cytometry instrumentation.
| Property | Value | Source(s) |
| Excitation Maximum (Ca²⁺-bound) | ~550-556 nm | [1][6][8] |
| Emission Maximum (Ca²⁺-bound) | ~576-581 nm | [6][8][9] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [5][12] |
| Molecular Weight | ~1124 g/mol | [1][5] |
| Form | Cell-permeant acetoxymethyl (AM) ester | [5] |
| Solubility | Soluble in anhydrous DMSO | [1][8] |
Methodological Considerations and Best Practices
Successful measurement of mitochondrial Ca²⁺ using this compound requires careful optimization of several experimental parameters.
3.1. Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a stock solution of 2-5 mM this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[9][13][14] Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture to prevent hydrolysis of the AM ester.[8][13] Avoid repeated freeze-thaw cycles.[7][9][13]
-
Pluronic® F-127: This non-ionic detergent is highly recommended to aid the dispersion of the hydrophobic this compound in aqueous loading buffers.[1][6][8] It is typically used at a final concentration of 0.02% to 0.04%.[13][14]
-
Probenecid: Cells can actively extrude the de-esterified dye via organic anion transporters.[6] To improve intracellular retention, the transporter inhibitor probenecid can be added to the loading and imaging buffers at a final concentration of 0.5-2.5 mM.[1][6][13]
3.2. Cell Loading and Incubation
-
Dye Concentration: The optimal final concentration of this compound for cell loading must be determined empirically for each cell type, but a starting range of 1-5 µM is common.[1][8][13]
-
Incubation Time and Temperature: Incubate cells with the this compound working solution for 30-60 minutes.[9][14] Incubation at 37°C is generally used to promote enzymatic de-esterification and mitochondrial accumulation.[1][8] However, this can sometimes lead to dye compartmentalization in other organelles. Incubating at a lower temperature (e.g., room temperature) may reduce this effect but can also slow down the loading process.[1][8]
-
De-esterification: After loading, it is crucial to wash the cells with indicator-free buffer and allow an additional 20-30 minutes for complete de-esterification of the dye by intracellular esterases.[1][15] This ensures that the fluorescence signal is responsive to Ca²⁺.
3.3. Imaging and Data Acquisition
-
Instrumentation: Rhod-2 can be used with fluorescence microscopy, flow cytometry, and microplate readers.[5] For microscopy, a TRITC filter set is appropriate.[13][14]
-
Phototoxicity and Photobleaching: Like all fluorophores, Rhod-2 is susceptible to photobleaching and can induce phototoxicity with excessive light exposure.[16] To mitigate these effects, use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio. Minimize the duration of time-lapse imaging experiments where possible.[16]
-
Signal Specificity: While this compound preferentially accumulates in mitochondria, some cytosolic signal may be present.[17] To confirm mitochondrial localization, co-staining with a mitochondria-specific marker like MitoTracker™ Green can be performed.[18] Alternatively, in permeabilized cell models, the cytosolic dye can be washed out, allowing for a more specific measurement of the mitochondrial signal.[19]
3.4. Data Analysis and Interpretation
-
Non-Ratiometric Indicator: Rhod-2 is an intensity-based indicator, meaning its fluorescence intensity increases upon Ca²⁺ binding without a spectral shift.[8] Data is typically presented as a change in fluorescence intensity (F) relative to the baseline fluorescence (F₀), expressed as F/F₀.
-
Signal Quenching: It has been noted that manganese ions (Mn²⁺) can enter cells and bind to Rhod-2 with higher affinity than Ca²⁺.[20] The Mn²⁺-bound form is significantly less fluorescent than the Ca²⁺-bound form. This property has been used experimentally to effectively quench the cytosolic Rhod-2 signal, thereby isolating the signal from mitochondrial compartments where Mn²⁺ uptake is slower.[20]
Experimental Protocols
Protocol 1: Standard Loading of Adherent Cells for Fluorescence Microscopy
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (dissolved in anhydrous DMSO at 2-5 mM)
-
Pluronic® F-127 (10% or 20% w/v solution in DMSO)
-
Probenecid (25 mM or 100 mM aqueous solution)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Dye-Loading Solution:
-
On the day of the experiment, thaw the this compound stock solution and other reagents to room temperature.
-
Prepare a working solution with a final this compound concentration of 1-5 µM in your chosen buffer (e.g., HHBS).
-
To aid solubilization, first mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127 before diluting into the final buffer volume. This results in a final Pluronic F-127 concentration of ~0.02%.[1]
-
If dye leakage is a concern, add Probenecid to the loading solution to a final concentration of 1-2.5 mM.[1]
-
-
Cell Loading:
-
Wash and De-esterify:
-
Remove the dye-loading solution.
-
Wash the cells two to three times with warm HHBS (containing Probenecid, if used) to remove extracellular dye.[1][8]
-
Add fresh HHBS (with Probenecid, if used) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular dye.[1]
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Using an appropriate filter set (e.g., TRITC), acquire baseline fluorescence readings.
-
Add your experimental stimulant and record the fluorescence changes over time.
-
Visualizations
Signaling Pathway: Apoptosis Induction via Mitochondrial Ca²⁺ Overload
Caption: Mitochondrial role in Ca²⁺-mediated apoptosis.
Experimental Workflow for this compound Imaging
Caption: Standard workflow for this compound experiments.
Troubleshooting Guide for Common Issues
Caption: Logic diagram for troubleshooting this compound issues.
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. biotium.com [biotium.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. biotium.com [biotium.com]
- 9. abmole.com [abmole.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 12. This compound, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. ionoptix.com [ionoptix.com]
- 16. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quantifying Mitochondrial Calcium Dynamics with Rhod-2 AM Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular bioenergetics and signaling. A key aspect of their function is the regulation of intracellular calcium (Ca²⁺) homeostasis. The mitochondrial matrix can sequester large amounts of Ca²⁺, a process that modulates ATP production, cell signaling pathways, and can also trigger apoptotic pathways under conditions of calcium overload.[1] The fluorescent indicator Rhod-2 acetoxymethyl (AM) ester is a valuable tool for investigating mitochondrial Ca²⁺ dynamics. Due to its net positive charge, Rhod-2 AM preferentially accumulates within the negatively charged mitochondrial matrix.[2] Once inside the cell, cytosolic esterases cleave the AM group, trapping the Ca²⁺-sensitive Rhod-2 dye within organelles.[3] This document provides detailed protocols and application notes for the quantitative imaging of mitochondrial Ca²⁺ using this compound.
Principle of Measurement
Rhod-2 is a non-ratiometric, single-wavelength fluorescent indicator.[4] Its fluorescence intensity increases significantly upon binding to Ca²⁺.[3] The acetoxymethyl ester form (this compound) is cell-permeable and allows for loading into live cells. The cationic nature of the Rhod-2 molecule facilitates its accumulation in mitochondria, driven by the mitochondrial membrane potential.[2] After de-esterification, the now membrane-impermeant Rhod-2 is trapped in the mitochondrial matrix. Changes in mitochondrial Ca²⁺ concentration ([Ca²⁺]ₘ) are then detected as changes in the fluorescence intensity of Rhod-2 upon excitation at its optimal wavelength.
Quantitative Data Summary
For accurate interpretation of experimental results, it is crucial to be aware of the key quantitative parameters of Rhod-2 and the typical experimental conditions.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [4] |
| 720 nM (in perfused mouse heart) | [5] | |
| 710 nM (in the presence of myoglobin) | [6] | |
| 1 µM | [7] | |
| Excitation Wavelength (max) | ~552 nm | [8] |
| 549 nm | [9] | |
| 553 nm | [3] | |
| 556 nm | [7] | |
| Emission Wavelength (max) | ~581 nm | |
| 578 nm | [9] | |
| 577 nm | [3] | |
| 576 nm | [7] | |
| This compound Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [7][10] |
| This compound Working Concentration | 2-20 µM | [3][11] |
| 4-5 µM is commonly recommended | [11] | |
| Typical Resting [Ca²⁺]ₘ | ~100-200 nM | [12] |
| Typical Stimulated [Ca²⁺]ₘ | Can rise to several hundred nM to low µM | [6] |
Experimental Protocols
I. Cell Preparation and Dye Loading
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (CAS #: 145037-81-6)[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Appropriate cell culture medium (phenol red-free recommended for imaging)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
MitoTracker™ Green FM (optional, for co-localization)
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips to achieve ~70% confluency on the day of the experiment.[4] Allow cells to adhere and recover for at least 24 hours in a CO₂ incubator.[4]
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[7][10] This stock solution can be stored at -20°C, protected from light and moisture.[7]
-
Working Solution Preparation: On the day of the experiment, thaw the this compound stock solution. Prepare a working solution with a final concentration of 2-20 µM this compound in your chosen imaging buffer (e.g., HBSS). For most cell lines, a final concentration of 4-5 µM is a good starting point.[11] To aid in the dispersion of the dye, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[10][11]
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C.[11] Note that incubation at 37°C may promote dye compartmentalization into mitochondria, while room temperature incubation may favor cytosolic loading.[7]
-
-
De-esterification:
-
(Optional) Co-localization with MitoTracker™: To confirm the mitochondrial localization of Rhod-2, cells can be co-stained with a mitochondrial marker like MitoTracker™ Green FM. This can be done simultaneously with this compound loading.[8][13]
II. Confocal Microscopy and Image Acquisition
Equipment:
-
Inverted confocal microscope equipped with appropriate lasers (e.g., 543 nm HeNe or 561 nm solid-state laser) and detectors.
Procedure:
-
Microscope Setup:
-
Place the imaging dish on the microscope stage.
-
Use transmitted light to locate and focus on the cells.
-
Set the excitation wavelength to ~550-560 nm and collect the emission between ~570-630 nm.[4]
-
-
Image Acquisition:
-
Start with a low laser power (~5%) to minimize phototoxicity and photobleaching.[4]
-
Adjust the gain to obtain a good signal-to-noise ratio.
-
Acquire a baseline fluorescence image before applying any stimulus.
-
For time-lapse imaging, acquire images at appropriate intervals to capture the dynamics of the Ca²⁺ response.
-
III. In Situ Calibration of Rhod-2 Fluorescence
To convert fluorescence intensity values into absolute [Ca²⁺]ₘ, an in situ calibration is necessary. This is typically achieved by permeabilizing the cells and using buffers with known Ca²⁺ concentrations.
Materials:
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
EGTA (calcium chelator)
-
Digitonin or Saponin (for cell permeabilization)
-
Calibration buffers with defined free Ca²⁺ concentrations (can be prepared using a calcium calibration buffer kit or calculated with software like MaxChelator).
Procedure:
-
Determine Maximum Fluorescence (Fₘₐₓ): After recording the experimental data, perfuse the cells with a buffer containing a saturating concentration of Ca²⁺ (e.g., 10 mM) and a calcium ionophore (e.g., 5 µM A23187).[4] This will give the maximum fluorescence signal (Fₘₐₓ).
-
Determine Minimum Fluorescence (Fₘᵢₙ): Following the Fₘₐₓ measurement, perfuse the cells with a Ca²⁺-free buffer containing a high concentration of EGTA (e.g., 5 mM) and the ionophore to obtain the minimum fluorescence signal (Fₘᵢₙ).[4]
-
Calculate [Ca²⁺]ₘ: The mitochondrial Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:[7]
[Ca²⁺]ₘ = Kₔ * [(F - Fₘᵢₙ) / (Fₘₐₓ - F)]
Where:
-
Kₔ is the dissociation constant of Rhod-2 for Ca²⁺.
-
F is the fluorescence intensity at a given time point.
-
Fₘᵢₙ is the minimum fluorescence intensity.
-
Fₘₐₓ is the maximum fluorescence intensity.
-
Signaling Pathways and Workflows
Mitochondrial Calcium Uptake Signaling Pathway
Caption: Mitochondrial Ca²⁺ uptake is primarily driven by the electrochemical gradient (ΔΨm) across the inner mitochondrial membrane via the Mitochondrial Calcium Uniporter (MCU).
Experimental Workflow for Mitochondrial Calcium Imaging
References
- 1. stemcell.com [stemcell.com]
- 2. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biotium.com [biotium.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abpbio.com [abpbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to solve Rhod-2 AM compartmentalization issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium measurements using Rhod-2 AM, with a specific focus on resolving compartmentalization artifacts.
Troubleshooting Guide
Problem: Predominant mitochondrial sequestration of this compound, obscuring cytosolic calcium signals.
Cause: this compound possesses a net positive charge, which promotes its accumulation within the negatively charged mitochondrial matrix.[1][2] This sequestration can lead to an overestimation of mitochondrial calcium and a diminished signal from the cytosol.
Solutions:
-
Temperature Optimization: Lowering the incubation temperature during dye loading can reduce mitochondrial sequestration.
-
Use of Pluronic F-127: This non-ionic detergent aids in the solubilization and dispersion of this compound in the aqueous loading buffer, facilitating more uniform cytosolic loading.[3][4]
-
Chemical Modification: Conversion of this compound to its reduced form, dihydrothis compound, can improve cytosolic retention.
Troubleshooting Summary Table:
| Solution | Principle | Key Parameters | Expected Outcome |
| Temperature Optimization | Reduces the activity of mitochondrial uptake mechanisms. | Incubate cells with this compound at room temperature instead of 37°C. | Increased cytosolic-to-mitochondrial signal ratio. |
| Pluronic F-127 | Improves the solubility of this compound in aqueous media, leading to more uniform dye distribution.[3][4] | Use a final concentration of 0.02-0.04% Pluronic F-127 in the loading buffer.[4][5] | Enhanced cytosolic fluorescence and reduced mitochondrial "hotspots". |
| Dihydrothis compound | The reduced, colorless form is less prone to mitochondrial sequestration. It becomes fluorescent upon oxidation and esterase cleavage within the cell. | Prepare fresh from this compound using sodium borohydride. | Improved discrimination between cytosolic and mitochondrial calcium signals. |
Problem: Dye leakage from the cytosol after loading.
Cause: The de-esterified form of Rhod-2 can be actively removed from the cytoplasm by organic anion transporters present in the cell membrane.
Solution:
-
Use of Probenecid: This organic anion transporter inhibitor blocks the efflux of the dye, leading to better intracellular retention.[3][5]
Troubleshooting Summary Table:
| Solution | Principle | Key Parameters | Expected Outcome |
| Probenecid | Inhibits organic anion transporters, preventing the extrusion of de-esterified Rhod-2 from the cell.[3][5] | Add probenecid to the loading and imaging buffers at a final concentration of 1-2.5 mM.[5] | Sustained cytosolic fluorescence signal over a longer experimental time course. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound accumulate in mitochondria?
A1: The acetoxymethyl (AM) ester form of Rhod-2 carries a net positive charge. This positive charge facilitates its accumulation into the mitochondrial matrix, which has a strong negative membrane potential.[1][2] Once inside, cellular esterases cleave the AM groups, trapping the now membrane-impermeant Rhod-2 dye within the mitochondria.
Q2: How can I verify that my Rhod-2 signal is primarily cytosolic and not mitochondrial?
A2: Co-localization with a known mitochondrial marker is a definitive way to assess Rhod-2 compartmentalization.
-
Experimental Verification: Co-load cells with this compound and a mitochondrion-specific dye (e.g., MitoTracker Green). Overlapping fluorescence signals will indicate mitochondrial localization of Rhod-2.[6]
-
Functional Verification: Use a mitochondrial uncoupler like FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone). A decrease in the Rhod-2 signal after FCCP treatment suggests a significant portion of the dye was in the mitochondria, as the uncoupler dissipates the membrane potential required for dye retention and calcium uptake.[7]
Q3: What are the optimal loading conditions for this compound to minimize compartmentalization?
A3: Optimal conditions are cell-type dependent and require empirical determination. However, a good starting point is to:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[3]
-
Dilute the stock solution to a final working concentration of 2-5 µM in a buffered salt solution (e.g., HBSS) containing 0.02-0.04% Pluronic F-127 and 1-2.5 mM probenecid.[3][4][5]
-
Incubate the cells at room temperature for 30-60 minutes, protected from light.[8]
-
Wash the cells with indicator-free buffer (containing probenecid, if used) and allow for an additional 30 minutes for complete de-esterification of the intracellular this compound.
Q4: Can I use this compound for quantitative calcium measurements?
A4: Rhod-2 is a single-wavelength indicator, meaning its fluorescence intensity increases upon binding calcium without a shift in its emission or excitation spectrum. This makes ratiometric measurements, which are inherently more quantitative and less susceptible to variations in dye concentration, photobleaching, or cell volume, not possible. While in situ calibration can be performed to estimate calcium concentrations, Rhod-2 is more commonly used to measure relative changes in intracellular calcium.
Experimental Protocols
Protocol 1: Standard this compound Loading for Cytosolic Calcium Measurement
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
This compound Stock (2-5 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[3]
-
Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in DMSO. Store at room temperature.
-
Probenecid (250 mM): Prepare a stock solution in a suitable buffer (e.g., HBSS with NaOH to aid dissolution).
-
-
Prepare Loading Buffer (for 1 mL):
-
To 1 mL of HBSS, add 1-5 µL of the this compound stock solution (final concentration 1-5 µM).
-
Add 1 µL of 20% Pluronic F-127 (final concentration ~0.02%).
-
Add 4-10 µL of 250 mM Probenecid (final concentration 1-2.5 mM).[5]
-
Vortex briefly to mix.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading buffer to the cells.
-
Incubate at room temperature for 30-60 minutes, protected from light.[8]
-
-
Wash and De-esterification:
-
Remove the loading buffer.
-
Wash the cells twice with HBSS containing probenecid (if used).
-
Add fresh HBSS (with probenecid) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Rhod-2 (Excitation/Emission: ~552/581 nm).
-
Visualizations
Caption: Experimental workflow for loading this compound to minimize mitochondrial compartmentalization.
Caption: Signaling pathway of this compound entry and compartmentalization within a cell.
References
- 1. Examining the Role of Mitochondria in Ca2+ Signaling in Native Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Troubleshooting Poor Rhod-2 AM Loading
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Rhod-2 AM loading in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable fluorescent indicator used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now cell-impermeable Rhod-2 molecule. Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[1][2][3][4]
Q2: My cells are not showing any fluorescence after loading with this compound. What could be the problem?
Several factors could lead to a lack of fluorescence:
-
Incomplete de-esterification: The AM ester form of Rhod-2 is not fluorescent. Ensure you allow sufficient time for cellular esterases to cleave the AM group. This process can take 30 minutes or longer after the initial loading incubation.[5][6]
-
Poor dye loading: This could be due to suboptimal dye concentration, incubation time, or temperature. Refer to the troubleshooting section for optimization strategies.
-
Cell health: Unhealthy or dead cells may not have active esterases to activate the dye. Ensure your cells are viable and healthy before loading.
-
Incorrect filter sets: Verify that you are using the appropriate excitation and emission filters for Rhod-2 (Excitation/Emission maxima ~552/581 nm).
Q3: The fluorescence signal in my cells is very weak. How can I improve it?
To enhance a weak fluorescence signal, consider the following:
-
Increase this compound concentration: You may be using a concentration that is too low for your cell type. It is advisable to perform a concentration titration to determine the optimal concentration.[5]
-
Optimize incubation time: Both loading and de-esterification times are critical. Insufficient time may lead to a weak signal.
-
Use a dispersing agent: Pluronic® F-127, a non-ionic detergent, can aid in the solubilization and dispersion of this compound in your loading buffer, which can improve loading efficiency.[1][5][7]
-
Check for dye leakage: The de-esterified Rhod-2 can be actively transported out of the cell by organic anion transporters. Using an inhibitor like probenecid can help to reduce this leakage and retain the dye inside the cells.[5][7]
Q4: I am observing high background fluorescence. What are the possible causes and solutions?
High background fluorescence can be caused by:
-
Extracellular dye: Ensure that you thoroughly wash the cells with indicator-free medium after loading to remove any dye that is nonspecifically associated with the cell surface.[5]
-
Incomplete hydrolysis of this compound: The AM ester form can sometimes adhere to cellular surfaces. Washing the cells as mentioned above should help.
-
Autofluorescence: Some cell types exhibit high levels of autofluorescence. The longer excitation and emission wavelengths of Rhod-2 compared to other calcium indicators can be advantageous in such cases.[1]
Q5: My Rhod-2 signal appears to be localized in specific organelles, not evenly distributed in the cytoplasm. Why is this happening?
This phenomenon is known as dye compartmentalization. Rhod-2 has a tendency to accumulate in mitochondria.[8][9][10] This can be influenced by:
-
Loading temperature: Incubating cells at 37°C can promote dye compartmentalization into organelles, especially mitochondria. To favor cytoplasmic loading, it is often recommended to perform the incubation at room temperature.[1][6]
-
Cell type: The extent of compartmentalization can vary between different cell types.
Q6: Can I fix the cells after this compound loading for later analysis?
Yes, BAPTA-based ion indicators like Rhod-2 have been shown to be fixable in situ using EDC/EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[3] This can be useful for subsequent immunofluorescence or immunohistochemistry studies.
Troubleshooting Guide
Issue 1: Low or No Rhod-2 Fluorescence Signal
| Possible Cause | Recommendation |
| Suboptimal Dye Concentration | Perform a titration to find the optimal concentration for your cell type. A common starting range is 1-5 µM.[1][5] |
| Inadequate Incubation Time | Optimize the loading time (typically 15-60 minutes) and ensure a subsequent incubation period (around 30 minutes) for complete de-esterification.[5][6] |
| Poor Dye Solubility | Use Pluronic® F-127 (final concentration of ~0.02-0.04%) to improve the dispersion of this compound in your aqueous loading buffer.[1][5][7] |
| Cell Health Issues | Ensure cells are healthy and have a high viability. Perform experiments on cells at an appropriate confluency. |
| Esterase Activity is Low | In some cell types, esterase activity might be inherently low. Increasing the loading time or temperature (with caution regarding compartmentalization) may help. |
| Dye Leakage | Incorporate an organic anion transport inhibitor like probenecid (1-2.5 mM) in the loading and wash buffers to prevent the efflux of de-esterified Rhod-2.[5][7] |
Issue 2: High Background or Non-specific Staining
| Possible Cause | Recommendation |
| Incomplete Washing | After loading, wash the cells thoroughly at least twice with indicator-free buffer to remove extracellular dye.[1][5] |
| Precipitation of the Dye | Ensure the this compound stock solution is fully dissolved in high-quality anhydrous DMSO before diluting it into the loading buffer.[1][7] |
| Hydrolysis of AM Ester in Stock | Store the this compound stock solution in small aliquots, protected from moisture and light, at -20°C. Avoid repeated freeze-thaw cycles.[7] |
Issue 3: Dye Compartmentalization (e.g., Mitochondrial Accumulation)
| Possible Cause | Recommendation |
| High Loading Temperature | To minimize mitochondrial sequestration and favor cytosolic loading, incubate the cells with this compound at room temperature instead of 37°C.[1][6] |
| Cell-Type Specificity | Some cell types are more prone to dye compartmentalization. It is important to empirically determine the optimal loading conditions for your specific cells.[6] |
Experimental Protocols
Standard this compound Loading Protocol
This is a general protocol that may require optimization for your specific cell type and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (e.g., a 20% solution in DMSO)
-
Loading Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer)
-
Probenecid (optional)
Procedure:
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.[1][5] Store this stock solution in small aliquots at -20°C, protected from light and moisture.[7]
-
Prepare the loading solution. Dilute the this compound stock solution into the loading buffer to a final working concentration of 1-5 µM.
-
(Optional but Recommended) To aid in dye dispersion, first mix the aliquot of this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.[5]
-
(Optional but Recommended) If dye leakage is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[5]
-
Replace the cell culture medium with the prepared loading solution.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. Note that incubation at room temperature is often preferred to reduce dye compartmentalization in organelles.[1][5]
-
Wash the cells at least twice with indicator-free buffer (containing probenecid if used in the loading step) to remove extracellular dye.[1][5]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular this compound.[5][6]
-
You are now ready to perform your fluorescence measurements.
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. biotium.com [biotium.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
reducing Rhod-2 AM phototoxicity and photobleaching
Welcome to the technical support center for Rhod-2 AM, a valuable fluorescent indicator for measuring intracellular calcium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments while mitigating common issues such as phototoxicity and photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the red fluorescent calcium indicator Rhod-2.[1][2][3] The AM ester group makes the molecule lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod-2 in the cytoplasm.[1][2][3] Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to calcium ions (Ca²⁺), making it a valuable tool for monitoring intracellular calcium dynamics.[1][4] Its longer excitation and emission wavelengths compared to dyes like Fluo-3 make it particularly useful in cells with high autofluorescence.[5][6]
Q2: What are the main challenges when using this compound?
The primary challenges associated with this compound are phototoxicity, photobleaching, and subcellular compartmentalization, particularly into mitochondria.[1][5][7][8] Phototoxicity refers to light-induced damage to cells, which can be exacerbated by the generation of reactive oxygen species (ROS) during fluorescence excitation.[9][10] Photobleaching is the irreversible loss of fluorescence due to prolonged exposure to excitation light.[9][11][12] Compartmentalization can lead to inaccurate measurements of cytosolic calcium if the dye accumulates in organelles.[5][7][8]
Q3: How can I minimize phototoxicity and photobleaching?
Minimizing exposure to excitation light is the most effective strategy.[11][12] This can be achieved by:
-
Using the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[9][11]
-
Increasing the time interval between image acquisitions in time-lapse experiments.[11]
-
Using neutral density filters to attenuate the excitation light.[9][11]
-
Choosing fluorophores with higher photostability when possible.[9][11]
-
Employing antifade reagents in the imaging medium, such as Trolox or commercial formulations.[9][11]
Q4: What causes this compound to accumulate in mitochondria and how can I prevent it?
The cationic nature of the rhodamine backbone of Rhod-2 promotes its sequestration into mitochondria, which have a negative membrane potential.[1] This can be particularly problematic when incubating cells at 37°C.[5] To minimize mitochondrial loading and favor cytosolic localization, consider the following:
-
Lower Incubation Temperature: Incubating cells with this compound at room temperature instead of 37°C can reduce dye compartmentalization.[5][7]
-
Optimize Loading Time: Use the shortest incubation time that yields a sufficient fluorescent signal.[13]
Q5: Are there alternatives to this compound for red-shifted calcium imaging?
Yes, several alternatives are available, some of which are engineered to have improved properties such as better cytosolic retention and higher photostability. Examples include:
-
Calbryte™ 590 AM: This indicator is reported to require less washing and can be used without probenecid, an inhibitor of organic-anion transporters that can help reduce dye leakage.[14]
-
Rhod-4™ AM: Shown to be a better option than Rhod-3 AM in some applications.[14][15]
-
ICR-1: This indicator has a predominantly cytoplasmic localization, similar to the Fluo family of dyes, which is advantageous for most intracellular Ca²⁺ measurements.[16]
Troubleshooting Guides
Problem 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete de-esterification | After loading, incubate cells in dye-free medium for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases.[13] |
| Low dye concentration | Optimize the final working concentration of this compound. A typical range is 1-5 µM, but this may need to be adjusted for your specific cell type.[6][13] |
| Dye leakage from cells | Add an organic anion transport inhibitor, such as probenecid (1-2.5 mM), to the loading and imaging buffers to reduce the extrusion of the de-esterified dye.[13][17] |
| Suboptimal imaging settings | Adjust microscope settings, such as detector gain and exposure time, to enhance signal detection. Consider using signal averaging to improve the signal-to-noise ratio.[18] |
| Poor dye loading | Use a non-ionic detergent like Pluronic® F-127 (typically at a final concentration of 0.02-0.04%) in the loading buffer to aid in the dispersion of the water-insoluble this compound.[5][13][17] |
Problem 2: Rapid Photobleaching
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excessive illumination intensity | Reduce the power of the excitation light source (e.g., laser or lamp) to the minimum level required for a detectable signal.[9][11] |
| Long exposure times | Decrease the camera exposure time.[9] |
| Frequent image acquisition | Increase the interval between successive images in a time-lapse experiment.[11] |
| Oxygen-mediated photobleaching | Consider using an antifade reagent or an oxygen scavenger system in your imaging medium.[9][11] Commercial antifade reagents like ProLong Gold or VECTASHIELD can be effective.[9] |
Problem 3: Signs of Phototoxicity (e.g., cell blebbing, apoptosis)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High excitation light energy | Switch to a longer excitation wavelength if your experimental setup allows. Red-shifted light is generally less phototoxic than blue or UV light.[1][10] |
| Generation of reactive oxygen species (ROS) | Supplement the imaging medium with antioxidants like ascorbic acid or Trolox to quench ROS.[10][11] |
| Cumulative light exposure | Minimize the total duration of the imaging experiment and the number of images acquired.[11] |
| High dye concentration | Use the lowest effective concentration of this compound to minimize potential cytotoxic effects from the dye itself or its hydrolysis byproducts (formaldehyde and acetate).[7] |
Experimental Protocols
Standard Protocol for Loading Adherent Cells with this compound
This protocol provides a general guideline. Optimization of concentrations and incubation times is recommended for each cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Dye Loading Solution:
-
For a final concentration of 4 µM this compound, dilute the stock solution into HHBS.
-
To aid in dye solubilization, first mix the this compound DMSO stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[6][13]
-
(Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM.[13][17]
-
-
Cell Loading:
-
Grow adherent cells on coverslips or in a black-wall, clear-bottom imaging plate.
-
Remove the culture medium and wash the cells once with HHBS.
-
Add the dye loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[13] Note that incubation at room temperature is often preferred to reduce mitochondrial compartmentalization.[5][7]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh HHBS (containing probenecid if used in the loading step) to remove extracellular dye.[5]
-
Add fresh HHBS and incubate the cells for an additional 30 minutes at the same temperature to ensure complete de-esterification of the dye.[13]
-
-
Imaging:
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| This compound Stock Solution | 1 - 5 mM in DMSO | [5][13] |
| This compound Working Concentration | 1 - 5 µM | [6][13] |
| Pluronic® F-127 Final Concentration | 0.02 - 0.04% | [6][13][17] |
| Probenecid Final Concentration | 1 - 2.5 mM | [13][17] |
| Loading Incubation Time | 15 - 60 minutes | [13] |
| De-esterification Time | 30 minutes | [13] |
| Excitation Wavelength | ~549 nm | [19][20] |
| Emission Wavelength | ~578 nm | [19][20] |
Visualizations
Caption: Workflow for loading cells with this compound.
Caption: Key strategies to mitigate phototoxicity and photobleaching.
Caption: Mechanism of this compound action in cells.
References
- 1. Buy this compound (EVT-1206878) [evitachem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scimedia.com [scimedia.com]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. biocompare.com [biocompare.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. abpbio.com [abpbio.com]
- 14. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Optimizing Rhod-2 AM Experiments
Welcome to the technical support center for the fluorescent Ca2+ indicator, Rhod-2 AM. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the signal-to-noise ratio in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound, providing explanations and actionable solutions.
General Handling and Preparation
???+ question "How should I prepare and store this compound stock solutions?"
Low Signal or Poor Signal-to-Noise Ratio
???+ question "My this compound signal is weak. How can I improve it?"
???+ question "I'm experiencing high background fluorescence. What are the common causes and solutions?"
Dye Localization and Compartmentalization
???+ question "How can I ensure this compound is localizing to the mitochondria?"
???+ question "How can I minimize cytosolic Rhod-2 signal and prevent dye leakage?"
Experimental Protocols and Data
Optimized this compound Loading Protocol
This protocol provides a general guideline. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each cell type.
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution.[3]
-
Dilute this mixture in a buffered physiological medium (e.g., HBSS or KRH buffer) to a final this compound concentration of 1-5 µM.[1][2] The final Pluronic® F-127 concentration will be approximately 0.02-0.04%.[4][2]
-
For reducing dye leakage, add probenecid to a final concentration of 1-2.5 mM.[2]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Imaging:
-
Proceed with your fluorescence imaging experiment. For Rhod-2, the approximate excitation maximum is 552 nm and the emission maximum is 578 nm.[5]
-
Summary of Key Experimental Parameters
| Parameter | Recommended Range | Purpose | Reference(s) |
| This compound Stock Conc. | 1-5 mM in anhydrous DMSO | Concentrated, stable stock for dilution. | [1][6][4][2] |
| This compound Working Conc. | 1-5 µM | Optimal signal with minimal background. | [1][6][2] |
| Pluronic® F-127 Conc. | 0.02-0.04% | Aids in solubilizing the hydrophobic AM ester. | [4][2] |
| Probenecid Conc. | 1-2.5 mM | Reduces leakage of de-esterified dye from cells. | [4][2] |
| Loading Time | 15-60 minutes | Sufficient time for dye to enter cells. | [2] |
| Loading Temperature | Room Temp or 37°C | Affects dye compartmentalization. | [1][2] |
| De-esterification Time | 20-30 minutes | Ensures complete cleavage of AM groups. | [2][7] |
| Excitation/Emission | ~552 nm / ~578 nm | Spectral properties of Ca2+-bound Rhod-2. | [5] |
Visual Guides
This compound Mechanism of Action and Cellular Processing
The following diagram illustrates the process by which this compound enters the cell, is activated, and detects mitochondrial calcium.
Caption: Workflow of this compound from cell loading to mitochondrial calcium detection.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This decision tree provides a systematic approach to diagnosing and resolving issues with your this compound signal.
Caption: Decision tree for troubleshooting a low signal-to-noise ratio with this compound.
References
common artifacts in Rhod-2 AM imaging and how to avoid them
Welcome to the technical support center for Rhod-2 AM imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide clear guidance for successful calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a cell-permeable fluorescent indicator dye used to measure intracellular calcium concentrations.[1] The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane.[1][2] Once inside the cell, cellular enzymes called esterases cleave the AM group, trapping the active, calcium-sensitive form of Rhod-2 inside.[1][2] Rhod-2 is particularly useful for measuring calcium dynamics within mitochondria due to its tendency to accumulate in this organelle.[1][3] Its longer excitation and emission wavelengths also make it suitable for use in cells with high autofluorescence.[4][5]
Q2: What are the most common artifacts encountered in this compound imaging?
A2: The most common artifacts include:
-
Compartmentalization: Accumulation of the dye in organelles other than the intended target, such as mitochondria, lysosomes, and nucleoli.[6][7]
-
Incomplete De-esterification: Failure of cellular esterases to completely cleave the AM group, resulting in a non-fluorescent dye that does not respond to calcium.[8]
-
Dye Extrusion: Active removal of the trapped Rhod-2 dye from the cell by organic anion transporters.[8][9]
-
Phototoxicity: Damage to cells caused by the excitation light, which can alter cellular physiology and lead to cell death.[10][11]
-
Autofluorescence: Background fluorescence from cellular components that can obscure the Rhod-2 signal.[4][12]
Q3: How can I be sure that the Rhod-2 signal I'm seeing is from mitochondrial calcium?
A3: To confirm mitochondrial localization of Rhod-2, you can co-stain cells with a mitochondrion-specific dye like MitoTracker Green.[13][14] The overlay of the Rhod-2 and MitoTracker signals should show a high degree of colocalization.[13][14] Additionally, you can use pharmacological agents to manipulate mitochondrial calcium levels. For example, the mitochondrial uncoupler FCCP should cause a decrease in mitochondrial calcium and a corresponding decrease in the Rhod-2 signal.[6][15]
Troubleshooting Guides
Issue 1: Weak or No Rhod-2 Signal
Possible Cause:
-
Incomplete de-esterification of this compound.
-
Low dye concentration.
-
Dye extrusion from the cells.
-
Suboptimal imaging settings.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Loading Conditions | Ensure the this compound concentration is within the recommended range (typically 1-5 µM).[8] The exact concentration may need to be determined empirically for your specific cell type.[8] |
| 2 | Allow for Complete De-esterification | After loading, incubate the cells in dye-free medium for an additional 30 minutes to allow for complete cleavage of the AM ester by cellular esterases.[8] |
| 3 | Inhibit Dye Extrusion | Add probenecid (typically 1-2.5 mM) to the loading and imaging buffers to block organic anion transporters that can pump the dye out of the cells.[8][16] |
| 4 | Check Microscope Settings | Ensure you are using the correct excitation and emission filters for Rhod-2 (Ex/Em: ~552/581 nm). Adjust the laser power and detector gain to optimize the signal-to-noise ratio. |
Issue 2: High Background Fluorescence or Non-specific Staining
Possible Cause:
-
Compartmentalization of Rhod-2 in organelles other than mitochondria.
-
Autofluorescence from the cells or culture medium.
-
Excess extracellular dye.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Loading Temperature | Incubating cells at room temperature instead of 37°C can help reduce dye compartmentalization in organelles like mitochondria if cytosolic calcium is the primary interest.[4] Conversely, a "cold-loading, warm-incubation" strategy can be used to selectively label mitochondria.[17] |
| 2 | Thoroughly Wash Cells | After loading, wash the cells several times with indicator-free medium to remove any dye that is non-specifically associated with the cell surface.[8] |
| 3 | Use Autofluorescence-reducing Strategies | If autofluorescence is a problem, consider using a buffer with reduced autofluorescence and ensure your cell culture medium is phenol red-free. Using fluorophores with longer wavelengths, like Rhod-2, can also help mitigate autofluorescence.[12] |
| 4 | Spectral Unmixing | If your imaging software supports it, you can use spectral unmixing techniques to separate the Rhod-2 signal from the autofluorescence signal based on their different emission spectra.[6] |
Issue 3: Cell Health is Compromised During Imaging
Possible Cause:
-
Phototoxicity from excessive exposure to excitation light.
-
Cellular stress from the dye loading process.
-
Toxicity from byproducts of AM ester hydrolysis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Minimize Light Exposure | Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal.[10][18] Avoid continuous illumination by using time-lapse imaging with appropriate intervals. |
| 2 | Use Lower Dye Concentrations | High concentrations of this compound can be toxic to cells. Use the minimum concentration necessary to achieve a good signal-to-noise ratio.[8] |
| 3 | Optimize Loading and Incubation Times | Minimize the duration of the dye loading and de-esterification steps to reduce cellular stress.[8] |
| 4 | Maintain a Healthy Cellular Environment | Ensure cells are maintained in a suitable buffer at the correct temperature and pH throughout the experiment. |
Experimental Protocols
Standard this compound Loading Protocol
This protocol provides a general guideline for loading cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[8] Store this solution in small aliquots at -20°C, protected from light and moisture.[19]
Working Solution Preparation:
-
For a final concentration of 5 µM this compound, mix the following:
-
This compound stock solution
-
An equal volume of 20% Pluronic® F-127 in DMSO (optional, to aid in dye solubilization).[8]
-
-
Dilute this mixture into the desired volume of physiological buffer to achieve the final working concentration.
-
If using, add probenecid to the working solution at a final concentration of 1-2.5 mM.[8]
Cell Loading Procedure:
-
Culture cells on a suitable imaging dish or coverslip.
-
Remove the culture medium and wash the cells with the physiological buffer.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[8] The optimal time and temperature should be determined empirically.[8]
-
After incubation, wash the cells twice with the physiological buffer (containing probenecid, if used) to remove excess dye.[8]
-
Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the intracellular this compound.[8]
-
The cells are now ready for imaging.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 1-5 mM in anhydrous DMSO | Store at -20°C, protected from light and moisture.[8][19] |
| This compound Working Concentration | 1-5 µM | Titrate for optimal performance in your cell line.[8][16] |
| Pluronic® F-127 Concentration | 0.02-0.04% (final) | Aids in dye solubilization.[5][19] |
| Probenecid Concentration | 1-2.5 mM (final) | Inhibits dye extrusion.[8][19] |
| Loading Time | 15-60 minutes | Optimize for your specific cell type.[8] |
| Loading Temperature | Room Temperature or 37°C | Lower temperatures can reduce compartmentalization.[4] |
| De-esterification Time | 30 minutes | Allows for complete activation of the dye.[8] |
Visual Guides
Caption: Experimental workflow for loading cells with this compound.
Caption: Troubleshooting logic for common this compound imaging artifacts.
Caption: Generalized signaling pathway involving mitochondrial calcium uptake.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. abpbio.com [abpbio.com]
- 9. biotium.com [biotium.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 19. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Rhod-2 AM De-esterification
Welcome to the technical support center for Rhod-2 AM. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing experiments and troubleshooting common issues encountered during the de-esterification and loading of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Acetoxymethyl Ester) is a high-affinity, cell-permeant fluorescent dye used to measure intracellular calcium (Ca²⁺), particularly within the mitochondria.[1][2][3] Its core structure includes a rhodamine base, which gives it long-wavelength excitation and emission properties, making it ideal for cells with high autofluorescence.[1][4][5] The "AM" ester group renders the molecule hydrophobic and allows it to passively cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave off the AM group.[2][3][4] This cleavage traps the now cell-impermeant Rhod-2 molecule inside the cell and enables it to bind to Ca²⁺. Upon binding to calcium, Rhod-2 exhibits a significant increase in fluorescence intensity.[4][6]
Q2: Why is the de-esterification of this compound necessary?
De-esterification is the critical activation step. The this compound ester form is largely non-fluorescent and cannot bind to calcium.[7] Only after cytosolic esterases remove the AM groups, converting this compound to the polar, cell-impermeant Rhod-2, can the dye effectively bind to Ca²⁺ and fluoresce.[3][4][8] This two-step process ensures that the fluorescent signal originates from within the cells. A further incubation period after the initial loading allows for this de-esterification to complete.[9]
Q3: What is the role of Pluronic® F-127 in the loading process?
Pluronic® F-127 is a non-ionic surfactant or mild detergent used to increase the aqueous solubility of this compound and other AM ester dyes.[1][7][8] this compound is highly hydrophobic and can precipitate in aqueous buffer solutions, leading to poor and uneven cell loading. Pluronic® F-127 acts as a dispersing agent, helping to prevent dye aggregation and facilitate a more uniform delivery of the dye to the cells.[8][9] It is typically recommended at a final concentration of 0.02% to 0.04%.[1][10]
Q4: Why is Probenecid sometimes used with this compound?
Once this compound is de-esterified into its active form (Rhod-2), it becomes a negatively charged organic anion. Many cell types possess organic anion transporters in their membranes that can actively extrude Rhod-2 back into the extracellular medium.[8] This leakage can lead to a progressive loss of signal and an increase in background fluorescence. Probenecid is an inhibitor of these transporters.[8][9] Adding Probenecid (typically at 0.5-1.0 mM) to the incubation and imaging buffers can block this extrusion, improving the intracellular retention of the dye and ensuring a more stable signal over time.[1][4][11]
Section 2: Visual Guides and Pathways
This compound Loading and De-esterification Workflow
Caption: Workflow for preparing, loading, and activating this compound.
Rhod-2 Mechanism for Mitochondrial Ca²⁺ Detection
Caption: Mechanism of this compound entry, activation, and Ca²⁺ binding.
Section 3: Troubleshooting Guide
Q1: Problem: Low or no Rhod-2 fluorescence signal.
-
Possible Cause 1: Incomplete De-esterification.
-
Solution: After washing out the excess this compound, incubate the cells for an additional 30 minutes at room temperature or 37°C to ensure esterases have fully cleaved the AM groups.[9]
-
-
Possible Cause 2: Suboptimal Dye Concentration.
-
Possible Cause 3: Dye Leakage.
-
Possible Cause 4: Incorrect Imaging Settings.
Q2: Problem: High background fluorescence or signal from outside the mitochondria.
-
Possible Cause 1: Incomplete Wash.
-
Possible Cause 2: Cytosolic Compartmentalization.
-
Solution: Rhod-2 has a net positive charge that promotes its accumulation in mitochondria due to the mitochondrial membrane potential.[12][13] However, loading at 37°C can sometimes increase compartmentalization in other organelles.[7] Try lowering the incubation temperature to room temperature (20-25°C) to reduce sequestration into non-mitochondrial compartments.[7][9]
-
-
Possible Cause 3: Dye Concentration is Too High.
Q3: Problem: Significant cell death or signs of cytotoxicity.
-
Possible Cause 1: Toxicity from DMSO or Pluronic F-127.
-
Possible Cause 2: Calcium Overload or Buffering.
-
Solution: High concentrations of intracellular calcium indicators can buffer intracellular Ca²⁺, altering normal signaling pathways and potentially inducing stress. Use the lowest possible dye concentration that provides an adequate signal-to-noise ratio.[9]
-
-
Possible Cause 3: Extended Incubation.
-
Solution: While some protocols suggest incubating for over an hour, prolonged exposure to the dye loading solution can be stressful for cells.[11] Try reducing the incubation time to the 30-45 minute range.
-
Troubleshooting Flowchart for Low Signal Issues
Caption: A logical guide for troubleshooting low Rhod-2 signal.
Section 4: Experimental Protocols & Data
Standard this compound Loading Protocol for Adherent Cells
-
Preparation of Solutions:
-
Prepare a 2-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][4] Aliquot and store at -20°C, protected from light and moisture.[4][7]
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer.
-
-
Preparation of Loading Buffer:
-
On the day of the experiment, warm the this compound and Pluronic F-127 stock solutions to room temperature.[7]
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with a final this compound concentration of 2-10 µM (start with 4-5 µM).[1][4]
-
If using, add Pluronic F-127 to a final concentration of 0.02-0.04%. A common method is to mix the this compound aliquot with an equal volume of 20% Pluronic F-127 stock before diluting into the final buffer volume.[9]
-
-
Cell Loading:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with the loading buffer (e.g., HBSS).
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at either room temperature or 37°C, protected from light.[1][4][11] The optimal time and temperature should be determined empirically.[4][9]
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm buffer to remove extracellular dye. If dye leakage is an issue, include 0.5-1.0 mM Probenecid in this and subsequent buffers.[1][4]
-
Add fresh buffer (with Probenecid, if applicable) and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.[9]
-
-
Imaging:
Data Tables
Table 1: Recommended Starting Conditions for this compound Loading
| Parameter | Recommended Range | Starting Point | Notes |
| This compound Concentration | 2 - 20 µM | 4 - 5 µM | Cell-type dependent; must be optimized empirically.[1][4] |
| Incubation Time | 15 - 60+ minutes | 30 - 45 minutes | Longer times may improve signal but risk cytotoxicity.[1][9][11] |
| Incubation Temperature | 20°C - 37°C | 37°C | Lowering to room temp may reduce compartmentalization.[7][9] |
| Pluronic® F-127 | 0.01% - 0.04% | 0.04% | Aids in dye solubilization.[1][4] |
| Probenecid | 0.5 - 2.5 mM | 1.0 mM | Prevents dye leakage from the cell.[1][8][9] |
| DMSO Final Concentration | < 1% | < 0.5% | High concentrations can be cytotoxic.[14] |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Action |
| Low Signal | Incomplete de-esterification | Add a 30 min post-wash incubation step.[9] |
| Suboptimal dye concentration | Titrate this compound concentration (2-10 µM).[4] | |
| Dye leakage | Add Probenecid (0.5-1.0 mM) to buffers.[4][8] | |
| High Background | Extracellular dye residue | Perform 2-3 thorough washes post-incubation.[7][9] |
| Excessive dye concentration | Reduce the loading concentration of this compound.[7] | |
| Cell Death | Reagent toxicity | Lower final DMSO/Pluronic F-127 concentrations.[14] |
| Ca²⁺ buffering/overload | Use the minimum effective dye concentration.[9] | |
| Uneven Loading | Dye precipitation | Ensure adequate mixing with Pluronic F-127.[1][8] |
References
- 1. abmole.com [abmole.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. Invitrogen™ Rhod-2, AM, cell permeant | Fisher Scientific [fishersci.ca]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. abpbio.com [abpbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhod-2 AM Calibration & Troubleshooting: A Technical Support Guide
Welcome to the technical support center for Rhod-2 AM, a fluorescent indicator widely used for measuring mitochondrial calcium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this compound calibration and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable fluorescent dye used to measure intracellular calcium concentrations, particularly within the mitochondria.[1][2] The acetoxymethyl (AM) ester group allows the molecule to cross the cell membrane.[3] Once inside the cell, cytosolic esterases cleave the AM group, trapping the now cell-impermeable Rhod-2 molecule.[3][4] Due to its positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential.[5][6] Upon binding to calcium, the fluorescence intensity of Rhod-2 increases significantly, allowing for the quantification of mitochondrial calcium levels.[1]
Q2: Why does this compound preferentially accumulate in the mitochondria?
The acetoxymethyl ester form of Rhod-2 (this compound) possesses a net positive charge.[6] This positive charge facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the large mitochondrial membrane potential.[5][6] Once inside, the AM group is cleaved by mitochondrial esterases, trapping the now polar Rhod-2 molecule within the organelle.[6]
Q3: Is Rhod-2 a ratiometric dye?
No, Rhod-2 is not a ratiometric indicator.[7] Its fluorescence emission spectrum does not shift upon binding to Ca2+.[7] Therefore, changes in calcium concentration are measured by changes in fluorescence intensity at a single wavelength. This means that controlling for variations in dye loading, cell thickness, and photobleaching requires careful experimental design and calibration.
Q4: What are the spectral properties of Rhod-2?
Once hydrolyzed within the cell, Rhod-2 has an excitation maximum around 552-556 nm and an emission maximum around 576-581 nm.[8][9] These longer wavelengths make it a valuable tool for use in cells and tissues with high levels of autofluorescence.[10]
Troubleshooting Guide
Issue 1: Low or No Rhod-2 Signal
| Possible Cause | Solution |
| Incomplete Hydrolysis of AM Ester: The AM ester form of Rhod-2 is not fluorescent. Insufficient time or temperature for de-esterification will result in a weak signal. | After loading, incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete hydrolysis of the AM ester by cellular esterases.[7][11] |
| Poor Dye Loading: The concentration of this compound or the loading conditions may be suboptimal. | Optimize the loading concentration (typically 1-5 µM) and incubation time (30-60 minutes).[8][10] The use of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in dispersing the dye in the aqueous loading buffer.[8][11] |
| Dye Extrusion: Some cell types actively pump out the hydrolyzed dye via organic anion transporters. | Add an organic anion transporter inhibitor, such as probenecid (1-2.5 mM), to the loading and imaging buffers to reduce dye leakage.[10][11] |
| Incorrect Filter Sets: Using inappropriate excitation or emission filters on the microscope will prevent detection of the Rhod-2 signal. | Ensure that the filter set is appropriate for Rhod-2's spectral properties (Excitation: ~552 nm, Emission: ~581 nm). A TRITC filter set is often suitable.[9][10] |
Issue 2: High Background or Non-Mitochondrial Staining
| Possible Cause | Solution |
| Cytosolic Compartmentalization: While Rhod-2 preferentially accumulates in mitochondria, some dye may remain in the cytosol, especially with high loading concentrations or temperatures.[7] | Lower the loading temperature to room temperature to reduce dye compartmentalization in organelles.[8] To specifically measure the mitochondrial signal, the plasma membrane can be permeabilized with a gentle detergent like saponin to wash out the cytosolic dye.[12] |
| Lysosomal or Nucleolar Accumulation: Rhod-2 may sometimes accumulate in other acidic organelles like lysosomes or in the nucleoli.[7] | Co-stain with a known mitochondrial marker (e.g., MitoTracker Green) to confirm the localization of the Rhod-2 signal.[12][13] Linear unmixing of emitted wavelengths can also be used to separate the mitochondrial signal from other fluorescent artifacts.[7] |
| Autofluorescence: Cells and tissues can have endogenous fluorescence that overlaps with the Rhod-2 signal. | Measure the autofluorescence of an unstained sample under the same imaging conditions and subtract this background from the Rhod-2 signal. The longer excitation wavelength of Rhod-2 is generally less prone to causing autofluorescence compared to UV-excitable dyes.[10] |
Issue 3: Inaccurate Calcium Calibration
| Possible Cause | Solution |
| Incomplete Equilibration with Ionophores: Calcium ionophores like A23187 or ionomycin are used to equilibrate intracellular and extracellular Ca2+ concentrations for calibration, but may not have reached all compartments effectively. | Ensure sufficient incubation time with the ionophore to allow for complete equilibration of calcium across all cellular membranes.[7] |
| Changes in Rhod-2's Dissociation Constant (Kd): The Kd of Rhod-2 for Ca2+ can be affected by the intracellular environment (e.g., pH, protein concentration, viscosity).[8] The reported Kd is approximately 570 nM.[7][9] | Perform an in situ calibration to determine the Fmin (minimum fluorescence in Ca2+-free buffer with a chelator like EGTA) and Fmax (maximum fluorescence in saturating Ca2+ buffer) values.[7] The calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+] = Kd * (F - Fmin) / (Fmax - F).[8] |
| Phototoxicity and Photobleaching: Excessive laser power or prolonged exposure can damage cells and bleach the dye, leading to inaccurate measurements. | Use the lowest possible laser power that provides a good signal-to-noise ratio. Minimize the duration of exposure during time-lapse imaging. |
Experimental Protocols
Protocol 1: this compound Loading in Cultured Cells
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[8][10] Store at -20°C, protected from light and moisture.[8]
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-5 µM in a suitable imaging buffer (e.g., Hanks and Hepes buffer).[10] For improved dye solubility, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[10][11]
-
Cell Loading: Replace the cell culture medium with the this compound loading buffer.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[10] Note that incubation at 37°C can promote compartmentalization into mitochondria.[8]
-
Wash: Wash the cells twice with fresh imaging buffer to remove excess dye.[8]
-
De-esterification: Incubate the cells for an additional 20-30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester.[7][11]
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: In Situ Calibration of Rhod-2 Fluorescence
This protocol allows for the conversion of fluorescence intensity values into actual calcium concentrations.
-
Obtain Baseline Fluorescence (F): After loading with this compound as described above, record the fluorescence intensity of the region of interest under your experimental conditions.
-
Determine Minimum Fluorescence (Fmin): Perfuse the cells with a Ca2+-free buffer containing a calcium ionophore (e.g., 5 µM A23187 or ionomycin) and a calcium chelator (e.g., 5 mM EGTA).[7] This will deplete intracellular calcium and provide the minimum fluorescence signal.
-
Determine Maximum Fluorescence (Fmax): Perfuse the cells with a buffer containing the same ionophore and a saturating concentration of Ca2+ (e.g., 2 mM CaCl2).[7] This will saturate the dye with calcium and yield the maximum fluorescence signal.
-
Calculate Calcium Concentration: Use the following equation to calculate the intracellular calcium concentration: [Ca2+] = Kd * (F - Fmin) / (Fmax - F) The dissociation constant (Kd) for Rhod-2 is approximately 570 nM.[7][9]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Excitation Maximum | 552 - 556 nm | [8][9] |
| Emission Maximum | 576 - 581 nm | [8][9] |
| Dissociation Constant (Kd) for Ca2+ | ~570 nM | [7][9] |
| Recommended Loading Concentration | 1 - 5 µM | [8][10] |
| Recommended Loading Time | 30 - 60 minutes | [10] |
| Pluronic® F-127 Concentration | 0.02 - 0.04% | [10][11] |
| Probenecid Concentration | 1 - 2.5 mM | [10][11] |
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. Mitochondrial Calcium Assay Kit with this compound [sbsgenetech.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. biotium.com [biotium.com]
- 9. This compound, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abpbio.com [abpbio.com]
- 12. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing Rhod-2 AM leakage from cells during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing Rhod-2 AM leakage from cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity, cell-permeant fluorescent indicator used to measure intracellular calcium (Ca²⁺) concentrations.[1] The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-2 molecule in the cytoplasm.[2] Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with excitation and emission maxima around 552 nm and 581 nm, respectively.[3]
Q2: What causes Rhod-2 to leak from cells after loading?
A2: The primary cause of de-esterified Rhod-2 leakage from cells is the activity of organic anion transporters (OATs) located in the cell membrane.[4] These transporters can recognize the negatively charged carboxyl groups on the Rhod-2 molecule and actively extrude it from the cell. This process is temperature-dependent, with higher temperatures generally leading to increased leakage rates.[4]
Q3: How can I prevent Rhod-2 leakage from my cells?
A3: Several strategies can be employed to minimize Rhod-2 leakage:
-
Use of Organic Anion Transporter Inhibitors: Probenecid is a commonly used OAT inhibitor that can significantly reduce the leakage of de-esterified Rhod-2.[5][6] It is typically added to the dye loading and subsequent imaging buffers.
-
Lower Incubation Temperature: Lowering the temperature during and after dye loading can reduce the activity of OATs and thus decrease the rate of dye extrusion.[6]
-
Optimize Loading Conditions: Using the lowest effective concentration of this compound and minimizing the loading time can help reduce the intracellular concentration of the dye, which may lessen the driving force for extrusion.[6]
Q4: What is the recommended concentration of probenecid to use?
A4: The recommended final in-well concentration of probenecid is typically between 1 to 2.5 mM.[5] However, the optimal concentration can be cell-type dependent and should be determined empirically for your specific experimental setup.
Q5: Are there any alternatives to probenecid?
A5: Yes, other organic anion transporter inhibitors such as sulfinpyrazone can also be used to reduce dye leakage.[7] However, probenecid is more commonly cited in protocols for fluorescent calcium indicators. The optimal inhibitor and its concentration may vary depending on the cell type and the specific transporters they express.
Troubleshooting Guides
Problem 1: Weak Fluorescent Signal
| Possible Cause | Suggested Solution |
| Incomplete de-esterification of this compound | After loading, incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification by intracellular esterases.[6] |
| Low dye loading concentration | Empirically determine the optimal this compound concentration for your cell type. A typical starting range is 1-5 µM.[6] |
| Suboptimal excitation/emission wavelengths | Ensure your imaging system's filter sets are appropriate for Rhod-2 (Ex/Em ~552/581 nm).[3] |
| Photobleaching | Reduce the intensity and duration of excitation light exposure. Use a more sensitive detector or employ signal averaging techniques to improve the signal-to-noise ratio.[8] |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Extracellular this compound or hydrolyzed Rhod-2 | Thoroughly wash the cells with dye-free buffer after the loading step to remove any extracellular dye.[6] |
| Autofluorescence from cells or media | Image a control sample of unstained cells to determine the level of autofluorescence. If significant, consider using a red-shifted dye or spectral unmixing techniques if your imaging system supports it.[9] |
| Use of phenol red in the imaging medium | Use a phenol red-free imaging buffer, as phenol red can contribute to background fluorescence. |
Problem 3: Rapid Signal Loss (Dye Leakage)
| Possible Cause | Suggested Solution |
| Active transport out of the cell by OATs | Include an organic anion transporter inhibitor like probenecid (1-2.5 mM) in the loading and imaging buffers.[5] |
| High experimental temperature | Perform imaging experiments at a lower temperature (e.g., room temperature instead of 37°C) to reduce transporter activity.[6] |
| Cell health is compromised | Ensure cells are healthy and not undergoing apoptosis or necrosis, which can lead to membrane integrity loss and dye leakage. |
Problem 4: Dye Compartmentalization
| Possible Cause | Suggested Solution |
| Accumulation in organelles (e.g., mitochondria) | Lower the loading temperature (e.g., to 4°C or room temperature) to reduce active transport into organelles.[6][10] Optimize the loading concentration and time to use the minimum required for a sufficient signal.[6] |
| Cell-type specific characteristics | Some cell types are more prone to compartmentalization. If this is a persistent issue, consider using a different calcium indicator that is less prone to sequestration. |
Experimental Protocols
Protocol 1: Standard this compound Loading Protocol to Minimize Leakage
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound in high-quality anhydrous DMSO.[11]
-
Prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
For a final this compound concentration of 5 µM and probenecid concentration of 1 mM, dilute the stock solutions in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
First, mix the this compound stock and Pluronic® F-127 stock (e.g., equal volumes) to aid in dye solubilization.
-
Then, add this mixture and the probenecid stock to the buffered salt solution. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[5]
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the buffered salt solution.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically.[11] For cells prone to compartmentalization, consider loading at room temperature.[12]
-
-
Washing and De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells twice with a dye-free buffered salt solution containing 1 mM probenecid.
-
Add fresh dye-free buffered salt solution with 1 mM probenecid and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[6]
-
-
Imaging:
-
Proceed with your calcium imaging experiment. Maintain 1 mM probenecid in the imaging buffer throughout the experiment.
-
Data Presentation
Table 1: Strategies to Minimize this compound Leakage
| Strategy | Principle of Action | Typical Parameters | Considerations |
| Probenecid | Competitive inhibition of organic anion transporters (OATs).[13] | 1 - 2.5 mM in loading and imaging buffers.[5] | Can have off-target effects. Optimal concentration is cell-type dependent. |
| Sulfinpyrazone | Inhibition of organic anion transporters.[7] | Concentration needs to be empirically determined. | Less commonly used for this purpose than probenecid. |
| Lower Temperature | Reduces the activity of temperature-sensitive organic anion transporters.[6] | Perform loading and/or imaging at room temperature instead of 37°C.[12] | May affect the kinetics of the biological process being studied. |
Table 2: Troubleshooting Summary for Common this compound Issues
| Issue | Primary Cause | Key Troubleshooting Step |
| Weak Signal | Incomplete de-esterification or low loading concentration. | Allow for a 30-minute post-loading de-esterification step and optimize dye concentration.[6] |
| High Background | Extracellular dye or autofluorescence. | Perform thorough washes after loading and use phenol red-free media. |
| Rapid Signal Loss | Dye leakage via organic anion transporters. | Add probenecid (1-2.5 mM) to all buffers.[5] |
| Compartmentalization | Dye accumulation in organelles. | Lower the loading temperature and use the minimum effective dye concentration.[6][10] |
Visualizations
Caption: this compound loading, activation, and leakage pathway.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. abpbio.com [abpbio.com]
- 7. ovid.com [ovid.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. biotium.com [biotium.com]
- 13. ClinPGx [clinpgx.org]
troubleshooting guide for inconsistent Rhod-2 AM staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium measurements using Rhod-2 AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable fluorescent dye used to measure intracellular calcium concentrations, particularly within the mitochondria.[1][2] The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane.[1][3] Once inside the cell, esterases cleave the AM group, trapping the now cell-impermeant Rhod-2 molecule.[1][3][4] Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][3] Due to its net positive charge, this compound tends to accumulate in the mitochondria, driven by the mitochondrial membrane potential.[5]
Q2: Why is my fluorescent signal weak or absent?
A weak or nonexistent signal can be due to several factors:
-
Inadequate Dye Concentration: The concentration of this compound may be too low. It's crucial to titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.[3][6]
-
Insufficient Incubation Time: The cells may not have had enough time to take up and de-esterify the dye. Incubation times typically range from 15 to 60 minutes.[7]
-
Improper Storage and Handling: this compound is sensitive to light and moisture.[4] Ensure it is stored desiccated at -20°C and protected from light, especially when in solution.[4] Allow the DMSO stock solution to warm to room temperature before opening to prevent condensation, which can hydrolyze the AM ester.[4]
-
Cell Health: Unhealthy or dying cells may not have active esterases to cleave the AM group, preventing the dye from becoming fluorescently active.
-
Incorrect Filter Sets: Ensure the excitation and emission wavelengths of your microscope or plate reader are appropriate for Rhod-2 (Excitation/Emission maxima: ~557/581 nm).[2]
Q3: Why is there high background fluorescence or non-specific staining?
High background can obscure the specific signal from your cells. Here are some common causes and solutions:
-
Excessive Dye Concentration: Using too much this compound can lead to high background.[6][8] Determine the lowest effective concentration through titration.[7]
-
Incomplete Removal of Extracellular Dye: It is essential to wash the cells thoroughly with indicator-free medium after loading to remove any dye that is nonspecifically associated with the cell surface.[7]
-
Autofluorescence: Some cell types exhibit high levels of natural fluorescence. The longer excitation and emission wavelengths of Rhod-2 can be advantageous in such cases.[1][3][4]
-
Incomplete De-esterification: A 30-minute post-loading incubation is recommended to allow for complete de-esterification of the intracellular this compound.[7]
Q4: My staining is patchy and uneven. What could be the cause?
Uneven staining can result from:
-
Poor Dye Dispersion: this compound has low water solubility. The use of a non-ionic detergent like Pluronic® F-127 can help disperse the dye in your loading buffer.[4][7][9]
-
Cell Clumping: Ensure your cells are in a single-cell suspension and are not clumped together, which can hinder uniform dye access.
-
Inadequate Permeabilization (for fixed cells): While this compound is typically used in live cells, if you are attempting a protocol with fixed cells, ensure your permeabilization step is sufficient for the dye to enter the cells.
Q5: The Rhod-2 signal is not localizing to the mitochondria as expected. Why?
While Rhod-2 preferentially accumulates in the mitochondria, some cytosolic staining can occur.[10][11] Several factors can influence its localization:
-
Incubation Temperature: Incubating cells at 37°C can promote dye compartmentalization into organelles, including mitochondria.[4] Conversely, loading at room temperature may reduce this compartmentalization, leading to more cytosolic signal.[4]
-
Cell Type: The degree of mitochondrial localization can vary between different cell types. It is advisable to co-localize with a known mitochondrial marker, like MitoTracker Green, to confirm localization.[12]
-
Mitochondrial Membrane Potential: The uptake of Rhod-2 into mitochondria is dependent on the mitochondrial membrane potential.[5] If the membrane potential is compromised, mitochondrial loading will be reduced.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with inconsistent this compound staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. This compound concentration is too low. | Titrate this compound concentration, typically in the range of 1-5 µM.[7][13] |
| 2. Insufficient loading time or temperature. | Optimize incubation time (15-60 minutes) and temperature (room temperature to 37°C).[7] | |
| 3. Incomplete de-esterification. | Allow for a 30-minute post-loading incubation in dye-free media for complete de-esterification.[7] | |
| 4. Improper dye storage and handling. | Store this compound desiccated at -20°C, protected from light.[4] Warm DMSO stock to room temperature before use.[4] | |
| 5. Poor cell health. | Ensure cells are healthy and viable before staining. | |
| High Background | 1. This compound concentration is too high. | Reduce the this compound concentration. |
| 2. Incomplete washing. | Wash cells thoroughly (at least twice) with fresh, dye-free buffer after loading.[4][7] | |
| 3. Dye leakage from cells. | Use an organic anion transport inhibitor like probenecid (1-2.5 mM) in the loading and final incubation steps to reduce dye leakage.[7][9][13] | |
| 4. Autofluorescence. | Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence. | |
| Inconsistent Staining | 1. Uneven dye loading. | Ensure proper mixing of the this compound working solution. Use Pluronic® F-127 (typically 0.02-0.04%) to aid in dye solubilization.[3][4][13] |
| 2. Cell clumping. | Ensure cells are well-dispersed and not in large clumps. | |
| 3. Subcellular compartmentalization. | Loading at room temperature may reduce mitochondrial sequestration.[4] Optimize loading temperature for your desired localization. | |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. | Reduce the intensity and/or duration of the excitation light. Use a neutral density filter if available. |
| 2. Phototoxicity. | Minimize light exposure to reduce the generation of reactive oxygen species which can damage cells and cause phototoxicity.[14][15][16] | |
| Unexpected Signal Changes | 1. Cytosolic Ca²⁺ signal interference. | Be aware that Rhod-2 can also respond to cytosolic calcium changes.[11] Consider using manganese (Mn²⁺) to quench the cytosolic signal, though this technique requires careful validation.[17] |
| 2. Effects of other reagents. | Be aware that some compounds can interfere with the fluorescence of the dye. |
Experimental Protocols
Standard this compound Loading Protocol for Adherent Cells
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[4][7] Store this solution in small aliquots at -20°C, protected from light.[4]
-
Prepare Loading Buffer: On the day of the experiment, warm the this compound stock solution to room temperature.[4] Prepare a loading buffer by diluting the stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3][7]
-
Optional: To aid in dye dispersion, first mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[7] The final concentration of Pluronic® F-127 should be around 0.02%.[7]
-
Optional: To reduce dye leakage, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[7][13]
-
-
Cell Loading: Remove the culture medium from the adherent cells and add the loading buffer.
-
Incubation: Incubate the cells for 15-60 minutes at a temperature between 20-37°C, protected from light.[7] The optimal time and temperature should be determined empirically. For primarily mitochondrial staining, 37°C is often used, while room temperature may result in more cytosolic staining.[4]
-
Washing: After incubation, remove the loading buffer and wash the cells at least twice with indicator-free medium (containing probenecid if used in the loading step).[4][7]
-
De-esterification: Add fresh indicator-free medium and incubate the cells for an additional 30 minutes at the desired experimental temperature to allow for complete de-esterification of the intracellular this compound.[7]
-
Imaging: The cells are now ready for fluorescence imaging.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Store at -20°C, protected from light.[4][7] |
| This compound Working Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type.[7][13] |
| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | Aids in dye solubilization.[3][13] |
| Probenecid Concentration | 1-2.5 mM | Reduces dye leakage from cells.[7][13] |
| Incubation Time | 15-60 minutes | Optimize for your specific cell line.[7] |
| Incubation Temperature | 20-37°C | 37°C promotes mitochondrial loading; room temperature may increase cytosolic staining.[4][7] |
| De-esterification Time | 30 minutes | Allows for complete cleavage of the AM ester group.[7] |
Visualizations
This compound Staining Workflow
Caption: Experimental workflow for this compound staining of live cells.
Calcium Signaling Pathway Overview
Caption: Simplified intracellular calcium signaling pathway leading to mitochondrial calcium uptake.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. biotium.com [biotium.com]
- 5. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. abpbio.com [abpbio.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imaging Parameters for Rhod-2 AM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing imaging parameters for the mitochondrial calcium indicator, Rhod-2 AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable fluorescent dye used to measure mitochondrial calcium concentration.[1] The acetoxymethyl (AM) ester group facilitates its passage across the plasma membrane.[2][3] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Rhod-2 indicator within the cell.[2][3] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential.[4][5] Upon binding to calcium, the fluorescence intensity of Rhod-2 increases significantly, allowing for the detection of changes in mitochondrial calcium levels.[2][6]
Q2: What are the optimal excitation and emission wavelengths for Rhod-2?
A2: The spectral properties of Rhod-2 after hydrolysis are summarized below. It is compatible with standard TRITC/Rhodamine filter sets.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~549-556 |
| Emission Maximum | ~574-581 |
Data compiled from multiple sources.[6][7][8][9]
Q3: How should I prepare the this compound stock and working solutions?
A3: A stock solution of this compound is typically prepared in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.[2][10] This stock solution should be stored at -20°C, protected from light and moisture.[8][11] For experiments, the stock solution is diluted to a final working concentration of 1-10 µM in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[2][12] The exact optimal concentration should be determined empirically for your specific cell type and experimental conditions.[10]
Troubleshooting Guide
Issue 1: Low or No Rhod-2 Signal
| Possible Cause | Solution |
| Incomplete de-esterification | After loading, incubate cells in indicator-free medium for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases.[10] |
| Dye leakage | For cell lines with active organic anion transporters, include probenecid (1-2.5 mM) in the loading and imaging buffers to prevent the efflux of the de-esterified dye.[10][12] |
| Low dye concentration | Titrate the this compound working concentration. While a range of 1-10 µM is common, the optimal concentration is cell-type dependent.[2][13] |
| Suboptimal loading time/temperature | Optimize incubation time (typically 15-60 minutes) and temperature (20-37°C). Lowering the temperature can sometimes reduce compartmentalization artifacts.[10] |
Issue 2: High Cytosolic Signal/Poor Mitochondrial Localization
| Possible Cause | Solution |
| Dye compartmentalization in other organelles | Rhod-2 can sometimes accumulate in the cytosol or nucleoli.[14] To verify mitochondrial localization, co-stain with a mitochondrion-specific dye like MitoTracker Green.[15][16] |
| Loading conditions favor cytosolic accumulation | Adjust loading concentration and time. Lower concentrations and shorter incubation times may reduce cytosolic signal.[10] Consider permeabilizing the plasma membrane with a gentle detergent like saponin after loading to wash out the cytosolic dye, leaving the mitochondrial signal intact.[15] |
| Cell health is compromised | Ensure cells are healthy and not overly confluent. Unhealthy cells may have a reduced mitochondrial membrane potential, leading to decreased Rhod-2 accumulation in the mitochondria. |
Issue 3: Phototoxicity and Photobleaching
| Possible Cause | Solution |
| Excessive laser power | Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[14] Start with low laser power (~5%) and increase the gain to achieve a signal of about 50% saturation.[14] |
| Prolonged exposure to excitation light | Minimize the duration of continuous scanning.[14] Use image averaging (e.g., averaging 4 frames) and slower scan speeds to improve image quality without increasing exposure time per frame.[14] |
| High dye concentration | Use the minimum effective concentration of this compound to reduce the generation of reactive oxygen species upon illumination.[10] |
Experimental Protocols
Standard this compound Loading Protocol for Adherent Cells
-
Prepare Cells: Plate cells on glass coverslips or imaging-compatible plates to achieve ~70% confluency on the day of the experiment.[14]
-
Prepare Loading Solution:
-
Thaw a vial of this compound stock solution (1-5 mM in DMSO).
-
Dilute the stock solution to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Optional: To aid in dye solubilization, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.[2][10] This can be achieved by mixing the this compound stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.[10]
-
Optional: To reduce dye leakage, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[10][17]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound loading solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C, protected from light. The optimal time and temperature should be determined empirically.[10]
-
-
Wash and De-esterification:
-
Imaging:
Data Presentation: Summary of Key Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Store at -20°C, protected from light and moisture.[2][10] |
| Working Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be titrated.[2][13] |
| Loading Time | 15-60 minutes | Optimize for your specific cell line.[10] |
| Loading Temperature | 20-37°C | Lower temperatures may reduce compartmentalization.[10] |
| Pluronic® F-127 | 0.02-0.04% (optional) | Aids in dispersing the dye in aqueous solutions.[2][10] |
| Probenecid | 1-2.5 mM (optional) | Reduces leakage of the de-esterified indicator.[10][12] |
| Excitation Wavelength | ~549-556 nm | |
| Emission Wavelength | ~574-581 nm |
Visualizations
Caption: Experimental workflow for loading and imaging cells with this compound.
Caption: A logical troubleshooting guide for common this compound imaging issues.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. This compound, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 10. abpbio.com [abpbio.com]
- 11. biotium.com [biotium.com]
- 12. abmole.com [abmole.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Comparative Guide to Mitochondrial Calcium Imaging: Rhod-2 AM vs. Fluo-4 AM
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of mitochondrial calcium ([Ca2+]) dynamics is crucial for understanding cellular physiology and pathology. Fluorescent indicators remain a primary tool for these investigations. This guide provides an objective comparison of two commonly used fluorescent dyes, Rhod-2 AM and Fluo-4 AM, for mitochondrial calcium imaging, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Fluo-4 AM
| Property | This compound | Fluo-4 AM |
| Primary Application | Mitochondrial [Ca2+] Imaging | Cytosolic [Ca2+] Imaging (can be adapted for mitochondrial imaging) |
| Mitochondrial Targeting | Preferential accumulation due to its positive charge.[1] | Primarily cytosolic; requires cell permeabilization to isolate mitochondrial signal.[2][3] |
| Excitation Wavelength (max) | ~552 nm[4] | ~494 nm[4] |
| Emission Wavelength (max) | ~581 nm[4] | ~516 nm |
| Dissociation Constant (Kd) for Ca2+ | ~570 nM | ~345 nM |
| Fluorescence Change upon Ca2+ Binding | Significant increase from a dim state. | >100-fold increase from a nearly non-fluorescent state. |
| Advantages for Mitochondrial Imaging | - Direct loading with inherent mitochondrial targeting.[1]- Longer excitation wavelength reduces autofluorescence.[1] | - Brighter fluorescence signal.- Lower Kd allows for detection of smaller Ca2+ changes. |
| Disadvantages for Mitochondrial Imaging | - Potential for cytosolic and nucleolar localization, requiring careful image analysis.[5]- Can be phototoxic and may alter mitochondrial morphology with prolonged light exposure.[6] | - Requires plasma membrane permeabilization, which can alter cell physiology.[2][3]- Shorter excitation wavelength may lead to higher background autofluorescence. |
Mechanism of Action and Mitochondrial Calcium Uptake
Both this compound and Fluo-4 AM are acetoxymethyl (AM) ester derivatives of calcium chelators. The AM esters render the molecules cell-permeable. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now fluorescently responsive dye intracellularly.
This compound possesses a net positive charge, which promotes its sequestration within the negatively charged mitochondrial matrix.[1] Fluo-4, being an anion at physiological pH, remains largely in the cytosol.
Mitochondrial calcium uptake is primarily mediated by the Mitochondrial Calcium Uniporter (MCU) , a multi-protein channel complex in the inner mitochondrial membrane. The MCU allows the influx of Ca2+ into the mitochondrial matrix, driven by the large electrochemical gradient across the inner membrane.
Caption: Mitochondrial Calcium Uptake Pathway.
Experimental Protocols
Protocol 1: Mitochondrial Calcium Imaging with this compound
This protocol is adapted from established methods for loading this compound to preferentially target mitochondria.[5][7]
Materials:
-
This compound (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cultured cells on coverslips or imaging plates
Procedure:
-
Prepare Loading Solution: Prepare a working solution of 2-5 µM this compound in imaging buffer. To aid in dye solubilization, pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in the final buffer.
-
Cell Loading: Replace the cell culture medium with the this compound loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature in the dark. A lower temperature can help to increase mitochondrial loading by reducing the activity of cytosolic esterases.[7]
-
Wash: Wash the cells twice with fresh, pre-warmed imaging buffer to remove excess dye.
-
De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by mitochondrial esterases.
-
Imaging: Mount the coverslip or plate on a fluorescence microscope equipped for detecting Rhod-2 fluorescence (Excitation: ~550 nm, Emission: ~580 nm).
Caption: this compound Workflow for Mitochondrial Calcium Imaging.
Protocol 2: Mitochondrial Calcium Imaging with Fluo-4 AM using Cell Permeabilization
This protocol allows for the measurement of mitochondrial calcium using the cytosolic dye Fluo-4 AM by first removing the plasma membrane.[2][3]
Materials:
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Imaging buffer (e.g., HBSS)
-
Permeabilization buffer containing a low concentration of digitonin or saponin (e.g., 25-50 µg/mL)
-
Wash buffer (intracellular-like medium)
-
Cultured cells on coverslips or imaging plates
Procedure:
-
Prepare Loading Solution: Prepare a working solution of 2-5 µM Fluo-4 AM in imaging buffer with 0.02% Pluronic F-127.
-
Cell Loading: Incubate cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash: Wash the cells twice with fresh imaging buffer.
-
Permeabilization: Gently replace the imaging buffer with the permeabilization buffer and incubate for 1-5 minutes. Monitor the cells for signs of permeabilization (e.g., slight morphological changes).
-
Wash: Carefully wash the cells with an intracellular-like wash buffer to remove the cytosolic Fluo-4.
-
Imaging: Immediately proceed to image the cells in the wash buffer using a fluorescence microscope equipped for Fluo-4 (Excitation: ~490 nm, Emission: ~520 nm).
Caption: Fluo-4 AM Workflow for Mitochondrial Calcium Imaging.
Discussion and Considerations
Choosing the Right Dye:
The choice between this compound and Fluo-4 AM for mitochondrial calcium imaging depends on the specific experimental goals and constraints.
-
For intact, live-cell imaging , this compound is the more direct choice due to its inherent mitochondrial targeting.[1] This approach avoids the potentially confounding effects of plasma membrane permeabilization. However, researchers must be cautious about potential off-target localization and phototoxicity.[5][6]
-
For experiments where simultaneous measurement of mitochondrial membrane potential is desired or when a brighter signal is necessary , Fluo-4 AM in permeabilized cells can be a valuable alternative.[2][3] The permeabilization step, while disruptive, effectively removes the cytosolic signal, providing a clearer view of mitochondrial calcium dynamics.
Limitations and Further Considerations:
-
Quantitative Comparison: Direct, head-to-head quantitative comparisons of this compound and Fluo-4 AM for mitochondrial calcium imaging in terms of signal-to-noise ratio, photostability, and loading efficiency under identical conditions are limited in the published literature.
-
Calibration: Both dyes are single-wavelength indicators, making ratiometric measurements and absolute quantification of [Ca2+] challenging.[5] In situ calibration is often necessary for more quantitative interpretations.
-
Alternatives: Genetically encoded calcium indicators (GECIs) targeted to the mitochondria are becoming increasingly popular alternatives to chemical dyes, offering improved specificity and the ability to perform long-term imaging studies.[8][9]
References
- 1. stemcell.com [stemcell.com]
- 2. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A bright cyan fluorescence calcium indicator for mitochondrial calcium with minimal interference from physiological pH fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Calcium Indicators: Rhod-2 AM vs. Fura-2
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular calcium ([Ca²⁺]i) is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. Fluorescent indicators are indispensable tools for these investigations. This guide provides an objective comparison of two widely used calcium indicators, Rhod-2 AM and Fura-2, to aid researchers in selecting the optimal probe for their experimental needs. While both are acetoxymethyl (AM) ester derivatives that readily load into live cells, their distinct photophysical properties lead to different applications and measurement strategies.
At a Glance: this compound vs. Fura-2
| Property | This compound | Fura-2 |
| Measurement Type | Intensity-based | Ratiometric |
| Excitation Wavelength(s) | ~552 nm | Dual Excitation: ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free)[1][2][3] |
| Emission Wavelength | ~581 nm | ~510 nm[2][3] |
| Calcium Affinity (Kd) | ~570 nM[4] | ~145 nM to 5.5 µM (depending on the derivative)[5] |
| Key Advantage | Red fluorescence suitable for multicolor imaging and use in tissues with high autofluorescence.[4][6] | Ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and cell thickness.[2][3] |
| Primary Limitation | Intensity-based measurements can be affected by variations in dye concentration and cell volume. | Requires a light source capable of rapidly alternating between 340 nm and 380 nm excitation.[7] |
| Common Applications | Measuring mitochondrial Ca²⁺, multicolor imaging with green fluorescent probes.[4][8] | Precise quantification of cytosolic [Ca²⁺]i in a variety of cell types.[2] |
Understanding the Fundamental Difference: Intensity vs. Ratiometric Measurement
The primary distinction between Rhod-2 and Fura-2 lies in how they report changes in [Ca²⁺]i. Rhod-2 is an intensity-based indicator. Upon binding to calcium, its fluorescence intensity increases significantly without a major shift in its emission wavelength.[4][6] This makes it a straightforward tool for detecting calcium transients.
In contrast, Fura-2 is a ratiometric indicator.[3] It exhibits a shift in its excitation spectrum upon calcium binding.[2] Specifically, the peak excitation shifts from approximately 380 nm in the absence of calcium to around 340 nm when bound to calcium, while the emission remains constant at about 510 nm.[1][2][3] By calculating the ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm, one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of variables like dye concentration, cell thickness, and photobleaching.[2][3] This ratiometric property makes Fura-2 a more robust tool for quantitative calcium measurements.
Experimental Protocols
Loading Cells with AM Ester Dyes (General Protocol)
The acetoxymethyl (AM) ester groups on both this compound and Fura-2 AM render the molecules lipophilic, allowing them to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[2][4]
Materials:
-
This compound or Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer)
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of the AM ester dye in anhydrous DMSO.[6]
-
Store the stock solution in small aliquots, protected from light and moisture, at -20°C.[6]
Cell Loading Procedure:
-
Culture cells on coverslips or in microplates suitable for fluorescence imaging.
-
Prepare a loading buffer by diluting the dye stock solution into the physiological buffer to a final concentration of 1-5 µM.[9] The optimal concentration should be determined empirically for each cell type.
-
(Optional) To aid in the dispersion of the AM ester in the aqueous buffer, first mix the dye stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the buffer.[6]
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][11] Incubation at room temperature may reduce dye compartmentalization into organelles.[6]
-
After incubation, wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular dye.[9][10]
-
Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[9][12]
-
The cells are now ready for fluorescence imaging.
Imaging and Data Acquisition
For Rhod-2:
-
Excitation: ~552 nm
-
Emission: Collect at ~581 nm
-
Data Analysis: Changes in [Ca²⁺]i are represented as changes in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), often expressed as ΔF/F₀.
For Fura-2 (Ratiometric Imaging):
-
Excitation: Alternate between ~340 nm and ~380 nm.[7]
-
Emission: Collect at ~510 nm.[7]
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀) is calculated. This ratio is directly proportional to the intracellular calcium concentration.[2] Calibration procedures can be performed to convert this ratio into absolute calcium concentrations.
Visualizing the Concepts
Caption: A generalized workflow for loading cells with AM ester calcium indicators.
Caption: Fura-2's dual excitation allows for ratiometric calcium measurement.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Fura-2 depends critically on the experimental question.
Choose Fura-2 when:
-
Quantitative and accurate measurements of intracellular calcium concentrations are required.
-
The experiment aims to minimize artifacts arising from variations in dye loading, cell morphology, or photobleaching.
-
The experimental setup can accommodate rapid switching between two UV excitation wavelengths.
Choose this compound when:
-
The primary goal is to detect the occurrence and relative magnitude of calcium transients.
-
Multicolor imaging is necessary, for instance, when co-labeling with green fluorescent proteins (GFPs) or other green-emitting probes.
-
The biological sample exhibits high levels of autofluorescence in the blue-green spectral region, making a red-shifted indicator advantageous.
-
Investigating calcium dynamics within mitochondria is the objective, as Rhod-2 has a tendency to accumulate in this organelle.[4][13]
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Buy this compound (EVT-1206878) [evitachem.com]
- 5. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. brainvta.tech [brainvta.tech]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
A Comparative Guide to Rhod-2 AM for In Vivo Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rhod-2 AM's performance for in vivo calcium imaging against other common calcium indicators. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound
Rhod-2 acetoxymethyl (AM) ester is a high-affinity, red fluorescent calcium indicator.[1] Its longer excitation and emission wavelengths offer advantages in tissues with high autofluorescence.[2][3] The AM ester form allows the dye to be loaded into cells via incubation, where it is then hydrolyzed by intracellular esterases into its active, membrane-impermeable form, Rhod-2.[2] While widely used in vitro, its application in vivo presents specific characteristics that researchers must consider.
Performance Comparison of Calcium Indicators
The choice of a calcium indicator for in vivo imaging depends on several factors, including the target cell type, the desired temporal resolution, and the specific experimental conditions. Below is a comparison of this compound with other commonly used chemical and genetically encoded calcium indicators.
Quantitative Data Summary
The following tables summarize key performance metrics for this compound and a selection of alternative calcium indicators.
Table 1: Chemical Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (QY × ε) | Primary In Vivo Target |
| Rhod-2 | ~570 nM[2] | ~552 | ~581 | - | - | Mitochondria, Glia[4][5] |
| Fluo-4 | ~345 nM | 494 | 516 | ~0.85 | ~72,000 | Neurons and Glia[6][7] |
| Oregon Green 488 BAPTA-1 (OGB-1) | ~170 nM | 494 | 523 | ~0.71 | ~60,000 | Neurons and Glia[1][8] |
| X-Rhod-1 | ~700 nM | ~580 | ~602 | - | - | Neurons |
| Cal-520 | ~320 nM | 492 | 514 | ~0.70 | ~56,000 | Neurons[9] |
| Fura-2 | ~145 nM | 340/380 | 510 | ~0.23-0.49 | ~5,000-11,000 | Neurons and Glia[6] |
Table 2: Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Brightness | Temporal Resolution | Cell-Type Specificity |
| GCaMP6s | ~298 nM | 488 | 512 | High | Slower | High (Promoter-driven) |
| GCaMP6f | ~375 nM | 488 | 513 | Medium | Faster | High (Promoter-driven) |
| jRCaMP1a | ~700 nM | 561 | 583 | Medium | Slower | High (Promoter-driven) |
Key Performance Considerations for this compound In Vivo
Subcellular Localization: A critical consideration for in vivo studies is the propensity of this compound to accumulate in mitochondria due to its positive charge.[3][5] This makes it a valuable tool for specifically monitoring mitochondrial calcium dynamics.[3] However, this compartmentalization can be a drawback if the goal is to measure cytosolic calcium.[1]
Cell-Type Specificity: In the brain, this compound has been observed to preferentially load into glial cells, such as astrocytes, rather than neurons.[4] This characteristic can be advantageous for studies focused on glial calcium signaling but limits its utility for monitoring neuronal activity.
Signal-to-Noise Ratio and Sensitivity: While Rhod-2 exhibits a significant fluorescence increase upon calcium binding, its in vivo performance in terms of signal-to-noise ratio for cytosolic measurements can be lower compared to indicators like Fluo-4, especially in neurons.[10] Newer red indicators, such as Rhod-4, have been reported to have a more sensitive cellular calcium response than this compound.
Phototoxicity: The longer excitation wavelengths of Rhod-2 are generally associated with lower phototoxicity and deeper tissue penetration, which are advantageous for in vivo imaging.[1]
Experimental Protocols
In Vivo Two-Photon Calcium Imaging with this compound (Adapted for Glial Imaging)
This protocol is adapted from established methods for in vivo bulk loading of AM ester dyes and is optimized for imaging glial cells.[7][8]
1. Preparation of this compound Solution:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[2]
-
On the day of the experiment, prepare a 2 to 20 µM working solution in a suitable buffer (e.g., artificial cerebrospinal fluid - ACSF) containing 0.04% Pluronic® F-127 to aid in dye solubilization.[2]
2. Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a craniotomy over the brain region of interest to expose the dura mater.
3. Dye Loading (Bulk Loading):
-
Carefully apply the this compound working solution to the exposed cortical surface.
-
Incubate for approximately 1-2 hours to allow for dye loading into the cells.
-
After incubation, gently wash the cortical surface with fresh ACSF to remove excess dye.
4. Two-Photon Imaging:
-
Position the animal under a two-photon microscope.
-
Use an appropriate excitation wavelength for Rhod-2 (e.g., around 840 nm, though optimization may be required).
-
Collect fluorescence emission in the appropriate range (e.g., 560-650 nm).
-
Acquire time-lapse images to monitor calcium dynamics in response to stimuli or spontaneous activity.
Signaling Pathways and Workflows
Neuronal Calcium Signaling Pathway
Calcium is a crucial second messenger in neurons, involved in processes ranging from neurotransmitter release to gene expression.[11][12] The diagram below illustrates a simplified neuronal calcium signaling pathway.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. stemcell.com [stemcell.com]
- 4. Calcium dynamics in astrocyte processes during neurovascular coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Signaling in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
Rhod-2 AM: A Comparative Guide for Cellular Calcium Imaging
Rhod-2 acetoxymethyl (AM) ester is a fluorescent probe widely utilized by researchers to investigate the intricate dynamics of intracellular calcium (Ca2+), a ubiquitous second messenger crucial for a myriad of cellular processes. This guide provides a comprehensive comparison of Rhod-2 AM with other common calcium indicators, offering experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
Overview of this compound
This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeable form, Rhod-2. A key characteristic of Rhod-2 is its preferential accumulation in the mitochondria due to its net positive charge.[1] This feature makes it a particularly valuable tool for studying mitochondrial calcium homeostasis. Upon binding to Ca2+, Rhod-2 exhibits a significant increase in fluorescence intensity, with excitation and emission maxima in the longer wavelength range of the visible spectrum, which helps to reduce interference from cellular autofluorescence.[2][3]
Advantages and Disadvantages of this compound
The utility of this compound in cellular calcium imaging is marked by a distinct set of advantages and disadvantages that researchers must consider.
Advantages:
-
Mitochondrial Targeting: Its ability to selectively accumulate in mitochondria makes it a powerful tool for investigating the role of this organelle in calcium signaling and cellular metabolism.[1]
-
Long Wavelength Emission: With excitation/emission maxima around 552/581 nm, Rhod-2 operates in a spectral range that minimizes autofluorescence from cellular components like NADH, leading to a better signal-to-noise ratio in some applications.[3][4]
-
Versatility in Detection: The fluorescence signal of Rhod-2 can be measured using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[5]
-
Multiplexing Capability: Its red fluorescence spectrum allows for simultaneous use with green fluorescent probes, such as those for monitoring cytoplasmic calcium or other cellular events.[4]
Disadvantages:
-
Compartmentalization: While its mitochondrial accumulation is an advantage for specific studies, it can be a significant drawback when measuring cytosolic calcium, as the signal can be contaminated by the mitochondrial component.[6][7] Careful optimization of loading protocols, such as incubating at room temperature, can help to mitigate this issue.[8]
-
Lower Signal Intensity Compared to Newer Dyes: Newer red fluorescent indicators, such as Rhod-4, have been developed with improved brightness and a more robust cellular calcium response.[9][10] Studies have shown that Rhod-4 AM can be up to ten times more sensitive than this compound in certain cell types.[9]
-
Non-Ratiometric: Rhod-2 is a single-wavelength indicator, meaning its fluorescence intensity is dependent on factors such as dye concentration, loading efficiency, and photobleaching. This can make absolute quantification of calcium concentrations challenging compared to ratiometric dyes like Fura-2.[3]
-
Potential for Cellular Toxicity: Like other AM ester dyes, the loading process can introduce formaldehyde, which can be toxic to cells.[11] Additionally, high concentrations of the dye can buffer intracellular calcium, potentially altering cellular signaling.[11]
Comparative Performance with Other Calcium Indicators
The selection of a calcium indicator is highly dependent on the specific experimental question. Below is a comparison of this compound with other widely used calcium probes.
Data Presentation: Quantitative Comparison of Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (Kd) for Ca2+ | Key Characteristics |
| Rhod-2 | ~552 | ~581 | ~570 nM | Preferentially accumulates in mitochondria; Red fluorescence minimizes autofluorescence.[1][4] |
| Fluo-4 | ~494 | ~516 | ~345 nM | Bright green fluorescence; High signal-to-noise ratio for cytosolic Ca2+; Prone to compartmentalization.[1] |
| Fura-2 | 340/380 (Ratiometric) | ~510 | ~145 nM | Ratiometric measurement allows for quantification of Ca2+ concentration; Requires UV excitation.[3] |
| Rhod-4 | ~530 | ~570 | Not widely reported, but similar to Rhod-2 | Improved brightness and sensitivity compared to Rhod-2 for cytosolic Ca2+; Less mitochondrial loading.[9][10] |
| GCaMP (e.g., GCaMP6) | ~488 | ~510 | Varies by variant | Genetically encoded, allowing for targeted expression in specific cells or organelles; Can have slower kinetics than chemical dyes.[12] |
Performance Against Alternatives
-
This compound vs. Fluo-4 AM: Fluo-4 is a very bright green fluorescent indicator and is a popular choice for measuring cytosolic calcium.[1] While Rhod-2's red emission reduces autofluorescence, Fluo-4 generally provides a stronger signal for cytosolic measurements. However, like Rhod-2, Fluo-4 can also compartmentalize into organelles.[1] The choice between them often depends on the specific wavelength requirements of the experiment and whether mitochondrial or cytosolic calcium is the primary focus.
-
This compound vs. Fura-2 AM: Fura-2 is a ratiometric indicator, which allows for more quantitative measurements of calcium concentration by taking the ratio of fluorescence intensities at two different excitation wavelengths.[3] This makes it less susceptible to variations in dye loading and photobleaching. However, Fura-2 requires a specialized imaging setup capable of rapid wavelength switching and utilizes UV excitation, which can be phototoxic to cells.[3] Rhod-2, being a single-wavelength indicator excited by visible light, is often simpler to use and less damaging to cells.
-
This compound vs. Rhod-4 AM: Rhod-4 was developed to address some of the limitations of Rhod-2, particularly for measuring cytosolic calcium. It exhibits significantly brighter fluorescence and a greater dynamic range upon calcium binding in the cytoplasm.[9][10] Experimental data shows that Rhod-4 AM can have a cellular calcium response that is up to 10 times more sensitive than this compound.[9] For researchers interested in cytosolic red fluorescent calcium imaging, Rhod-4 is generally a superior choice.
-
This compound vs. Genetically Encoded Calcium Indicators (GECIs) like GCaMP: GECIs are proteins that fluoresce upon calcium binding and can be genetically targeted to specific cells or subcellular compartments, offering high specificity.[12] This eliminates the loading issues associated with AM ester dyes. However, GECIs can have slower response kinetics compared to chemical dyes and their expression levels can vary.[12] Chemical dyes like this compound are applied acutely and offer a more direct and immediate measurement of calcium dynamics.
Experimental Protocols
Measuring Mitochondrial Calcium using this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to prevent dye leakage)
-
MitoTracker Green FM (optional, for mitochondrial co-localization)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Loading Solution:
-
On the day of the experiment, thaw a vial of this compound stock solution.
-
For a final concentration of 2-5 µM this compound, dilute the stock solution in a physiological buffer (e.g., HBSS).
-
To aid in dye solubilization, pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
(Optional) If dye leakage is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
(Optional) For co-localization studies, add MitoTracker Green FM to the loading solution at a final concentration of 100-200 nM.
-
-
Cell Loading:
-
Wash cells once with the physiological buffer.
-
Remove the buffer and add the this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C. For preferential mitochondrial loading, this temperature is generally effective. To minimize mitochondrial loading and favor cytosolic staining, incubation at room temperature may be preferred.[8]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove excess dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope.
-
Excite the cells at ~550 nm and collect the emission at ~580 nm.
-
Acquire images at appropriate time intervals to monitor changes in mitochondrial calcium concentration in response to stimuli.
-
Mandatory Visualizations
Caption: Experimental workflow for mitochondrial calcium measurement using this compound.
Caption: Mitochondrial role in cellular calcium signaling.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhod-4™ Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. A New Red Fluorescent & Robust Screen Quest™ Rhod-4™ Ca2+ Indicator for Screening GPCR & Ca2+ Channel Targets | AAT Bioquest [aatbio.com]
- 11. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons [frontiersin.org]
A Comparative Analysis of Rhod-2 AM with Other Red Fluorescent Calcium Indicators
For researchers, scientists, and drug development professionals, selecting the optimal tool to measure intracellular calcium dynamics is paramount. This guide provides an objective comparison of the widely used red fluorescent calcium indicator, Rhod-2 AM, with other prominent alternatives, supported by experimental data and detailed protocols to aid in your selection process.
Red fluorescent calcium indicators have become indispensable for studying Ca2+ signaling, particularly in cells with high autofluorescence or for multiplexing experiments with green fluorescent probes like GFP. Among these, this compound has been a long-standing choice. However, a new generation of chemical and genetically encoded indicators now offers a range of options with distinct advantages. This guide will delve into a comparative analysis of this compound against notable counterparts: Cal-590, and the genetically encoded R-GECO, jRGECO1a, and K-GECO.
Quantitative Data Presentation
To facilitate a clear comparison, the key photophysical and chemical properties of these indicators are summarized in the table below.
| Property | This compound | Cal-590 | R-GECO | jRGECO1a | K-GECO1 |
| Indicator Type | Chemical | Chemical | Genetically Encoded | Genetically Encoded | Genetically Encoded |
| Excitation Max (nm) | ~549-553[1][2][3] | ~581[4] | ~560 | ~562 (Ca2+ bound)[5] | ~565 (Ca2+ bound)[6] |
| Emission Max (nm) | ~574-578[1][2][3] | ~593[4] | ~585 | ~588 (Ca2+ bound)[5] | ~590 (Ca2+ bound)[6] |
| Kd for Ca2+ (nM) | ~570[2] | ~561[7] | ~480 | ~161[8] | ~165[6] |
| Quantum Yield (Φ) | ~0.1[9] | ~0.62[10] | ~0.2 (Ca2+ bound) | ~0.22 (Ca2+ bound)[5] | ~0.45 (Ca2+ bound)[6] |
| Brightness (Ext. Coeff. x QY / 1000) | Moderate | High | Moderate | High | Very High[6] |
| Cellular Localization | Primarily Mitochondria[2][11] | Cytosol[12] | Cytosol | Cytosol | Cytosol |
Comparative Performance Analysis
This compound
This compound has historically been a popular choice for a red-shifted calcium indicator. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the indicator inside. A key characteristic of Rhod-2 is its preferential accumulation in mitochondria due to its net positive charge.[2][11] This makes it a valuable tool for specifically studying mitochondrial calcium uptake and release. However, its quantum yield is relatively low, and it can be only moderately fluorescent in the cytoplasm, leading to lower signal-to-background ratios in some applications.[13]
Cal-590
Cal-590 is a more recent chemical indicator designed to overcome some of the limitations of Rhod-2. It exhibits significantly higher brightness due to a greater quantum yield.[4][10] Unlike Rhod-2, Cal-590 is predominantly localized in the cytosol, making it a better choice for monitoring global intracellular calcium changes.[12] Experimental data shows that Cal-590 provides a much higher signal-to-background ratio compared to Rhod-2 upon stimulation.[14] Its spectral properties are similar to Rhod-2, allowing it to be used with standard TRITC/Cy3 filter sets.[13]
Genetically Encoded Calcium Indicators (GECIs): R-GECO, jRGECO1a, and K-GECO
Genetically encoded calcium indicators offer the significant advantage of being targetable to specific cells or subcellular compartments through genetic engineering. This eliminates the need for dye loading and potential artifacts associated with chemical indicators.
-
R-GECO: R-GECO is a red fluorescent protein-based indicator that shows an increase in fluorescence intensity upon calcium binding.[15] It provides good signal changes and has been widely used for in vivo imaging.[16]
-
jRGECO1a: As an improved version of R-GECO, jRGECO1a offers higher sensitivity and faster kinetics.[17] It has a tighter affinity for calcium, making it suitable for detecting smaller calcium transients.[8] However, like other mApple-based indicators, it can exhibit some photoswitching in response to blue light.[17]
-
K-GECO1: K-GECO1 is another bright red GECI that boasts a high quantum yield and is reported to be about twofold brighter than R-GECO1 under one-photon excitation.[6] Its high brightness makes it an excellent candidate for imaging calcium dynamics with high signal-to-noise.
Experimental Protocols
General Protocol for Loading AM Ester Dyes (this compound and Cal-590)
-
Prepare Stock Solution: Dissolve the AM ester in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing 0.02-0.04% Pluronic® F-127. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM esters in aqueous media.
-
Cell Loading: Replace the cell culture medium with the dye working solution and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type. For this compound, incubation at room temperature is sometimes recommended to reduce compartmentalization into organelles other than mitochondria.[18]
-
Wash: After incubation, wash the cells with fresh, warm buffer to remove excess dye. An optional step for indicators prone to leakage is to include probenecid (1-2.5 mM) in the wash buffer and during imaging, as it inhibits organic anion transporters.[14]
-
Imaging: Acquire fluorescence images using a suitable filter set (e.g., TRITC/Cy3).
Protocol for Using Genetically Encoded Calcium Indicators (GECOs)
-
Transfection/Transduction: Introduce the GECI plasmid into the cells of interest using a suitable transfection method (e.g., lipofection, electroporation) or use a viral vector (e.g., AAV, lentivirus) for in vivo expression.
-
Expression: Allow sufficient time for the cells to express the GECI protein, typically 24-72 hours.
-
Imaging: Mount the cells or tissue on the microscope and image using the appropriate excitation and emission wavelengths. No dye loading or washing steps are required.
Mandatory Visualizations
Caption: A typical Gq-coupled GPCR calcium signaling pathway.
Caption: General experimental workflow for calcium imaging.
Caption: Logical comparison of red fluorescent calcium indicators.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. stemcell.com [stemcell.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. jRGECO1a :: Fluorescent Protein Database [fpbase.org]
- 6. researchgate.net [researchgate.net]
- 7. Deep two-photon brain imaging with a red-shifted fluorometric Ca2+ indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetic mechanisms of fast-decay red-fluorescent genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. Cal-590™ AM | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Cal-590™ Calcium Indicators | AAT Bioquest [aatbio.com]
- 14. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 15. montanamolecular.com [montanamolecular.com]
- 16. Sensitive red protein calcium indicators for imaging neural activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validating Rhod-2 AM's Specificity for Mitochondrial Calcium: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately measuring mitochondrial calcium ([Ca2+]m) is crucial for understanding cellular signaling, bioenergetics, and pathophysiology. Rhod-2 AM is a widely used fluorescent indicator for this purpose, prized for its red fluorescence which minimizes interference from cellular autofluorescence.[1][2] However, ensuring its specific localization to the mitochondria is a critical validation step. This guide provides a comprehensive comparison of this compound with alternative methods and details the experimental protocols required to validate its specificity.
Performance Comparison of Mitochondrial Calcium Indicators
The selection of a mitochondrial calcium indicator depends on several factors, including the specific experimental question, the cell type, and the available equipment. Below is a comparative summary of this compound and its alternatives.
| Indicator | Type | Wavelength (Ex/Em) | Kd for Ca2+ | Advantages | Limitations |
| This compound | Chemical Dye | ~553 nm / ~577 nm[3] | ~570 nM[3][4] | - Cell permeant (AM ester form)[1][3][5] - Positively charged, facilitating mitochondrial accumulation[4][6] - Red fluorescence minimizes autofluorescence[1][2] | - Potential for significant cytosolic and other organellar (lysosomes, nucleolus) staining[6][7][8] - Loading is dependent on mitochondrial membrane potential[9][10] - Signal can be influenced by cytoplasmic and mitochondrial esterase activity[6] |
| X-Rhod-1 AM | Chemical Dye | ~580 nm / ~602 nm | ~700 nM | - Similar to Rhod-2 with red-shifted spectra | - Shares many of the same limitations as Rhod-2 regarding specificity and loading. |
| Genetically Encoded Calcium Indicators (GECIs) e.g., mt-GCaMP, mt-RCaMP | Protein-Based | Varies (e.g., GCaMP: ~488 nm / ~510 nm) | Varies | - High specificity due to mitochondrial targeting sequences[11][12] - Can be used for long-term and repeated measurements | - Requires cell transfection or creation of stable cell lines[11] - Can have lower signal-to-noise ratio compared to chemical dyes - Expression levels can vary between cells |
| Di-hydrothis compound | Reduced Chemical Dye | ~553 nm / ~577 nm | ~570 nM | - Enhanced mitochondrial specificity as it is re-oxidized to the fluorescent form by mitochondrial reactive oxygen species[4] | - Preparation of the reduced form can be an additional step. |
Experimental Protocols for Validating this compound Specificity
To ensure that the observed Rhod-2 signal truly reflects mitochondrial calcium dynamics, a series of validation experiments are essential.
Co-localization with a Mitochondrial Marker
This is a fundamental experiment to visually confirm the accumulation of Rhod-2 in the mitochondria.
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a stock solution of this compound (e.g., 1-5 mM in anhydrous DMSO).[5][13]
-
Prepare a working solution of this compound (e.g., 2-10 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1][5] The optimal concentration should be determined for each cell line.
-
Incubate the cells with the this compound working solution for 30-60 minutes at 37°C.[1]
-
In the final 15-30 minutes of this compound loading, add a mitochondrial marker with a spectrally distinct fluorescence, such as MitoTracker Green FM (e.g., 100-200 nM).[9][14]
-
-
Wash: Wash the cells twice with warm buffer to remove excess dye.
-
Imaging: Acquire fluorescence images using a confocal microscope. Capture separate images for Rhod-2 (red channel) and the mitochondrial marker (green channel).
-
Analysis: Merge the red and green channels. A high degree of overlap (yellow in the merged image) indicates co-localization of Rhod-2 within the mitochondria.[9][10][15]
Plasma Membrane Permeabilization to Remove Cytosolic Signal
This protocol helps to distinguish the mitochondrial-sequestered Rhod-2 from any cytosolic dye.
Protocol:
-
Dye Loading: Load cells with this compound as described above.
-
Baseline Imaging: Acquire a baseline fluorescence image of the loaded cells.
-
Permeabilization: Gently replace the imaging buffer with a permeabilization buffer containing a mild detergent like saponin (e.g., 25-50 µg/mL) or digitonin. This will selectively permeabilize the plasma membrane while leaving organellar membranes intact.[14]
-
Post-Permeabilization Imaging: Acquire fluorescence images after permeabilization. A significant drop in diffuse fluorescence, with a retained punctate pattern that co-localizes with mitochondrial markers, confirms that the remaining signal is from dye entrapped within organelles.[8][14]
Mitochondrial Depolarization as a Negative Control
This experiment validates that Rhod-2 accumulation is dependent on the mitochondrial membrane potential.
Protocol:
-
Dye Loading: Load cells with this compound.
-
Baseline Measurement: Measure the baseline Rhod-2 fluorescence.
-
Induce Calcium Influx: Stimulate the cells with an agonist (e.g., ATP, histamine) to induce a rise in intracellular calcium and subsequently mitochondrial calcium uptake, which should be reflected as an increase in Rhod-2 fluorescence.
-
Mitochondrial Depolarization: Treat the cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (e.g., 1-5 µM).[9][10]
-
Re-stimulate: While the uncoupler is present, re-stimulate the cells with the same agonist. The increase in Rhod-2 fluorescence should be significantly blunted or abolished, demonstrating that the signal is dependent on a polarized mitochondrial membrane for dye accumulation and calcium uptake.[9][10]
Visualizing Experimental Workflows and Signaling
To further clarify these validation processes, the following diagrams illustrate the key steps and underlying principles.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 3. stemcell.com [stemcell.com]
- 4. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Examining the Role of Mitochondria in Ca2+ Signaling in Native Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into the Difference in Mitochondrial-cytosolic Calcium Coupling between Adult Cardiomyocyte and hiPSC-CM Using a Novel Multifunctional Genetic Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Rhod-2 AM vs. Genetically Encoded Calcium Indicators
In the dynamic field of cellular and systems biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from neurotransmission to muscle contraction. Researchers primarily rely on two classes of fluorescent indicators to visualize these intricate Ca²⁺ signals: the traditional small-molecule chemical dyes, such as Rhod-2 AM, and the more recent genetically encoded calcium indicators (GECIs). This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The choice between a chemical dye and a GECI often hinges on the specific requirements of the experiment, such as the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting. The
Cross-Validation of Rhod-2 AM for Intracellular Calcium Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) is paramount to understanding cellular signaling and pathophysiology. Rhod-2 AM is a widely utilized fluorescent probe for this purpose, particularly for monitoring mitochondrial Ca²⁺ dynamics. This guide provides an objective comparison of this compound with other common methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
Overview of Intracellular Calcium Measurement Techniques
Intracellular Ca²⁺ is a versatile second messenger that regulates a multitude of cellular processes.[1][2] Various methods have been developed to measure its concentration, broadly categorized as optical and non-optical techniques.[2][3] Fluorescent indicators are the most common optical method, valued for their ability to provide spatial and temporal resolution of Ca²⁺ dynamics.[2][4] These indicators include chemical dyes and genetically encoded calcium indicators (GECIs).
This compound is a cell-permeant acetoxymethyl (AM) ester of the red fluorescent Ca²⁺ indicator Rhod-2.[5][6] Its net positive charge facilitates its accumulation in mitochondria, driven by the mitochondrial membrane potential, making it a popular choice for studying mitochondrial Ca²⁺.[7][8][9] Upon entering the cell, cytosolic esterases cleave the AM group, trapping the active Rhod-2 indicator inside.[6]
Comparative Analysis of this compound and Alternative Methods
The choice of a Ca²⁺ indicator depends on the specific experimental requirements, such as the desired localization (cytosolic vs. mitochondrial), the expected Ca²⁺ concentration range, and the instrumentation available. This section compares this compound to other widely used fluorescent indicators.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (nM)¹ | Key Advantages | Key Disadvantages |
| Rhod-2 | Chemical Dye (Red) | ~552 | ~581 | ~570 | Good for mitochondrial Ca²⁺; Long emission wavelength reduces autofluorescence.[5][10] | Prone to mitochondrial sequestration, which can be a drawback if cytosolic measurements are desired; Lower signal-to-background ratio compared to some newer dyes.[11][12] |
| Fura-2 | Chemical Dye (UV) | 340/380 | ~510 | ~140 | Ratiometric dye, allowing for more accurate quantification by minimizing effects of uneven dye loading or photobleaching.[1][13][14] | Requires a UV light source which can be phototoxic; Lower signal-to-noise ratio compared to non-ratiometric dyes.[15] |
| Fluo-4 | Chemical Dye (Green) | ~494 | ~516 | ~345 | High fluorescence intensity and large dynamic range; Popular for high-throughput screening.[16] | Non-ratiometric; Can be prone to leakage from the cell. |
| Calbryte™ 590 | Chemical Dye (Red) | ~583 | ~597 | N/A | High signal-to-background ratio; Good intracellular retention.[17] | Newer dye with less extensive literature compared to others. |
| GCaMP | Genetically Encoded | ~488 | ~509 | Variable | Can be targeted to specific organelles or cell types; Suitable for long-term studies.[18][19] | Slower kinetics compared to chemical dyes; Can buffer intracellular Ca²⁺, potentially altering signaling.[11][20] |
¹Dissociation constant (Kd) is a measure of affinity; a lower Kd indicates higher affinity for Ca²⁺. The in situ Kd can vary depending on the cellular environment.
A study comparing red fluorescent calcium indicators in CHO-K1 cells found that Calbryte™ 590 demonstrated the highest signal-to-background ratio upon ATP stimulation, followed by Rhod-4™, Rhod-3, and then Rhod-2.[17] Another comparison highlighted that while red-emitting dyes like Rhod-2 are advantageous for reducing phototoxicity and allowing for multiplexing with green fluorescent proteins, their use for cytosolic measurements can be hampered by mitochondrial accumulation.[11][12] Newer red dyes like Rhod-4 are reported to have improved properties for cytosolic measurements.[11][12]
Experimental Protocols
Accurate and reproducible data acquisition requires standardized experimental procedures. Below are detailed protocols for loading this compound and a common alternative, Fura-2 AM.
This compound Loading Protocol for Mitochondrial Ca²⁺ Measurement
This protocol is adapted from established methodologies for loading cells with this compound.[5][6][21]
-
Preparation of Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[5][21] Store unused stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution of 2 to 20 µM in a buffer of your choice (e.g., Hanks and Hepes buffer).[21] For many cell lines, a final concentration of 4-5 µM is recommended.[5][21] To aid in the solubilization of the AM ester, 0.04% Pluronic® F-127 can be included in the working solution.[21] If organic anion transporters are active in your cells, 1-2 mM probenecid can be added to reduce dye leakage.[21]
-
Cell Loading:
-
Culture cells on a suitable imaging plate or coverslip overnight.
-
Remove the growth medium and wash the cells with an appropriate buffer (e.g., HHBS).
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for 30 to 60 minutes in the dark.[5] For preferential mitochondrial loading, some protocols suggest a cold loading period followed by a warm incubation.[22] For measuring cytoplasmic calcium, incubation at room temperature is recommended to reduce dye compartmentalization in organelles.[23]
-
-
Washing: Remove the dye working solution and wash the cells two to three times with buffer to remove excess probe.[6]
-
Measurement: Add the desired stimulant and immediately begin fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~540-550 nm and emission at ~580-590 nm.[5][21]
Fura-2 AM Loading Protocol for Ratiometric Cytosolic Ca²⁺ Measurement
This protocol provides a general guideline for loading cells with the ratiometric indicator Fura-2 AM.[1]
-
Preparation of Stock and Working Solutions: Prepare stock and working solutions of Fura-2 AM similarly to this compound, typically at a final loading concentration of 1-5 µM. Pluronic® F-127 and probenecid can also be used.
-
Cell Loading:
-
Grow cells to a suitable confluency on coverslips.
-
Replace the culture medium with a loading buffer containing the Fura-2 AM working solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing: After incubation, wash the cells with fresh buffer to allow for de-esterification of the dye for at least 30 minutes before measurement.
-
Measurement: Mount the coverslip in an imaging chamber. Using a system capable of rapid wavelength switching, excite the cells alternately at 340 nm and 380 nm.[24] Collect the emission fluorescence at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical calcium signaling pathway and the experimental workflow for cross-validating this compound data.
Caption: A generalized intracellular calcium signaling pathway.
Caption: Workflow for cross-validating this compound data.
Conclusion
References
- 1. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 13. berthold.com [berthold.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 18. Comparison of genetically encoded calcium indicators for monitoring action potentials in mammalian brain by two-photon excitation fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Monitoring Neural Activity and [Ca2+] with Genetically Encoded Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhod-2 AM and Rhod-FF Calcium Indicators
Rhod-2 AM and Rhod-FF are fluorescent indicators used to measure intracellular calcium (Ca²⁺) concentrations. Both are based on the rhodamine fluorophore, which gives them red-shifted spectral properties, making them advantageous for experiments where autofluorescence from cells and tissues is a concern, or for multiplexing with green fluorescent probes like GFP.[1] Both are supplied as cell-permeant acetoxymethyl (AM) esters, which allow them to be loaded into live cells via incubation.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of the dye in the cytosol.[1][4]
This guide provides a detailed comparison of Rhod-2 and Rhod-FF, summarizing their performance characteristics, providing experimental protocols, and outlining key differences to aid researchers in selecting the appropriate indicator for their specific application.
Quantitative Performance Comparison
The primary distinction between Rhod-2 and Rhod-FF lies in their affinity for Ca²⁺, which dictates the range of Ca²⁺ concentrations they can effectively measure. Rhod-2 is a high-affinity indicator suitable for physiological resting and transient Ca²⁺ levels, while Rhod-FF is a low-affinity indicator designed for measuring much higher Ca²⁺ concentrations.
| Property | Rhod-2 | Rhod-FF |
| Dissociation Constant (Kd) | ~0.57 µM (570 nM)[1][5][6] | ~19 µM[5][7][8] |
| Optimal [Ca²⁺] Range | 100 nM – 1 µM[1] | 10 µM – 200 µM[3][7][9] |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm[1][10] | ~553 nm[11] |
| Emission Maximum (Ca²⁺-bound) | ~581 nm[1][10] | ~577 nm[11] |
| Fluorescence Quantum Yield | ~0.1[12] | Not specified in literature |
| Fluorescence Enhancement | Significant increase upon Ca²⁺ binding[2][6] | Strong increase upon Ca²⁺ binding[3][9] |
| Common Applications | Measuring cytosolic and mitochondrial Ca²⁺ transients[1][6] | Measuring Ca²⁺ in organelles with high concentrations |
| Signal-to-Noise Ratio | Generally lower than newer red dyes like Rhod-4[13][14] | Data not available for direct comparison |
Key Differences and Applications
This compound: With a dissociation constant (Kd) of approximately 570 nM, Rhod-2 is well-suited for detecting the low-micromolar to high-nanomolar Ca²⁺ concentrations typical of cytosolic and mitochondrial transients in many cell types.[1][5] Due to the positive charge on the rhodamine structure, Rhod-2 has a propensity to accumulate in mitochondria, driven by the mitochondrial membrane potential.[6][8] This makes it a widely used tool for specifically investigating mitochondrial Ca²⁺ dynamics.[1][4] However, this sequestration can be a drawback if the primary goal is to measure purely cytosolic Ca²⁺, as it can deplete the cytosolic dye concentration and introduce signal contamination.[5]
Rhod-FF AM: Rhod-FF is a low-affinity analog of Rhod-2, with a Kd of around 19 µM.[5][7] This makes it largely insensitive to the typical resting and transient Ca²⁺ levels that Rhod-2 measures. Instead, Rhod-FF is the indicator of choice for measuring very high Ca²⁺ concentrations, such as those that might be found within the endoplasmic reticulum or during periods of extreme Ca²⁺ overload.[3][7] Its low affinity prevents the dye from becoming saturated by physiological Ca²⁺ signals, allowing it to report on much larger changes.
Experimental Protocols
The following is a generalized protocol for loading cells with this compound or Rhod-FF AM. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental condition.
Preparation of Stock and Working Solutions
-
Stock Solution (1-5 mM): Prepare a stock solution of this compound or Rhod-FF AM in high-quality, anhydrous DMSO.[3][15] This stock solution can be stored, desiccated, at -20°C for several months.[2] Before use, warm the vial to room temperature to prevent condensation.[2]
-
Working Solution (1-10 µM): On the day of the experiment, dilute the DMSO stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES). The final concentration typically ranges from 1-10 µM.[15][16]
-
Optional - Pluronic® F-127: To aid in the dispersion of the AM ester in aqueous solution, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[3][10] This can be achieved by mixing the dye stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer.[15]
-
Optional - Probenecid: To reduce the leakage of the de-esterified dye from the cells via organic anion transporters, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.[10][15]
-
Cell Loading and De-esterification
-
Cell Preparation: Culture cells on coverslips or in microplates suitable for fluorescence imaging. Ensure cells are healthy and adherent.
-
Washing: Aspirate the culture medium and wash the cells once with the physiological buffer.
-
Loading: Replace the buffer with the dye working solution. Incubate the cells for 30-60 minutes.[3][10]
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh physiological buffer (containing probenecid, if used) to remove extracellular dye.[15]
-
De-esterification: Incubate the cells for an additional 30 minutes in the fresh buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases.[15] The cells are now ready for fluorescence measurement.
Calcium Signaling and Mitochondrial Uptake
Many cellular processes are initiated by an increase in cytosolic Ca²⁺, often released from the endoplasmic reticulum (ER). This rise in cytosolic Ca²⁺ can then be taken up by mitochondria, a process that Rhod-2 is particularly well-suited to measure.
References
- 1. Buy this compound (EVT-1206878) [evitachem.com]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. stemcell.com [stemcell.com]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 10. abmole.com [abmole.com]
- 11. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 12. This compound | AAT Bioquest [aatbio.com]
- 13. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 14. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 15. abpbio.com [abpbio.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
Safety Operating Guide
Proper Disposal of Rhod-2 AM: A Guide for Laboratory Professionals
Rhod-2 AM (Rhod-2 Acetoxymethyl ester) is a fluorescent calcium indicator widely used in life sciences research to measure mitochondrial calcium levels.[1] Proper handling and disposal of this compound and its associated waste are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.
Key Safety and Handling Information
Before disposal, it is essential to be aware of the handling precautions for this compound. Always consult the Safety Data Sheet (SDS) for the specific product you are using. General safety measures include avoiding contact with skin, eyes, and clothing, and using personal protective equipment as required.[2] Do not breathe dust, fume, gas, mist, vapors, or spray, and avoid eating, drinking, or smoking when using this product.[2]
| Property | Information | Source |
| CAS Number | 145037-81-6 | [1][2][3] |
| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [3] |
| Appearance | Red-purple solid | [4] |
| Solubility | Soluble in DMSO, DMF, methanol, chloroform | [4] |
| Storage | -20°C, protected from light and moisture | [3][4][5] |
| Stability | At least 2 years when stored at -20°C | [4] |
Experimental Protocols: Waste Generation
Waste containing this compound is typically generated during the preparation of stock and working solutions, as well as from the cell-staining procedure itself.
Preparation of Stock and Working Solutions: this compound is commonly dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in a buffered physiological medium to prepare the working solution.[6][7][8]
Cell Staining Procedure: The protocol for loading this compound into live cells generally involves the following steps, each of which can generate contaminated waste:
-
Preparation of a this compound working solution.
-
Incubation of cells with the working solution.
-
Washing the cells to remove excess dye.[8]
All materials that come into contact with this compound, including pipette tips, tubes, and culture plates, should be considered contaminated.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid, in solution) and local regulations. Fluorescent dyes are often considered toxic and may require disposal as hazardous waste.[9]
Step 1: Waste Segregation
-
Solid Waste: Unused or expired this compound powder should be kept in its original, tightly sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused working solutions, wash buffers, and supernatant from cell culture, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Labware: Dispose of all contaminated labware, such as pipette tips, centrifuge tubes, and gloves, in a designated solid hazardous waste container.
Step 2: Waste Labeling
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Rhod-2 Acetoxymethyl ester)".
-
List all components of a liquid waste mixture, including solvents (e.g., DMSO, buffer components) and their approximate concentrations.
-
Include the date of waste accumulation.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Keep containers tightly sealed to prevent spills and evaporation.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[12] Never dispose of this compound waste down the drain or in the regular trash.[13]
This compound Disposal Decision Workflow
References
- 1. stemcell.com [stemcell.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CAS-Number 145037-81-6 - Order from Chemodex [chemodex.com]
- 5. biotium.com [biotium.com]
- 6. abpbio.com [abpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Rhod-2 AM
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Rhod-2 AM, a fluorescent calcium indicator. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experimental outcomes.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures from preparation to disposal, and critical safety data to empower your team with the knowledge to handle this chemical confidently and responsibly.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, which should be worn at all times in the laboratory when this compound is in use.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when preparing stock solutions with DMSO, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart for DMSO.[1] Gloves should be changed immediately if contaminated, torn, or damaged.[2] |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[1] When there is a risk of splashing, chemical splash goggles are required. For activities with a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect clothing and skin from potential splashes and spills.[3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If there is a potential for aerosolization and engineering controls (like a fume hood) are not available, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plan: From Vial to Waste
This section provides a step-by-step guide for the safe handling of this compound throughout your experimental workflow.
Preparation of Stock and Working Solutions
-
Preparation of Stock Solution (1-5 mM):
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the vial of solid this compound and anhydrous dimethyl sulfoxide (DMSO) to warm to room temperature before opening to prevent condensation.[4]
-
Prepare a stock solution of 1-5 mM by dissolving the solid this compound in high-quality, anhydrous DMSO.[4][5][6] Dissolution may be slow, so allow sufficient time for the solid to dissolve completely.[4]
-
Storage: Store the DMSO stock solution in tightly sealed vials at -20°C, protected from light.[4][7] The solution is generally stable for at least six months under these conditions.[4] Avoid repeated freeze-thaw cycles.[5]
-
-
Preparation of Working Solution (1-5 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[5]
-
Dilute the stock solution to a final concentration of 1-5 µM in a buffered physiological medium of your choice.[4][6] The exact concentration should be determined empirically for your specific cell line and experimental conditions.[5]
-
To aid in the dispersion of the nonpolar this compound in aqueous media, the non-ionic detergent Pluronic® F-127 can be used.[4]
-
Experimental Protocol: Cell Loading
The following is a general protocol for loading cells with this compound. Optimization for specific cell types and experimental setups is recommended.
-
Culture cells overnight in a suitable growth medium.[5]
-
Add the prepared this compound working solution to your cell plate.
-
Incubate the dye-loaded plate in a cell incubator at 37°C for 30 to 60 minutes, protected from light.[4][5] Note that incubation at 37°C may promote dye compartmentalization in organelles like mitochondria.[4] For measuring cytoplasmic calcium, incubation at room temperature may be preferable.[4]
-
After incubation, wash the cells with an indicator-free medium to remove any excess dye.[6]
-
Allow the cells to incubate for an additional 30 minutes to ensure complete de-esterification of the intracellular this compound.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to maintain a safe laboratory environment and comply with regulations.
-
Unused this compound Solutions: Unused stock or working solutions should be treated as chemical waste. Dispose of these solutions in a designated, properly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, centrifuge tubes, gloves, and paper towels, should be disposed of as chemical waste. Place these items in a designated hazardous waste container.
-
Cell Culture Waste: Cell culture media containing this compound should be treated as chemical waste. If the cells have been treated with any biohazardous agents, the waste should be handled and disposed of according to your institution's biohazardous waste procedures.
-
Consult Your Institution's Guidelines: Always follow your institution's specific guidelines for chemical and biological waste disposal. When in doubt, consult with your Environmental Health and Safety (EH&S) department.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound as a calcium indicator and the general workflow for its use in the laboratory.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. biotium.com [biotium.com]
- 5. abmole.com [abmole.com]
- 6. abpbio.com [abpbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
